molecular formula C21H20Cl2O6 B1248007 Pestalone

Pestalone

Cat. No.: B1248007
M. Wt: 439.3 g/mol
InChI Key: ACRANQNXYMAQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pestalone is a chlorinated benzophenone antibiotic originally isolated from a marine fungus of the genus Pestalotia . This compound is of significant interest to infectious disease research due to its potent activity against multidrug-resistant bacterial pathogens. Laboratory studies have demonstrated that this compound exhibits a strong effect against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 37 ng/mL and against vancomycin-resistant Enterococcus faecium (VRE) with an MIC of 78 ng/mL . The unique ecological origin of this compound is notable, as its production was induced only when the marine fungus was co-cultured with a specific marine bacterium (strain CNJ-328), highlighting a fascinating chemical response to biological challenge . In addition to its antibiotic properties, this compound has also been evaluated for cytotoxicity, showing moderate activity in the National Cancer Institute's 60-cell line panel, which may be of interest to researchers in oncology . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly not for human consumption. Researchers should consult the product's Certificate of Analysis for detailed specifications.

Properties

Molecular Formula

C21H20Cl2O6

Molecular Weight

439.3 g/mol

IUPAC Name

2-(3,5-dichloro-2-hydroxy-6-methoxy-4-methylbenzoyl)-4,6-dihydroxy-3-(3-methylbut-2-enyl)benzaldehyde

InChI

InChI=1S/C21H20Cl2O6/c1-9(2)5-6-11-13(25)7-14(26)12(8-24)15(11)19(27)16-20(28)17(22)10(3)18(23)21(16)29-4/h5,7-8,25-26,28H,6H2,1-4H3

InChI Key

ACRANQNXYMAQKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)OC)C(=O)C2=C(C(=CC(=C2C=O)O)O)CC=C(C)C)O)Cl

Synonyms

pestalone

Origin of Product

United States

Foundational & Exploratory

Pestalone: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pestalone is a chlorinated benzophenone antibiotic first discovered from a marine-derived fungus belonging to the genus Pestalotiopsis. Its production is notably induced through co-cultivation with a marine bacterium, highlighting a fascinating example of microbial interaction leading to the activation of silent biosynthetic gene clusters. This technical guide provides an in-depth overview of the discovery, isolation protocols, and biological activities of this compound. It is designed to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and drug development.

Introduction

The marine environment is a vast and largely untapped reservoir of microbial diversity, offering a promising frontier for the discovery of novel secondary metabolites with therapeutic potential. Marine fungi, in particular, have emerged as a prolific source of structurally unique and biologically active compounds. This compound, a chlorinated benzophenone, represents a significant discovery in this field, not only for its potent antibacterial properties but also for the unique circumstances of its production. It was first isolated from a co-culture of a marine fungus of the genus Pestalotia (now commonly referred to as Pestalotiopsis) and a marine bacterium, strain CNJ-328.[1][2][3] This discovery underscored the potential of microbial co-culture as a strategy to unlock the production of otherwise silent or "cryptic" secondary metabolites.

This guide details the scientific journey of this compound, from its initial discovery to subsequent re-evaluation of its biological activity. It provides structured data on its physicochemical properties and bioactivity, outlines detailed, albeit generalized, experimental protocols for its production and isolation, and visually represents the key workflows and conceptual signaling pathways involved.

Discovery and Producing Organism

This compound was first reported in 2001 by Cueto and colleagues.[1][2][3] The compound was isolated from the mixed fermentation of a marine fungus, identified as a member of the genus Pestalotia, and an unidentified marine bacterium. The fungus was originally isolated from the surface of the brown alga Rosenvingea sp. collected in the Bahamas.[1][2][3] It is important to note that the genera Pestalotia and Pestalotiopsis are often used interchangeably in the literature, with Pestalotiopsis being the more current and widely accepted name.[4] Species of Pestalotiopsis are known to be rich sources of diverse and bioactive secondary metabolites.[4]

A key finding of the initial discovery was that this compound was not produced when either the fungus or the bacterium was cultured alone, indicating that the bacterial presence was essential to induce its biosynthesis in the fungus.[1][5] Further studies have suggested that this induction likely requires direct cell-to-cell contact between the two microorganisms.

Physicochemical and Biological Data

Physicochemical Properties

This compound is a chlorinated benzophenone with the molecular formula C₂₁H₂₀Cl₂O₆. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₂₁H₂₀Cl₂O₆[1]
Molecular Weight439.3 g/mol [1]
AppearanceYellow crystals[1]
Melting Point153-155 °C[1]
UV λmax (in CH₂Cl₂)340 nm, 281 nm, 238 nm[1]
IR νmax (film)3225, 2943, 1635, 1620 cm⁻¹[1]

Table 1: Physicochemical Properties of this compound.

Biological Activity

This compound initially demonstrated potent antibacterial activity against multidrug-resistant pathogens. However, subsequent studies involving the total synthesis of this compound reported significantly higher Minimum Inhibitory Concentration (MIC) values, suggesting the initial high potency might have been overestimated or influenced by other factors in the natural extract. Table 2 summarizes the reported biological activities of this compound.

Target OrganismActivity MetricReported ValueReference
Methicillin-resistant Staphylococcus aureus (MRSA)MIC37 ng/mL[1][2][3]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC3-10 µg/mL[5][6]
Vancomycin-resistant Enterococcus faecium (VRE)MIC78 ng/mL[1][2][3]
Human Tumor Cell Lines (NCI 60)Mean GI₅₀6.0 µM[1][2][3]

Table 2: Biological Activity of this compound.

Experimental Protocols

The following sections provide detailed, generalized protocols for the co-culture, extraction, and purification of this compound. These are based on methodologies reported in the literature for this compound and other fungal secondary metabolites and may require optimization for specific laboratory conditions and strains.

Co-culture for this compound Production

Objective: To induce the production of this compound by co-culturing Pestalotiopsis sp. with a marine bacterium.

Materials:

  • Pestalotiopsis sp. isolate (e.g., from a marine source)

  • Marine bacterial isolate (e.g., Libanicoccus sp. or other marine proteobacteria)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Marine Broth (MB) or other suitable bacterial growth medium

  • Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Prepare Inocula:

    • Grow the Pestalotiopsis sp. in PDB at 25-28°C for 5-7 days to obtain a well-developed mycelial culture.

    • Grow the marine bacterium in MB at 28-30°C for 24-48 hours to obtain a liquid culture in the exponential growth phase.

  • Co-culture Inoculation:

    • In a new flask containing PDB, inoculate with a small agar plug or a homogenized mycelial suspension of the Pestalotiopsis sp. culture.

    • Simultaneously or after a pre-incubation period of the fungus (e.g., 2-3 days), inoculate the flask with an aliquot of the bacterial culture. The optimal inoculation ratio of fungus to bacterium should be determined empirically.

  • Incubation:

    • Incubate the co-culture flasks at 25-28°C with shaking (e.g., 150-200 rpm) for 10-14 days.

  • Monitoring:

    • Monitor the culture for signs of growth and pigment production, which may indicate secondary metabolite synthesis.

    • A control flask containing only the Pestalotiopsis sp. should be run in parallel to confirm that this compound production is specific to the co-culture.

Extraction of this compound

Objective: To extract this compound from the co-culture broth.

Materials:

  • Co-culture broth from the previous step

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Mycelial Extraction (Optional but Recommended):

    • The collected mycelia can be extracted by soaking in a solvent like methanol or acetone, followed by filtration and evaporation of the solvent. The resulting residue can then be partitioned between water and ethyl acetate.

  • Concentration:

    • Combine all the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid - TFA)

Protocol:

  • Initial Fractionation (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., 100% hexane).

    • Elute the column with a stepwise or gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the yellow-colored this compound.

  • HPLC Purification:

    • Combine the this compound-containing fractions from the silica gel column and concentrate them.

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto a reversed-phase HPLC column (e.g., C18, 5 µm particle size, 4.6 x 250 mm).

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA as a modifier). A typical gradient could be from 30% to 100% acetonitrile over 30 minutes at a flow rate of 1 mL/min. The optimal gradient should be developed based on analytical runs.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm or 340 nm).

    • Collect the peak corresponding to this compound.

  • Final Purification and Characterization:

    • The collected fraction can be re-purified using the same or a different HPLC method (e.g., isocratic elution) to achieve high purity.

    • The purity of the final compound should be assessed by analytical HPLC.

    • The structure of the purified this compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and isolation of this compound.

Pestalone_Workflow cluster_collection Microbial Source cluster_isolation Isolation of Microorganisms cluster_culture Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Marine_Alga Marine Alga (Rosenvingea sp.) Fungus_Isolation Isolation of Pestalotiopsis sp. Marine_Alga->Fungus_Isolation Bacterium_Isolation Isolation of Marine Bacterium Marine_Alga->Bacterium_Isolation Co_culture Co-culture of Fungus and Bacterium Fungus_Isolation->Co_culture Fungus_alone Fungus Monoculture (Control) Fungus_Isolation->Fungus_alone Bacterium_Isolation->Co_culture Bacterium_alone Bacterium Monoculture (Control) Bacterium_Isolation->Bacterium_alone Extraction_Process Solvent Extraction (Ethyl Acetate) Co_culture->Extraction_Process Silica_Gel Silica Gel Chromatography Extraction_Process->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC This compound Pure this compound HPLC->this compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) This compound->Structure_Elucidation Bioassays Biological Activity Testing This compound->Bioassays

Workflow for this compound Discovery and Isolation.
Conceptual Signaling Pathway for Induction

The precise signaling pathway that leads to the induction of this compound biosynthesis in Pestalotiopsis sp. upon interaction with the marine bacterium has not yet been fully elucidated. However, based on the current understanding of fungus-bacterium interactions, a conceptual model can be proposed. The induction appears to require physical contact, suggesting the involvement of cell surface receptors and a subsequent intracellular signaling cascade that activates the transcription of the this compound biosynthetic gene cluster.

Pestalone_Induction_Pathway cluster_interaction Microbial Interaction cluster_fungal_response Fungal Response Bacterium Marine Bacterium (Inducer) Contact Physical Contact (Cell-Cell Interaction) Bacterium->Contact Fungus Pestalotiopsis sp. (Producer) Fungus->Contact Receptor Fungal Surface Receptor Contact->Receptor Trigger Signaling_Cascade Intracellular Signaling Cascade (Hypothesized) Receptor->Signaling_Cascade Transcription_Factor Activation of Transcription Factors Signaling_Cascade->Transcription_Factor BGC_Activation This compound Biosynthetic Gene Cluster (BGC) Activation Transcription_Factor->BGC_Activation Transcriptional Upregulation Pestalone_Synthesis This compound Biosynthesis BGC_Activation->Pestalone_Synthesis Pestalone_Molecule This compound Pestalone_Synthesis->Pestalone_Molecule

Conceptual Pathway for this compound Induction.

Mechanism of Action

The precise antibacterial mechanism of action for this compound has not been definitively established. However, for other naturally occurring benzophenones, the proposed mechanism involves the disruption of the bacterial cell membrane. These compounds can cause leakage of intracellular components, such as proteins, leading to cell death. It is hypothesized that benzophenones may interact with the lipid bilayer of the bacterial membrane, causing depolarization and increased permeability. This action on the cell wall has been observed in both Gram-positive and Gram-negative bacteria.

Conclusion and Future Perspectives

This compound stands as a compelling example of the chemical diversity harbored within marine microbial communities and the potential of co-culture techniques to unlock novel natural products. While the initial excitement regarding its exceptionally high potency against resistant bacteria has been tempered by subsequent studies, this compound and its derivatives remain interesting scaffolds for further investigation in antibacterial drug discovery.

Future research should focus on several key areas:

  • Elucidation of the Signaling Pathway: Identifying the specific molecular signals and the fungal signal transduction pathway involved in the induction of this compound biosynthesis will be crucial for understanding and potentially manipulating its production.

  • Optimization of Production: Developing methods to enhance the yield of this compound, either through optimization of the co-culture conditions or through heterologous expression of its biosynthetic gene cluster, is essential for further development.

  • Mechanism of Action Studies: A detailed investigation into the antibacterial mechanism of this compound will provide valuable insights for its potential therapeutic application and for the design of more potent analogues.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The chemical synthesis of this compound analogues and the evaluation of their biological activity will be important for identifying compounds with improved potency and pharmacological properties.

The story of this compound's discovery and the ongoing efforts to understand its biology and chemistry serve as a powerful illustration of the challenges and opportunities in the field of marine natural product research.

References

The Pestalone Biosynthesis Pathway in Pestalotia sp.: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pestalone is a potent chlorinated benzophenone antibiotic produced by the marine-derived fungus Pestalotia sp., with significant activity against multidrug-resistant bacteria. Its unique chemical scaffold, featuring a dichlorinated and prenylated benzophenone core, makes it a compelling target for biosynthetic investigation and therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the complete gene cluster has not been definitively characterized, this document synthesizes available genomic and biochemical data from related fungal systems to propose a putative biosynthetic route. Detailed experimental protocols for key analytical and genetic techniques are provided, alongside structured data tables and pathway diagrams to facilitate further research and exploitation of this promising natural product.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Marine microorganisms have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, this compound, isolated from a marine-deuteromycete Pestalotia sp. (strain CNL-365) in co-culture with a marine bacterium, stands out for its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE)[1].

The chemical structure of this compound, a chlorinated and C-prenylated benzophenone, suggests a polyketide-based biosynthetic origin with significant post-PKS modifications. Understanding the genetic and enzymatic machinery responsible for its production is crucial for several reasons:

  • Pathway Elucidation: Defining the complete biosynthetic pathway provides fundamental knowledge of fungal natural product biosynthesis.

  • Bioengineering: Identification of the biosynthetic gene cluster (BGC) opens avenues for heterologous expression and yield improvement through metabolic engineering.

  • Analogue Generation: Characterization of the pathway's enzymes, particularly the tailoring enzymes, can enable the biocatalytic generation of novel this compound derivatives with potentially improved pharmacological properties.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the putative this compound biosynthesis pathway, drawing upon current literature and genomic data from closely related fungal systems.

Proposed Biosynthesis Pathway of this compound

While the definitive "pes" biosynthetic gene cluster for this compound has not been explicitly identified and characterized in the literature, a plausible pathway can be constructed based on the known biosynthesis of similar chlorinated benzophenones in Pestalotiopsis species, such as the pestalachlorides[2]. The biosynthesis is hypothesized to proceed through three key stages: polyketide backbone formation, chlorination, and prenylation.

Polyketide Backbone Synthesis

The benzophenone core of this compound is likely assembled by a Type I Polyketide Synthase (PKS). These large, multi-domain enzymes catalyze the iterative condensation of acyl-CoA precursors to form a polyketide chain, which then undergoes cyclization and aromatization to yield the characteristic benzophenone scaffold.

Halogenation

The dichlorination of the aromatic ring is a critical step in this compound biosynthesis and a key contributor to its bioactivity. This reaction is likely catalyzed by a Flavin-Dependent Halogenase (FDH). Genome mining studies in Pestalotiopsis have identified putative FDH genes within cryptic BGCs responsible for producing other chlorinated metabolites[2]. These enzymes utilize a source of activated chlorine (e.g., chloride ions) and molecular oxygen to regioselectively halogenate the polyketide-derived aromatic ring.

Prenylation

The final key modification is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the second aromatic ring. This C-prenylation is catalyzed by an aromatic prenyltransferase (PT). Fungal genomes are known to harbor a variety of PTs capable of modifying diverse aromatic substrates[3][4][5]. These enzymes typically belong to the ABBA or DMATS-type prenyltransferase superfamilies and are responsible for the final structural diversification of many natural products.

The following diagram illustrates the proposed logical flow of the this compound biosynthesis pathway.

Pestalone_Biosynthesis_Pathway cluster_precursors Precursors cluster_core_synthesis Core Biosynthesis cluster_tailoring Tailoring Reactions Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS DMAPP DMAPP Prenyltransferase Aromatic Prenyltransferase (PT) DMAPP->Prenyltransferase Chloride Chloride Ions Halogenase Flavin-Dependent Halogenase (FDH) Chloride->Halogenase Benzophenone_Core Benzophenone Scaffold PKS->Benzophenone_Core Benzophenone_Core->Halogenase Chlorinated_Intermediate Dichlorinated Benzophenone Halogenase->Chlorinated_Intermediate This compound This compound Prenyltransferase->this compound Chlorinated_Intermediate->Prenyltransferase

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data such as enzyme kinetics or metabolite concentrations for the this compound biosynthetic pathway in the public domain. However, bioactivity data for this compound has been reported.

Compound Bioactivity Test Organism Value Reference
This compoundMinimum Inhibitory Concentration (MIC)Methicillin-resistant Staphylococcus aureus37 ng/mL[1]
This compoundMinimum Inhibitory Concentration (MIC)Vancomycin-resistant Enterococcus faecium78 ng/mL[1]
This compoundMean GI₅₀NCI 60 Human Tumor Cell Line Screen6.0 µM[1]

Experimental Protocols

The following protocols are representative of the methodologies that would be employed to elucidate and characterize the this compound biosynthetic pathway, based on similar studies of fungal secondary metabolites.

Genome Mining for the this compound Biosynthetic Gene Cluster

This protocol outlines a bioinformatic approach to identify the putative this compound BGC from the genome sequence of a producing Pestalotiopsis strain.

Objective: To identify a putative BGC containing genes for a PKS, a halogenase, and a prenyltransferase.

Methodology:

  • Obtain Genome Sequence: Sequence the genome of the this compound-producing Pestalotia sp. strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality assembly.

  • BGC Prediction: Submit the assembled genome to the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server or standalone version for prediction of secondary metabolite BGCs.

  • Homology Searching:

    • Perform BLASTp searches against the predicted proteome of the fungus using known fungal flavin-dependent halogenase (e.g., GedL from Aspergillus terreus) and aromatic prenyltransferase protein sequences as queries[2].

    • Identify predicted BGCs that contain homologs to both a halogenase and a prenyltransferase, in addition to a Type I PKS.

  • Cluster Annotation: Manually annotate the genes within the candidate BGC to predict their functions based on homology to characterized enzymes in public databases (e.g., NCBI, UniProt).

Genome_Mining_Workflow cluster_input Input Data cluster_analysis Bioinformatic Analysis cluster_output Output Genome Pestalotia sp. Genome Sequence antiSMASH antiSMASH Analysis Genome->antiSMASH BLASTp BLASTp Search Genome->BLASTp Query_Proteins Known Halogenase & Prenyltransferase Sequences Query_Proteins->BLASTp Annotation Manual Gene Annotation antiSMASH->Annotation BLASTp->Annotation Putative_BGC Putative this compound BGC Annotation->Putative_BGC

References

Pestalone: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pestalone, a chlorinated benzophenone produced by the marine-derived fungus Pestalotia sp., has garnered scientific interest due to its notable biological activities. Initially lauded for its potent antibiotic properties, subsequent investigations have revealed a more moderate antibacterial profile alongside cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While the precise molecular targets and signaling pathways remain an active area of research, this document synthesizes the available data on its antibiotic and cytotoxic activities, drawing parallels with structurally related compounds to propose potential mechanisms. Detailed experimental protocols for key assays and visual representations of hypothesized signaling pathways are included to facilitate further investigation into this intriguing natural product.

Introduction

This compound is a secondary metabolite identified from a co-culture of a marine fungus of the genus Pestalotia and a marine bacterium.[1][2][3] Its chemical structure is characterized by a highly functionalized, chlorinated benzophenone core.[4] Early reports highlighted its potent antibiotic activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[2][3] However, later studies with synthetically derived this compound have suggested a more moderate level of antibacterial efficacy.[4][5] In addition to its antibiotic potential, this compound has demonstrated moderate in vitro cytotoxicity across a panel of 60 human cancer cell lines in the National Cancer Institute's screen.[2][3] This dual activity profile makes this compound a compelling subject for further research in both infectious disease and oncology. This guide aims to consolidate the existing knowledge and provide a framework for future mechanistic studies.

Antibiotic Activity and Hypothesized Mechanism of Action

This compound's antibacterial activity has been a primary focus of investigation. While initial findings reported very low minimum inhibitory concentrations (MICs), subsequent analysis has indicated more moderate activity.

Quantitative Data: Antibacterial Potency
Target OrganismReported MIC (Initial Study)Re-evaluated MICCitation(s)
Methicillin-resistant Staphylococcus aureus (MRSA)37 ng/mL3-10 µg/mL[2][3][4][5]
Vancomycin-resistant Enterococcus faecium (VRE)78 ng/mLNot Reported[2][3]
Hypothesized Mechanism: Disruption of Bacterial Cell Membrane

The precise molecular target of this compound's antibiotic action has not been definitively identified. However, based on the activity of other benzophenone-class antibiotics, a plausible mechanism involves the disruption of the bacterial cell membrane.[6] This hypothesis posits that the lipophilic nature of the benzophenone scaffold facilitates its insertion into the bacterial cell membrane, leading to a loss of membrane integrity.

This disruption could manifest in several ways:

  • Membrane Depolarization: Alteration of the membrane potential, disrupting essential cellular processes that rely on the electrochemical gradient.

  • Increased Permeability: Formation of pores or channels within the membrane, leading to the leakage of vital intracellular components such as ions, metabolites, and proteins.[6]

  • Inhibition of Membrane-Bound Enzymes: Interference with the function of enzymes embedded in the cell membrane that are crucial for processes like cell wall synthesis or energy production.

Proposed Signaling Pathway for Antibiotic Action

Antibiotic_Mechanism This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with Depolarization Membrane Depolarization Membrane->Depolarization Leads to Permeability Increased Permeability Membrane->Permeability Leads to Death Bacterial Cell Death Depolarization->Death Leakage Leakage of Intracellular Components Permeability->Leakage Leakage->Death

Caption: Hypothesized mechanism of this compound's antibiotic action.

Cytotoxic Activity and Hypothesized Mechanism of Action

This compound exhibits moderate cytotoxicity against a range of human cancer cell lines, suggesting its potential as an anticancer agent. The mean GI50 (concentration for 50% growth inhibition) in the NCI-60 screen was reported to be 6.0 µM.[2][3]

Quantitative Data: In Vitro Cytotoxicity
ParameterValueCell LinesCitation(s)
Mean GI506.0 µMNCI-60 Human Tumor Cell Line Panel[2][3]
Hypothesized Mechanism: Induction of Apoptosis

While the specific mechanism of this compound-induced cytotoxicity is yet to be elucidated, studies on other natural benzophenone derivatives provide a potential framework. One such compound, 2, 4', 6-trihydroxy-4-methoxybenzophenone, has been shown to induce apoptosis in human colon carcinoma cells.[7] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, DNA fragmentation, and the activation of caspase cascades.[7]

The proposed apoptotic pathway involves the regulation of the Bcl-2 family of proteins, which are key modulators of programmed cell death. An upregulation of pro-apoptotic proteins (e.g., Bak) and a concurrent modulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) can lead to the permeabilization of the mitochondrial outer membrane.[7] This event triggers the release of cytochrome c into the cytoplasm, which then activates the caspase cascade, ultimately leading to the execution of apoptosis.

Furthermore, some benzophenones have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[7]

Proposed Signaling Pathway for Cytotoxic Action

Cytotoxic_Mechanism This compound This compound Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↑Bak, ↕Bcl-2/Mcl-1) This compound->Bcl2_family CellCycleArrest Cell Cycle Arrest (e.g., G0/G1 phase) This compound->CellCycleArrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Proliferation Inhibition of Cell Proliferation CellCycleArrest->Proliferation

Caption: Hypothesized apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed mechanisms of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound stock solution (in a suitable solvent like DMSO)

    • Bacterial strains (e.g., MRSA, VRE)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

    • Inoculate each well with the adjusted bacterial suspension. Include positive (bacteria in broth without this compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human cancer cell lines (e.g., from the NCI-60 panel)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Human cancer cell lines

    • This compound stock solution

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Binding buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at various concentrations for a defined period.

    • Harvest the cells (including floating cells) and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Experimental Workflow Diagram

Experimental_Workflow cluster_antibiotic Antibiotic Activity Assessment cluster_cytotoxic Cytotoxic Activity Assessment MIC_Assay MIC Assay Membrane_Permeability Membrane Permeability Assay (e.g., SYTOX Green) MIC_Assay->Membrane_Permeability If active, proceed to MTT_Assay Cell Viability (MTT) Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay If cytotoxic, proceed to Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot Analysis (Bcl-2 family, Caspases) Apoptosis_Assay->Western_Blot This compound This compound This compound->MIC_Assay This compound->MTT_Assay

Caption: A logical workflow for investigating this compound's bioactivity.

Conclusion and Future Directions

This compound remains a natural product with intriguing, albeit not fully characterized, biological activities. While its initial promise as a potent antibiotic has been tempered by more recent findings, its cytotoxic effects against cancer cells warrant further investigation. The proposed mechanisms of action—disruption of the bacterial cell membrane and induction of apoptosis in cancer cells—are based on data from structurally related benzophenones and require direct experimental validation for this compound.

Future research should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound in both bacteria and cancer cells.

  • Signaling Pathway Analysis: Conducting detailed studies to confirm the involvement of the hypothesized signaling pathways and to identify other modulated pathways through transcriptomic and proteomic approaches.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its biological activities and to potentially develop more potent and selective derivatives.

A deeper understanding of this compound's mechanism of action will be crucial for determining its potential for further development as a therapeutic agent. The experimental frameworks and hypothesized pathways presented in this guide offer a foundation for these future investigations.

References

Spectroscopic and Spectrometric Characterization of Pestalone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Pestalone, a chlorinated benzophenone antibiotic. The information presented herein is crucial for the identification, characterization, and further development of this potent natural product. All data is compiled from peer-reviewed scientific literature, ensuring accuracy and reliability for research and development applications.

Introduction to this compound

This compound is a novel antibiotic produced by the marine fungus Pestalotia sp. when co-cultured with a marine bacterium.[1][2][3] Its unique structure, confirmed by single-crystal X-ray analysis, and its significant antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF) make it a compound of high interest for drug discovery and development programs.[1][3]

Spectroscopic and Spectrometric Data

The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. This data is fundamental for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR data for this compound were acquired in acetone-d6. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Data for this compound in Acetone-d6 [1][4]

Carbon No.¹³C Chemical Shift (δ)¹H Chemical Shift (δ)HMBC Correlations
1108.4-2, 3, 5, 6, 13
2163.5-1, 3, 4, CHO
3103.211.8 (s)1, 2, 4, 5
4161.4-2, 3, 5, 6, CHO
5106.9-1, 3, 4, 6, 14
6134.86.45 (s)1, 2, 4, 5
7115.3-8, 9, 11, 12, 13
8132.8-7, 9, 10, 12
9123.0-7, 8, 10, 11, 13, OCH3
10128.4-8, 9, 11, 12, CH3
11121.2-7, 9, 10, 12
12155.612.4 (s)7, 8, 10, 11, 13
13204.4-1, 6, 7, 12
1426.13.32 (d, 7.0)5, 15, 16, 17
15123.05.23 (t, 7.0)14, 16, 17
16132.8-14, 15, 17
1725.81.76 (s)15, 16
1817.61.68 (s)15, 16
OCH361.63.75 (s)9
CH319.22.15 (s)10
CHO192.010.2 (s)2, 4
Mass Spectrometry (MS) Data

Mass spectrometry data was critical in determining the molecular formula and identifying the presence of chlorine atoms in this compound.

Table 2: Mass Spectrometry Data for this compound [1]

TechniqueIonization ModeObserved m/zInterpretation
LREIMSEI438/440/442[M]⁺, Isotope pattern indicates two chlorine atoms
HRFABMSFAB439.0731[M+H]⁺, Calculated for C₂₁H₂₀O₆³⁵Cl₂: 439.0715
EIMSEI423/425/427[M - CH₃]⁺
EIMSEI407/409/411[M - OCH₃]⁺
EIMSEI395/397/399-

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound, based on the information provided in the founding publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A purified sample of this compound is dissolved in acetone-d6.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for data acquisition.

  • Experiments:

    • ¹H NMR: Standard proton NMR experiments are performed to determine the chemical shifts, coupling constants, and multiplicities of the protons.

    • ¹³C NMR: Standard carbon NMR experiments, including broadband proton-decoupled spectra, are acquired to identify the chemical shifts of all carbon atoms.

    • 2D NMR: A suite of 2D NMR experiments, including COSY, HMQC, and HMBC, are conducted to establish correlations between protons and carbons, which is essential for the complete structural assignment.[2]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent signal.

Mass Spectrometry (MS)
  • Low-Resolution Electron Ionization Mass Spectrometry (LREIMS):

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

    • Ionization: The sample is ionized using a high-energy electron beam.

    • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) to produce the mass spectrum, which reveals the molecular ion peak and fragmentation pattern.

  • High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS):

    • Sample Preparation: The sample is mixed with a matrix (e.g., m-nitrobenzyl alcohol) on a probe tip.

    • Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon), leading to the desorption and ionization of the analyte.

    • Analysis: The exact mass of the molecular ion is measured with high accuracy, allowing for the determination of the elemental composition and molecular formula.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation & Verification CoCulture Co-culture of Fungus and Bacterium Extraction Extraction of Secondary Metabolites CoCulture->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR Acetone-d6 MS Mass Spectrometry (LREIMS, HRFABMS) PureCompound->MS XRay Single-Crystal X-ray Crystallography PureCompound->XRay Crystallization DataIntegration Data Integration and Analysis NMR->DataIntegration MS->DataIntegration Confirmation Confirmed Structure of this compound XRay->Confirmation Confirms Structure Proposed Structure DataIntegration->Structure Structure->Confirmation

Caption: Workflow for the isolation and structural elucidation of this compound.

References

The Enigmatic Antibacterial Activity of Pestalone Against Gram-Positive Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pestalone, a chlorinated benzophenone natural product, has emerged as a molecule of interest in the ongoing search for novel antibiotics.[1][2] Isolated from the marine fungus Pestalotia sp. through co-cultivation with a marine bacterium, this compound has demonstrated significant biological activity, particularly against problematic Gram-positive bacteria.[1][2] Notably, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) has positioned it as a potential lead for further drug development.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial properties, including a critical analysis of reported quantitative data, detailed experimental protocols for its assessment, and a visualization of the research workflow. While the precise mechanism of action remains to be fully elucidated, this document serves as a foundational resource for researchers investigating this promising natural product.

Quantitative Assessment of Antibacterial Activity

The in vitro antibacterial activity of this compound has been primarily quantified through the determination of its Minimum Inhibitory Concentration (MIC). However, the available literature presents a notable discrepancy in the reported MIC values against MRSA, highlighting the need for further standardized testing.

CompoundBacterial StrainReported MICReference
This compoundMethicillin-Resistant Staphylococcus aureus (MRSA)37 ng/mL[2][4][5][6]
This compoundMethicillin-Resistant Staphylococcus aureus (MRSA)3-10 µg/mL[7]
This compoundVancomycin-Resistant Enterococcus faecium (VRE)78 ng/mL[4][6]

Note: The significant difference in reported MIC values for MRSA may be attributable to variations in experimental conditions, including the specific strains tested, inoculum preparation, and the methodology used for MIC determination. The earlier reported value of 37 ng/mL suggests exceptionally high potency.[2][4][5][6] In contrast, the later finding of 3-10 µg/mL, while still indicating antibacterial activity, is more modest.[7]

Potential Mechanisms of Action: An Unresolved Question

The precise molecular mechanism by which this compound exerts its antibacterial effect against Gram-positive bacteria has not yet been definitively established in published research. However, based on the general mechanisms of action for metabolites isolated from the Pestalotiopsis genus, several hypotheses can be proposed. These secondary metabolites are known to inhibit or kill multidrug-resistant bacteria through various modes of action, including:[8]

  • Targeting bacterial cell wall synthesis: Interference with the biosynthesis of peptidoglycan, a critical component of the Gram-positive cell wall.

  • Interacting with cell membranes: Disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents.

  • Interfering with protein synthesis: Inhibition of ribosomal function and subsequent protein production.

  • Inhibiting nucleic acid replication and transcription: Targeting essential enzymes involved in DNA and RNA synthesis.[8]

Further research is imperative to pinpoint the specific molecular target(s) of this compound and to understand the biochemical pathways it disrupts within Gram-positive bacteria.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of this compound against Gram-positive bacteria, based on the widely accepted broth microdilution method.[9][10]

3.1. Materials

  • This compound (dissolved in a suitable solvent, e.g., dimethyl sulfoxide - DMSO)

  • Gram-positive bacterial strains (e.g., MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth and solvent)

3.2. Procedure

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB within the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to the positive and negative control wells.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours under aerobic conditions.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the test organism.[11]

    • Optionally, a growth indicator such as resazurin can be added to aid in the visualization of bacterial viability.

Visualizing the Research Workflow

The following diagram illustrates a typical experimental workflow for the assessment of the antibacterial activity of a natural product like this compound.

experimental_workflow cluster_isolation Isolation & Characterization cluster_activity Antibacterial Activity Assessment cluster_mechanism Mechanism of Action Studies cluster_signaling Signaling Pathway Analysis fungal_isolation Fungal Strain Isolation (Pestalotia sp.) co_culture Co-culture with Marine Bacterium fungal_isolation->co_culture extraction Extraction of Secondary Metabolites co_culture->extraction purification Purification of this compound extraction->purification structure Structural Elucidation purification->structure strain_selection Selection of Gram-Positive Bacterial Strains (e.g., MRSA, VRE) structure->strain_selection mic_determination Minimum Inhibitory Concentration (MIC) Assay strain_selection->mic_determination mbc_determination Minimum Bactericidal Concentration (MBC) Assay mic_determination->mbc_determination cell_membrane Cell Membrane Permeability Assays mic_determination->cell_membrane synthesis_assays Macromolecule Synthesis (DNA, RNA, Protein) Inhibition Assays cell_membrane->synthesis_assays pathway_analysis Identification of Affected Bacterial Signaling Pathways synthesis_assays->pathway_analysis

Caption: Experimental workflow for this compound research.

Signaling Pathways: A Frontier for Discovery

To date, there is no published research detailing the specific signaling pathways within Gram-positive bacteria that are affected by this compound. The identification of such pathways would provide invaluable insight into its mode of action and potential for synergistic combinations with other antimicrobial agents. Future research endeavors should focus on transcriptomic and proteomic analyses of this compound-treated bacteria to elucidate its impact on cellular signaling cascades.

Conclusion and Future Directions

This compound represents a compelling natural product with demonstrated activity against high-priority Gram-positive pathogens. The conflicting reports on its MIC against MRSA underscore the necessity for standardized and comparative studies to definitively establish its potency. The most critical knowledge gap remains the elucidation of its mechanism of action and its effects on bacterial signaling pathways. A concerted research effort employing modern biochemical and "-omics" technologies is required to unlock the full potential of this compound as a therapeutic lead. Such studies will not only clarify its antibacterial properties but also pave the way for the rational design of more potent and selective derivatives.

References

The Antifungal Potential of Pestalone and Its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pestalone is a chlorinated benzophenone natural product first isolated from the co-fermentation of a marine-derived fungus of the genus Pestalotia and a marine bacterium.[1][2][3] Initially reported to possess potent antibiotic activity, subsequent studies have re-evaluated its biological profile, revealing a more moderate spectrum of antimicrobial and antifungal properties.[1][2] This technical guide provides an in-depth overview of the antifungal activity of this compound and its synthetic derivatives, presenting key quantitative data, a detailed experimental protocol for antifungal susceptibility testing, and a visualization of the general experimental workflow. While the precise mechanism of action for this compound's antifungal activity is not yet fully elucidated, this guide consolidates the current knowledge to support further research and development in this area.

Quantitative Antifungal Activity

The antifungal efficacy of this compound and its derivatives has been evaluated against a range of plant pathogenic fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and 50% Effective Dose (ED50) values, are summarized in the tables below for comparative analysis.

Table 1: Antifungal Activity of this compound (1) against Plant Pathogenic Fungi [1]

Fungal SpeciesMIC (µg/mL)ED50 (µg/mL)
Alternaria mali>50>50
Botrytis cinerea-44.8
Cochliobolus heterostrophus->50
Colletotrichum lagenarium-29.5
Fusarium culmorum-13.5
Phytophthora cryptogea25-
Pyrenophora teres-18.2
Pyricularia oryzae-25.4
Septoria tritici>50>50
Trametes versicolor-23.4
Ustilago maydis->50
Venturia inaequalis-41.3

Note: A dash (-) indicates that the data for that specific metric was not provided in the cited source.

Table 2: Antifungal Activity of this compound Derivatives against Plant Pathogenic Fungi [1]

CompoundFungal SpeciesMIC (µg/mL)ED50 (µg/mL)
Pestalachloride A (rac-2a) Pyrenophora teres-33.1
Fusarium culmorum-31.9
Pestalalactone (rac-5) Phytophthora cryptogea18.9-
Trametes versicolor-13.1
Pyrenophora teres-4.3
Dibromo derivative (7) Fusarium culmorum-0.014

Note: A dash (-) indicates that the data for that specific metric was not provided in the cited source. Only activities of note are included in this table.

Mechanism of Action

The precise molecular mechanism underlying the antifungal activity of this compound and its derivatives has not been extensively reported in the available literature. Generally, benzophenone-containing compounds have been noted for a variety of biological activities, which can stem from their ability to act as photosensitizers and interact with biological macromolecules.[4] For many antifungal agents, common mechanisms of action include the disruption of ergosterol biosynthesis, inhibition of cell wall synthesis, or interference with nucleic acid and protein synthesis.[5][6][7][8] However, specific studies detailing this compound's interaction with these or other fungal-specific pathways are not currently available. Further research is required to elucidate the specific fungal targets of this compound.

Experimental Protocols

The following is a detailed, generalized protocol for determining the antifungal susceptibility of compounds against filamentous fungi using the broth microdilution method. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[1][2][9][10]

Disclaimer: The exact, detailed experimental protocol used in the primary studies on this compound's antifungal activity was not available in the public domain search results. The following represents a standard, widely accepted methodology for such evaluations.

Protocol: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38-A2)

  • Preparation of Antifungal Agent Stock Solution:

    • Accurately weigh the desired amount of this compound or its derivative.

    • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Store the stock solution at an appropriate temperature (e.g., -20°C) until use.

  • Preparation of Fungal Inoculum:

    • Culture the filamentous fungi on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 28-35°C) until sufficient sporulation is observed.

    • Harvest the conidia by gently flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Transfer the conidial suspension to a sterile tube.

    • Adjust the concentration of the conidial suspension to a final inoculum size of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.[2] The concentration can be determined using a hemocytometer or by spectrophotometric methods.

  • Assay Procedure in 96-Well Microtiter Plates:

    • Use sterile, 96-well U-bottom or flat-bottom microtiter plates.

    • Prepare serial twofold dilutions of the antifungal agent directly in the microtiter plates using RPMI-1640 medium buffered with MOPS to a pH of 7.0. The final volume in each well should be 100 µL.

    • The range of concentrations tested should be appropriate to determine the MIC of the compound.

    • Add 100 µL of the standardized fungal inoculum to each well containing the antifungal agent dilutions. This will bring the final volume in each well to 200 µL.

    • Include a growth control well (containing only the fungal inoculum in the medium) and a sterility control well (containing only the medium).

  • Incubation:

    • Seal the microtiter plates to prevent evaporation.

    • Incubate the plates at 35°C for a duration appropriate for the fungal species being tested (typically 48-72 hours for most filamentous fungi).[2]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed visually.[2]

    • For some compounds, a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control may be used as the endpoint.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the antifungal susceptibility testing protocol described above.

Antifungal_Susceptibility_Workflow General Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Antifungal Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plates add_inoculum->incubation read_mic Visually Determine MIC incubation->read_mic data_analysis Data Analysis and Reporting read_mic->data_analysis

Caption: A flowchart of the broth microdilution method for antifungal susceptibility testing.

References

In Vitro Cytotoxicity of Pestalone on Human Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pestalone is a chlorinated benzophenone antibiotic that has demonstrated moderate in vitro cytotoxicity against human cancer cell lines. This technical guide provides a comprehensive overview of the available data on the cytotoxic effects of this compound, details relevant experimental protocols, and illustrates potential signaling pathways that may be involved in its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the potential of this compound as an anticancer agent.

Data Presentation: Cytotoxicity of this compound

Quantitative data on the in vitro cytotoxicity of this compound is primarily derived from the National Cancer Institute's (NCI) 60-human tumor cell line screen. While specific GI50 (50% growth inhibition) values for each cell line are not publicly available, the mean GI50 across the entire panel has been reported.

Table 1: Summary of In Vitro Cytotoxicity of this compound

CompoundAssayCell LinesMean GI50 (µM)Source
This compoundNCI-60 Screen60 Human Cancer Cell Lines6.0[1][2]

Note: The NCI-60 panel includes cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. The lack of publicly available, detailed GI50 values for each cell line prevents a more granular analysis of this compound's differential activity.

Experimental Protocols

The following is a detailed description of the methodology used in the NCI-60 screen, which is the primary source of cytotoxicity data for this compound. This protocol for the Sulforhodamine B (SRB) assay is a widely accepted method for determining cytotoxicity.

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a summary of the standard operating procedure used by the National Cancer Institute for its 60-cell line screen.

1. Cell Culture and Plating:

  • Human tumor cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line.

  • Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity to allow for cell attachment.

2. Compound Preparation and Addition:

  • This compound is solubilized in dimethyl sulfoxide (DMSO) and diluted with cell culture medium.

  • The compound is added to the plates at various concentrations to establish a dose-response curve. A control group of cells is treated with DMSO alone.

3. Incubation:

  • The plates are incubated for 48 hours under the same conditions as in step 1.

4. Cell Fixation and Staining:

  • Adherent cells are fixed in situ by the addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

  • The supernatant is discarded, and the plates are washed five times with deionized water and air-dried.

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

5. Measurement and Data Analysis:

  • The bound stain is solubilized with 10 mM trizma base.

  • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • The percentage of cell growth is calculated relative to the control wells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

While the specific signaling pathways affected by this compound have not been extensively elucidated in publicly available literature, its cytotoxic nature suggests potential interference with common pathways regulating cell survival and apoptosis. The following diagrams illustrate a hypothetical workflow for cytotoxicity testing and potential apoptotic pathways that could be investigated.

Experimental_Workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Human Cancer Cell Line Culture Cell_Seeding 3. Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Pestalone_Prep 2. This compound Stock Solution Preparation Compound_Treatment 4. Treatment with this compound (Dose-Response) Pestalone_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation 5. Incubation (e.g., 48 hours) Compound_Treatment->Incubation SRB_Assay 6. Sulforhodamine B (SRB) Assay Incubation->SRB_Assay Absorbance_Reading 7. Absorbance Measurement SRB_Assay->Absorbance_Reading GI50_Calculation 8. GI50 Value Calculation Absorbance_Reading->GI50_Calculation

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

The induction of apoptosis is a common mechanism of action for cytotoxic compounds. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptotic cell death.

Apoptosis_Signaling_Pathways Hypothetical Apoptotic Signaling Pathways Affected by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Pestalone_ext This compound Death_Receptors Death Receptors (e.g., Fas, TNFR) Pestalone_ext->Death_Receptors Pro_Caspase8 Pro-Caspase-8 Death_Receptors->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Apoptosis Apoptosis Caspase8->Apoptosis Pestalone_int This compound Bcl2_family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) Pestalone_int->Bcl2_family Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase9->Apoptosis Bcl2_family->Mitochondria Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Caspase3->Apoptosis

Caption: Potential apoptotic signaling pathways targeted by this compound.

Conclusion

This compound demonstrates moderate cytotoxic activity against a broad range of human cancer cell lines. The standardized NCI-60 screening protocol provides a reliable method for assessing its growth-inhibitory effects. While the precise molecular mechanisms and signaling pathways underlying this compound's cytotoxicity require further investigation, it is plausible that it induces apoptosis through the intrinsic and/or extrinsic pathways. Future research should focus on identifying the specific molecular targets of this compound and elucidating the detailed signaling cascades it modulates to better understand its potential as a therapeutic agent in oncology.

References

Spontaneous Conversion of Pestalone to Pestalalactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spontaneous conversion of Pestalone, a chlorinated benzophenone, into its isomeric lactone, pestalalactone. This facile transformation, identified as an intramolecular Cannizzaro-Tishchenko type reaction, can be induced under specific conditions, representing a critical consideration in the handling, formulation, and therapeutic application of this compound and related compounds. This document outlines the underlying chemical mechanism, summarizes key experimental findings, and provides detailed protocols for inducing and analyzing this conversion.

Core Concept: An Intramolecular Redox Rearrangement

The conversion of this compound to pestalalactone is not a spontaneous degradation in the absence of external triggers but rather a facile isomerization that proceeds readily under specific energetic or catalytic conditions. The reaction is characterized as an intramolecular Cannizzaro-Tishchenko type reaction. In this process, one part of the this compound molecule is oxidized while another part is simultaneously reduced, leading to the formation of the more thermodynamically stable lactone structure of pestalalactone. This rearrangement is significant as it alters the molecular structure and can impact the biological activity of the compound.

The transformation can be initiated through two primary methods: photochemical induction via ultraviolet (UV) irradiation and chemical induction using a nucleophilic catalyst. Understanding the conditions that promote this conversion is crucial for maintaining the chemical integrity of this compound during research and development.

Quantitative Data Summary

Currently, detailed public quantitative data on the reaction kinetics, such as specific rates and quantum yields for the UV-induced conversion or turnover numbers for the nucleophilic catalysis, are not extensively available in the literature. However, the conversion is described as "clean" and "facile," suggesting high-yield transformations under optimized conditions. The following table summarizes the qualitative and semi-quantitative data gathered from existing studies.

ParameterUV Irradiation Induced ConversionNucleophile-Catalyzed ConversionReference
Reaction Type Intramolecular Cannizzaro-TishchenkoIntramolecular Cannizzaro-TishchenkoSlavov et al., 2010
Product Pestalalactone (racemic mixture)Pestalalactone (racemic mixture)Slavov et al., 2010
Observed Yield Described as "cleanly isomerize"Described as "cleanly isomerize"Slavov et al., 2010
Key Influencing Factors UV wavelength, irradiation time, solventType of nucleophile, catalyst concentration, temperature, solventGeneral Chemical Principles

Table 1: Summary of Data on the Conversion of this compound to Pestalalactone

Experimental Protocols

The following are detailed methodologies for the two known methods of converting this compound to pestalalactone.

Protocol 1: UV Irradiation-Induced Conversion

This protocol describes the photochemical isomerization of this compound to pestalalactone.

Materials:

  • This compound

  • Degassed solvent (e.g., acetonitrile or dichloromethane)

  • UV photoreactor equipped with a specific wavelength lamp (e.g., 254 nm or 300 nm)

  • Quartz reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

  • Nuclear Magnetic Resonance (NMR) spectrometer for product characterization

Procedure:

  • Prepare a solution of this compound in the chosen degassed solvent at a concentration of approximately 0.1-1.0 mg/mL in a quartz reaction vessel.

  • Place the reaction vessel in the UV photoreactor and ensure uniform irradiation by using a stirring mechanism.

  • Irradiate the solution with UV light at the selected wavelength. The reaction progress should be monitored periodically.

  • To monitor the reaction, withdraw aliquots at regular intervals (e.g., every 30 minutes) and analyze by HPLC to determine the ratio of this compound to pestalalactone.

  • Continue irradiation until the conversion is complete, as indicated by the disappearance of the this compound peak in the HPLC chromatogram.

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude pestalalactone.

  • Purify the product using standard chromatographic techniques (e.g., silica gel column chromatography).

  • Confirm the structure of the purified pestalalactone using NMR spectroscopy.

Protocol 2: Nucleophile-Catalyzed Conversion

This protocol outlines the chemically induced isomerization of this compound to pestalalactone using a nucleophilic catalyst.

Materials:

  • This compound

  • Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

  • Nucleophilic catalyst (e.g., sodium methoxide, triethylamine, or other non-nucleophilic strong bases)

  • Inert atmosphere apparatus (e.g., nitrogen or argon line)

  • Stirring apparatus

  • Thin-Layer Chromatography (TLC) or HPLC system for reaction monitoring

  • NMR spectrometer for product characterization

Procedure:

  • Dissolve this compound in an anhydrous solvent under an inert atmosphere in a suitable reaction flask equipped with a stirrer.

  • Add a catalytic amount of the chosen nucleophile to the solution. The optimal amount of catalyst may need to be determined empirically, typically ranging from 0.1 to 10 mol%.

  • Stir the reaction mixture at room temperature or with gentle heating, depending on the catalyst used.

  • Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a mild acid to neutralize a basic catalyst).

  • Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude pestalalactone by column chromatography.

  • Verify the structure of the final product by NMR spectroscopy.

Visualizations

Chemical Transformation Pathway

The following diagram illustrates the intramolecular Cannizzaro-Tishchenko reaction mechanism for the conversion of this compound to pestalalactone. The reaction is initiated by either UV light or a nucleophile, leading to a hydride shift and subsequent cyclization to form the lactone.

G cluster_this compound This compound cluster_trigger Trigger cluster_intermediate Intermediate cluster_rearrangement Rearrangement cluster_pestalalactone Pestalolactone This compound This compound (2-formyl-benzophenone derivative) Trigger UV Irradiation or Nucleophilic Catalyst This compound->Trigger Initiation Intermediate Hemiacetal-like Intermediate Trigger->Intermediate Formation Rearrangement Intramolecular Hydride Shift (Cannizzaro-Tishchenko) Intermediate->Rearrangement Rate-determining step Pestalolactone Pestalolactone (Phthalide derivative) Rearrangement->Pestalolactone Cyclization

Caption: Proposed mechanism for the conversion of this compound to pestalalactone.

Experimental Workflow

This diagram outlines the general experimental workflow for the conversion and analysis of this compound to pestalalactone.

G start Start dissolve Dissolve this compound in appropriate solvent start->dissolve induce Induce Conversion (UV Irradiation or Nucleophilic Catalyst) dissolve->induce monitor Monitor Reaction (HPLC or TLC) induce->monitor workup Reaction Workup (Quenching, Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for this compound to pestalalactone conversion.

Methodological & Application

Application Notes and Protocols for Pestalone Co-culture Fermentation Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pestalone is a chlorinated benzophenone antibiotic with potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is a secondary metabolite produced by the marine fungus Pestalotia sp. (strain CNL-365) exclusively when co-cultured with the marine bacterium, strain CNJ-328.[1][2][3] This observation highlights the importance of microbial interactions in activating silent biosynthetic gene clusters and discovering novel therapeutic compounds. Optimization of the co-culture fermentation process is therefore critical for maximizing the yield of this compound for research and potential drug development.

These application notes provide a comprehensive overview of the experimental protocols for the co-culture of Pestalotia sp. and marine bacterium CNJ-328, along with strategies for optimizing this compound production.

Principles of Co-culture Induction

The production of this compound is a classic example of induced secondary metabolite synthesis through microbial antagonism. While the exact signaling molecules have not been definitively identified, evidence suggests that direct cell-to-cell contact between the fungus and the bacterium is necessary to trigger the expression of the this compound biosynthetic gene cluster in Pestalotia sp.[4] Neither the bacterial extract nor the cell-free supernatant is sufficient to induce production, pointing towards a contact-dependent signaling mechanism.

Experimental Protocols

Materials and Media

Microorganisms:

  • Pestalotia sp. (strain CNL-365)

  • Marine bacterium (strain CNJ-328)

Media:

  • YPG Medium (Yeast Extract-Peptone-Glycerol):

    • Yeast Extract: 10 g/L

    • Peptone: 20 g/L

    • Glycerol: 30 mL/L

    • Natural Seawater: 1 L

    • Adjust pH to 6.0-7.0 before sterilization.

    • For solid medium, add 15-20 g/L of agar.

  • Marine Broth 2216 (for bacterial culture):

    • Commercially available or prepared according to the manufacturer's instructions.

Inoculum Preparation

2.1 Fungal Inoculum (Pestalotia sp. CNL-365):

  • Grow Pestalotia sp. on YPG agar plates at 25°C for 7-10 days until sufficient mycelial growth is observed.

  • Prepare a mycelial suspension by scraping the surface of the agar plate with a sterile loop or by cutting out agar plugs (5 mm diameter) from the growing edge of the colony.

  • Transfer the mycelial fragments or agar plugs into a sterile flask containing 50 mL of liquid YPG medium.

  • Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days to obtain a seed culture.

2.2 Bacterial Inoculum (Marine Bacterium CNJ-328):

  • Inoculate a single colony of marine bacterium CNJ-328 into a flask containing 50 mL of Marine Broth 2216.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 24-48 hours until the culture reaches the late logarithmic growth phase (OD600 ≈ 0.8-1.0).

Co-culture Fermentation
  • Dispense 100 mL of YPG medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the flasks with the Pestalotia sp. seed culture. A typical starting inoculum is 5% (v/v).

  • Incubate the fungal culture at 25°C, shaking at 150 rpm for 24 hours to allow for initial fungal growth.

  • After 24 hours, inoculate the fungal culture with the marine bacterium CNJ-328 seed culture. The inoculum ratio of fungus to bacterium is a critical parameter to optimize (see Optimization section). A starting point is a 10:1 (fungus:bacterium) volume ratio of the seed cultures.

  • Continue the co-culture fermentation at 25°C, shaking at 150 rpm for 7-14 days.

  • Monitor the fermentation broth for pH changes and microbial growth.

Extraction of this compound
  • After the fermentation period, harvest the entire culture broth.

  • Homogenize the mycelia and broth using a blender or sonicator.

  • Extract the homogenized culture with an equal volume of ethyl acetate twice.

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.

Quantification of this compound (HPLC Method)
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Standard: A purified standard of this compound is required for creating a calibration curve for quantification.

  • Sample Preparation: Dissolve the crude extract in a known volume of methanol and filter through a 0.22 µm syringe filter before injection.

Optimization of Co-culture Fermentation

Systematic optimization of fermentation parameters is crucial for enhancing the yield of this compound. The following parameters should be investigated.

Data Presentation

Note: The following tables present illustrative data for optimization experiments. Actual results will vary and should be determined empirically.

Table 1: Effect of Inoculum Ratio on this compound Yield

Fungal Inoculum (% v/v)Bacterial Inoculum (% v/v)Inoculum Ratio (F:B)This compound Yield (mg/L)
50.510:115.2
515:125.8
522.5:138.5
551:122.1

Table 2: Effect of Fermentation Time on this compound Yield

Fermentation Time (days)This compound Yield (mg/L)
512.5
728.9
945.3
1142.1
1435.7

Table 3: Effect of pH on this compound Yield

Initial pH of MediumThis compound Yield (mg/L)
5.020.4
6.035.7
7.041.2
8.028.9

Table 4: Effect of Temperature on this compound Yield

Temperature (°C)This compound Yield (mg/L)
2018.5
2540.1
2832.6
3015.2

Table 5: Effect of Agitation and Aeration on this compound Yield

Agitation (rpm)Aeration (vvm)This compound Yield (mg/L)
1000.522.3
1500.539.8
2000.535.1
1501.048.6

Visualizations

Experimental_Workflow cluster_Inoculum_Prep Inoculum Preparation cluster_CoCulture Co-culture Fermentation cluster_Downstream Downstream Processing Fungus_Agar Pestalotia sp. on YPG Agar Fungus_Seed Fungal Seed Culture (Liquid YPG) Fungus_Agar->Fungus_Seed Fungal_Inoculation Inoculate with Pestalotia sp. Fungus_Seed->Fungal_Inoculation Bacterium_Colony Bacterium CNJ-328 Colony Bacterium_Seed Bacterial Seed Culture (Marine Broth) Bacterium_Colony->Bacterium_Seed Bacterial_Inoculation Inoculate with Bacterium CNJ-328 Bacterium_Seed->Bacterial_Inoculation YPG_Flask YPG Medium in Flask YPG_Flask->Fungal_Inoculation Incubation_24h Incubate 24h @ 25°C, 150 rpm Fungal_Inoculation->Incubation_24h Incubation_24h->Bacterial_Inoculation Co_Culture_Incubation Incubate 7-14 days Bacterial_Inoculation->Co_Culture_Incubation Harvest Harvest Culture Co_Culture_Incubation->Harvest Extraction Ethyl Acetate Extraction Harvest->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract HPLC HPLC Quantification Crude_Extract->HPLC

Caption: Experimental workflow for this compound production.

Signaling_Pathway cluster_fungus Pestalotia sp. (Fungus) cluster_bacterium Marine Bacterium CNJ-328 Fungus Fungal Cell BGC This compound Biosynthetic Gene Cluster (Silent) Fungus->BGC Signal Transduction (Induction) This compound This compound Production BGC->this compound Expression Bacterium Bacterial Cell Bacterium->Fungus Direct Cell-to-Cell Contact (Physical Interaction)

Caption: Contact-dependent signaling for this compound production.

Optimization_Logic cluster_Parameters Optimization Parameters cluster_Methodology Methodology cluster_Analysis Analysis Goal Maximize this compound Yield Inoculum Inoculum Ratio (Fungus:Bacterium) Time Fermentation Time Media Media Composition (C/N ratio, salts) pH Initial pH Temp Temperature Agitation Agitation & Aeration OFAT One-Factor-at-a-Time (OFAT) Inoculum->OFAT Time->OFAT Media->OFAT pH->OFAT Temp->OFAT Agitation->OFAT RSM Response Surface Methodology (RSM) OFAT->RSM for significant factors HPLC HPLC Quantification OFAT->HPLC guides experiments RSM->HPLC HPLC->Goal measures success

Caption: Logical workflow for fermentation optimization.

References

Total Synthesis of Pestalone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Pestalone, a chlorinated and prenylated benzophenone antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The synthesis, developed by Schmalz and colleagues, employs a convergent strategy, coupling two highly functionalized aromatic rings. This document outlines the key starting materials, the synthetic route, quantitative data, detailed experimental protocols for the key transformations, and visualizations of the synthetic pathway.

I. Overview of the Synthetic Strategy

The total synthesis of this compound is a multi-step process that involves the preparation of two key aromatic fragments, an aryl bromide (Ring A precursor) and a functionalized benzaldehyde (Ring B precursor), followed by their coupling and subsequent functional group manipulations to yield the final natural product. The key steps in this synthesis include:

  • Synthesis of the Aryl Bromide Fragment: Starting from commercially available materials, this fragment is prepared through a series of reactions including chlorination, bromination, and methylation.

  • Synthesis of the Benzaldehyde Fragment: This component is synthesized involving steps like protection of hydroxyl groups, prenylation, and formylation.

  • Coupling of the Fragments: The two fragments are coupled via a nucleophilic addition of an aryllithium species (generated from the aryl bromide) to the benzaldehyde.

  • Final Transformations: The coupled product undergoes oxidation and deprotection to afford this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of this compound, including the number of steps for the synthesis of each fragment and the reported yields for each transformation.

Step No.TransformationStarting MaterialProductYield (%)
1Chlorination, Bromination, and Methylation3,5-Dihydroxytoluene2,6-Dichloro-4-bromo-3,5-dimethoxytoluene83
2MOM Protection3,5-Dihydroxybenzaldehyde3,5-Bis(methoxymethoxy)benzaldehyde95
3Prenylation3,5-Bis(methoxymethoxy)benzaldehyde2-Prenyl-3,5-bis(methoxymethoxy)benzaldehyde92
4Formylation2-Prenyl-3,5-bis(methoxymethoxy)benzene2-Prenyl-3,5-bis(methoxymethoxy)benzaldehyde63
5Bromine-Lithium Exchange and Nucleophilic AdditionAryl Bromide and BenzaldehydeBenzhydrol Intermediate82
6Dess-Martin OxidationBenzhydrol IntermediateBenzophenone Intermediate88
7Demethylation and DeprotectionBenzophenone IntermediateThis compound37
Overall Total Synthesis of this compound - This compound ~16

III. Experimental Protocols

The following are detailed protocols for the key experimental steps in the total synthesis of this compound.

Protocol 1: Synthesis of 2,6-Dichloro-4-bromo-3,5-dimethoxytoluene (Aryl Bromide Fragment)

This protocol describes the multi-step synthesis of the key aryl bromide fragment starting from 3,5-dihydroxytoluene.

Materials:

  • 3,5-Dihydroxytoluene

  • Sulfuryl chloride (SO₂Cl₂)

  • Bromine (Br₂)

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Acetonitrile (CH₃CN)

  • Chloroform (CHCl₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dichlorination: To a solution of 3,5-dihydroxytoluene (1.0 eq) in a 5:1 mixture of chloroform and acetonitrile, add sulfuryl chloride (2.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Bromination: Dissolve the crude dichlorinated product in acetonitrile and cool to 0 °C. Add a solution of bromine (1.1 eq) in acetonitrile dropwise. Stir the mixture at 0 °C for 2 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Methylation: To a suspension of sodium hydride (2.5 eq) in anhydrous DMF at 0 °C, add a solution of the crude brominated phenol in DMF dropwise. Stir the mixture for 30 minutes at 0 °C, then add methyl iodide (2.5 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Carefully quench the reaction with water and extract with a mixture of ethyl acetate and hexanes. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2,6-dichloro-4-bromo-3,5-dimethoxytoluene.

Protocol 2: Synthesis of 2-Prenyl-3,5-bis(methoxymethoxy)benzaldehyde (Benzaldehyde Fragment)

This protocol details the preparation of the prenylated and protected benzaldehyde fragment.

Materials:

  • 3,5-Dihydroxybenzaldehyde

  • Methoxymethyl chloride (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Prenyl bromide

  • n-Butyllithium (n-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • MOM Protection: To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) and DIPEA (2.5 eq) in anhydrous CH₂Cl₂ at 0 °C, add MOMCl (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give 3,5-bis(methoxymethoxy)benzaldehyde.

  • Directed ortho-Metalation and Prenylation: To a solution of 3,5-bis(methoxymethoxy)benzaldehyde (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour. Add prenyl bromide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to yield 2-prenyl-3,5-bis(methoxymethoxy)benzene.

  • Formylation: To a solution of 2-prenyl-3,5-bis(methoxymethoxy)benzene (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then add anhydrous DMF (2.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain 2-prenyl-3,5-bis(methoxymethoxy)benzaldehyde.

Protocol 3: Coupling of Fragments and Completion of the Synthesis

This protocol describes the final steps of the total synthesis of this compound.

Materials:

  • 2,6-Dichloro-4-bromo-3,5-dimethoxytoluene

  • 2-Prenyl-3,5-bis(methoxymethoxy)benzaldehyde

  • n-Butyllithium (n-BuLi)

  • Dess-Martin periodinane (DMP)

  • Boron tribromide (BBr₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Bromine-Lithium Exchange and Nucleophilic Addition: To a solution of 2,6-dichloro-4-bromo-3,5-dimethoxytoluene (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C. Add a solution of 2-prenyl-3,5-bis(methoxymethoxy)benzaldehyde (1.0 eq) in anhydrous THF. Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to yield the benzhydrol intermediate.

  • Dess-Martin Oxidation: To a solution of the benzhydrol intermediate (1.0 eq) in anhydrous CH₂Cl₂ at room temperature, add Dess-Martin periodinane (1.5 eq). Stir the mixture for 2 hours. Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the benzophenone intermediate.

  • Demethylation and Deprotection: To a solution of the benzophenone intermediate (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C, add a 1M solution of BBr₃ in CH₂Cl₂ (4.0 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours. Carefully quench the reaction with water at 0 °C. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound.

IV. Visualizations

The following diagrams illustrate the synthetic route and the logical relationships between the key intermediates.

Total_Synthesis_of_this compound SM1 3,5-Dihydroxytoluene IntA1 2,6-Dichloro-3,5-dihydroxytoluene SM1->IntA1 SO₂Cl₂ SM2 3,5-Dihydroxybenzaldehyde IntB1 3,5-Bis(MOM-O)benzaldehyde SM2->IntB1 MOMCl, DIPEA IntA2 2,6-Dichloro-4-bromo-3,5-dihydroxytoluene IntA1->IntA2 Br₂ Aryl_Bromide Aryl Bromide (Ring A precursor) IntA2->Aryl_Bromide NaH, CH₃I Benzhydrol Benzhydrol Intermediate Aryl_Bromide->Benzhydrol 1. n-BuLi 2. Benzaldehyde IntB2 2-Prenyl-3,5-bis(MOM-O)benzene IntB1->IntB2 1. n-BuLi, TMEDA 2. Prenyl Bromide Benzaldehyde Benzaldehyde (Ring B precursor) IntB2->Benzaldehyde 1. n-BuLi 2. DMF Benzaldehyde->Benzhydrol Benzophenone Benzophenone Intermediate Benzhydrol->Benzophenone DMP This compound This compound Benzophenone->this compound BBr₃

Caption: Total Synthesis of this compound.

Experimental_Workflow cluster_A Ring A Synthesis cluster_B Ring B Synthesis cluster_C Final Assembly StartA Start: 3,5-Dihydroxytoluene StepA1 Chlorination & Bromination StartA->StepA1 StepA2 Methylation StepA1->StepA2 EndA Product: Aryl Bromide StepA2->EndA StepC1 Coupling (Aryllithium Addition) EndA->StepC1 StartB Start: 3,5-Dihydroxybenzaldehyde StepB1 MOM Protection StartB->StepB1 StepB2 Prenylation StepB1->StepB2 StepB3 Formylation StepB2->StepB3 EndB Product: Benzaldehyde StepB3->EndB EndB->StepC1 StepC2 Oxidation StepC1->StepC2 StepC3 Deprotection StepC2->StepC3 EndC Final Product: this compound StepC3->EndC

Caption: Experimental Workflow for this compound Synthesis.

Application Notes and Protocols for the HPLC Purification of Pestalone from Fungal Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pestalone is a chlorinated benzophenone antibiotic with potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[1][2] Originally isolated from the marine fungus Pestalotia sp. (strain CNL-365) in a mixed fermentation with a marine bacterium (strain CNJ-328), this compound represents a promising lead compound for the development of new anti-infective agents.[1][2][3] Its production by the fungus is notably induced by the presence of the bacterium, highlighting the importance of microbial co-cultivation in the discovery of novel secondary metabolites.[1][2][3] This document provides a detailed protocol for the extraction and purification of this compound from a fungal co-culture extract using High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the quantitative data associated with the multi-step purification protocol for this compound. The values presented are representative of a typical purification process starting from a 20-liter fermentation culture.

Table 1: Summary of this compound Purification Steps and Yields

Purification StepStarting MaterialProductYield (mg)Purity (%)
1. Fungal Co-culture and Extraction 20 L Co-culture BrothCrude Ethyl Acetate Extract~2.5 g~2-3%
2. Reversed-Phase C18 Flash Chromatography ~2.5 g Crude ExtractEnriched this compound Fraction~200 mg~30%
3. Size-Exclusion Chromatography (Sephadex LH-20) ~200 mg Enriched FractionPartially Purified this compound~80 mg~75%
4. Semi-Preparative Reversed-Phase HPLC ~80 mg Partially Purified this compoundPurified this compound~65 mg>95%
5. (Optional) Normal-Phase HPLC ~65 mg Purified this compoundHighly Purified this compound~60 mg>99%

Table 2: HPLC and Chromatography Parameters

ParameterStep 2: C18 Flash ChromatographyStep 4: Semi-Preparative RP-HPLCStep 5: (Optional) NP-HPLC
Column Reversed-Phase C18 Silica GelReversed-Phase C18 (e.g., 10 µm, 250 x 10 mm)Normal-Phase Silica Gel (e.g., 5 µm, 250 x 10 mm)
Mobile Phase A Water0.1% Formic Acid in Watern-Hexane
Mobile Phase B Methanol0.1% Formic Acid in AcetonitrileEthyl Acetate
Gradient Step gradient (e.g., 10% to 100% Methanol)Linear gradient (e.g., 40% to 70% Acetonitrile over 30 min)Isocratic (40% Ethyl Acetate)
Flow Rate N/A (Gravity or low pressure)4 mL/min3 mL/min
Detection UV (e.g., 254 nm and 340 nm)UV-Vis (e.g., 340 nm)UV-Vis (e.g., 340 nm)
Typical Retention Time N/A~15-20 minutes~10-15 minutes

Experimental Protocols

Fungal Co-culture and Extraction

This protocol is based on the original discovery of this compound, which requires the co-cultivation of Pestalotia sp. and a marine bacterium.

  • Fungal Strain: Pestalotia sp. (e.g., strain CNL-365)

  • Bacterial Strain: Marine bacterium (e.g., strain CNJ-328)

  • Media: Seawater-based marine nutrient medium.

Protocol:

  • Inoculate 20 x 1 L of seawater-based marine nutrient medium in 2.8 L Fernbach flasks with the Pestalotia sp. strain.

  • Incubate the fungal culture at 25°C with shaking at 250 rpm for 24 hours.

  • Inoculate each flask with 10 mL of a 24-hour-old culture of the marine bacterium grown in the same medium.

  • Continue the mixed fermentation for an additional 6 days under the same conditions.

  • After incubation, extract the entire culture volume (20 L) with ethyl acetate (25 L).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under vacuum to yield the crude extract.

Initial Purification: Reversed-Phase C18 Flash Chromatography

This step serves to remove highly polar and non-polar impurities from the crude extract.

Materials:

  • Crude ethyl acetate extract

  • Reversed-phase C18 silica gel

  • HPLC-grade water

  • HPLC-grade methanol

  • Glass chromatography column

Protocol:

  • Dissolve the crude extract in a minimal amount of methanol.

  • Prepare a slurry of C18 silica gel in methanol and pack the chromatography column.

  • Equilibrate the column with 100% water.

  • Load the dissolved crude extract onto the column.

  • Elute the column with a step gradient of increasing methanol in water (e.g., 10%, 20%, 40%, 60%, 80%, 100% methanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Combine the this compound-containing fractions and evaporate the solvent.

Intermediate Purification: Size-Exclusion Chromatography

This step separates compounds based on their molecular size.

Materials:

  • Enriched this compound fraction from flash chromatography

  • Sephadex LH-20

  • Isooctane, Toluene, Methanol (3:1:1)

Protocol:

  • Swell the Sephadex LH-20 resin in the mobile phase (isooctane:toluene:methanol, 3:1:1).

  • Pack a column with the swollen Sephadex LH-20.

  • Dissolve the enriched this compound fraction in a minimal amount of the mobile phase.

  • Load the sample onto the column and elute with the isooctane:toluene:methanol mobile phase.

  • Collect fractions and monitor for the presence of this compound.

  • Combine the fractions containing this compound and concentrate under vacuum.

High-Resolution Purification: Semi-Preparative Reversed-Phase HPLC

This is the primary high-resolution purification step to obtain highly pure this compound.

Materials:

  • Partially purified this compound fraction

  • HPLC-grade water with 0.1% formic acid

  • HPLC-grade acetonitrile with 0.1% formic acid

  • Semi-preparative HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm)

Protocol:

  • Dissolve the partially purified this compound fraction in a small volume of the initial mobile phase (e.g., 40% acetonitrile in water with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter.

  • Set up the semi-preparative HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions (40% acetonitrile in water with 0.1% formic acid) at a flow rate of 4 mL/min.

  • Inject the sample onto the column.

  • Run a linear gradient to increase the concentration of acetonitrile (e.g., 40% to 70% over 30 minutes).

  • Monitor the elution profile at 340 nm.

  • Collect the fraction corresponding to the this compound peak.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Evaporate the solvent from the purified fraction to obtain pure this compound.

(Optional) Final Polishing: Normal-Phase HPLC

For obtaining crystalline this compound of the highest purity, an optional normal-phase HPLC step can be performed.

Materials:

  • Purified this compound from RP-HPLC

  • HPLC-grade n-hexane

  • HPLC-grade ethyl acetate

  • Semi-preparative HPLC system with a UV-Vis detector

  • Normal-phase silica gel column (e.g., 5 µm particle size, 250 x 10 mm)

Protocol:

  • Dissolve the purified this compound in a small volume of the mobile phase (n-hexane:ethyl acetate, 6:4).

  • Filter the sample through a 0.22 µm syringe filter.

  • Set up the semi-preparative HPLC system with the silica gel column.

  • Equilibrate the column with the mobile phase at a flow rate of 3 mL/min.

  • Inject the sample onto the column.

  • Run the isocratic mobile phase (n-hexane:ethyl acetate, 6:4).

  • Monitor the elution at 340 nm.

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent to obtain highly purified, crystalline this compound.

Visualizations

experimental_workflow cluster_fermentation Fungal Co-culture cluster_extraction Extraction cluster_purification Purification Cascade cluster_final Final Product Fermentation Pestalotia sp. & Bacterium Co-culture (20 L) Extraction Ethyl Acetate Extraction Fermentation->Extraction FlashChrom Reversed-Phase C18 Flash Chromatography Extraction->FlashChrom Crude Extract SizeExclusion Size-Exclusion Chromatography (Sephadex LH-20) FlashChrom->SizeExclusion Enriched Fraction RPHPLC Semi-Preparative RP-HPLC SizeExclusion->RPHPLC Partially Purified NPHPLC (Optional) Normal-Phase HPLC RPHPLC->NPHPLC >95% Pure FinalProduct >99% Pure this compound NPHPLC->FinalProduct

Caption: Experimental workflow for this compound purification.

pestalone_moa cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects This compound This compound Membrane Lipid Bilayer This compound->Membrane Targets Depolarization Membrane Depolarization Membrane->Depolarization Disruption leads to IonChannel Ion Channels K_efflux Potassium Ion (K+) Efflux Depolarization->K_efflux CellDeath Bacterial Cell Death K_efflux->CellDeath

Caption: this compound's mechanism of action on the bacterial cell membrane.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Pestalone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pestalone is a chlorinated and prenylated benzophenone antibiotic produced by the marine fungus Pestalotia sp.[1][2] It exhibits potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), making it a compound of significant interest for antibiotic drug development.[1][2] High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification, structural characterization, and quantification of this compound in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), including sample preparation, instrument parameters, and data analysis strategies.

Introduction

This compound (molecular formula: C₂₁H₂₀Cl₂O₆) is a secondary metabolite whose production by the marine fungus Pestalotia sp. is induced by co-culturing with marine bacteria.[3][1][2] Its complex structure, featuring a dichlorinated benzophenone core with a prenyl group, necessitates advanced analytical techniques for accurate characterization. HRMS offers high mass accuracy and resolution, enabling the confident determination of elemental composition and differentiation from isobaric interferences. This is crucial for metabolite identification in complex extracts from fungal cultures or for pharmacokinetic studies in drug development. This document outlines a comprehensive approach to this compound analysis using LC-HRMS.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible HRMS analysis. The following is a general procedure for extracting this compound from a fungal culture.

1. Extraction from Fungal Culture:

  • Materials:

    • Fungal culture broth

    • Ethyl acetate (EtOAc), HPLC grade

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Centrifuge

    • Vortex mixer

  • Protocol:

    • Centrifuge the fungal culture broth at 4,000 rpm for 15 minutes to separate the mycelia from the supernatant.

    • Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Reconstitute the dried extract in a known volume of methanol or a suitable solvent compatible with the LC mobile phase for HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

The following parameters provide a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrument and sample matrix.

Table 1: LC-HRMS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
High-Resolution Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Mass AnalyzerOrbitrap or TOF
Scan Rangem/z 100-1000
Resolution≥ 70,000 FWHM
Capillary Voltage3.5 kV
Sheath Gas Flow Rate40 arbitrary units
Aux Gas Flow Rate10 arbitrary units
Capillary Temperature320 °C
Data AcquisitionFull scan MS followed by data-dependent MS² (dd-MS²)
Collision Energy (for MS²)Stepped normalized collision energy (NCE) of 20, 30, 40 eV

Data Presentation and Analysis

Accurate Mass Measurement

The high mass accuracy of HRMS allows for the confident identification of this compound. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₂₁H₂₁Cl₂O₆⁺) is 439.0715. The presence of two chlorine atoms results in a characteristic isotopic pattern that should be used for confirmation.

Table 2: Expected Isotopic Distribution for [M+H]⁺ of this compound

Isotopem/z (calculated)Relative Abundance (%)
A439.0715100.00
A+1440.074823.08
A+2441.068664.97
A+3442.071914.93
A+4443.065710.56
Fragmentation Analysis

Collision-induced dissociation (CID) of the protonated this compound molecule will generate characteristic fragment ions. While a detailed experimental fragmentation spectrum for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation of benzophenones, prenylated compounds, and chlorinated molecules.

Table 3: Plausible Fragment Ions of this compound in Positive Ion Mode

m/z (Proposed)Proposed Structure/Loss
421.0609[M+H - H₂O]⁺
411.0922[M+H - CO]⁺
383.1028[M+H - C₄H₈]⁺ (Loss of butene from prenyl group)
369.0871[M+H - C₅H₈]⁺ (Loss of isoprene from prenyl group)
203.0005Dichlorinated benzoyl fragment
177.0553Prenylated and hydroxylated phenyl fragment

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for this compound Analysis. cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis A Fungal Culture B Liquid-Liquid Extraction (Ethyl Acetate) A->B C Drying and Concentration B->C D Reconstitution C->D E LC Separation (C18 Column) D->E F ESI Ionization (Positive Mode) E->F G HRMS Detection (Full Scan & dd-MS²) F->G H Accurate Mass & Isotopic Pattern Analysis G->H I Fragmentation Analysis H->I J Quantification I->J

Caption: Figure 1. Experimental Workflow for this compound Analysis.

Proposed Fragmentation Pathway

G Figure 2. Proposed HRMS Fragmentation of this compound. parent This compound [M+H]⁺ m/z 439.0715 frag1 [M+H - H₂O]⁺ m/z 421.0609 parent->frag1 - H₂O frag2 [M+H - C₄H₈]⁺ m/z 383.1028 parent->frag2 - C₄H₈ frag3 [M+H - C₅H₈]⁺ m/z 369.0871 parent->frag3 - C₅H₈ frag4 Dichlorinated benzoyl fragment m/z 203.0005 parent->frag4 Ketone bond cleavage frag5 Prenylated phenyl fragment m/z 177.0553 parent->frag5 Ketone bond cleavage G Figure 3. Proposed Mechanism of Action of this compound. cluster_bacterium Bacterial Cell membrane Cell Membrane depolarization Membrane Depolarization membrane->depolarization Disruption death Cell Death depolarization->death Leads to This compound This compound This compound->membrane Targets

References

Application Notes and Protocols for Bioactivity Screening of Novel Pestalone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to screening novel Pestalone analogs for a range of biological activities. The protocols outlined below are designed to be robust and reproducible, enabling the identification of promising lead compounds for further development. This compound, a marine-derived chlorinated and prenylated benzophenone, has demonstrated notable antibiotic and moderate cytotoxic activities, making its analogs prime candidates for drug discovery programs.[1][2][3][4][5]

Antimicrobial Activity Screening

This compound was initially identified as a potent antibiotic, particularly against drug-resistant Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecium (VRE).[3] While initial reports of its potency were exceptionally high (MIC = 37 ng/mL against MRSA), subsequent studies have established a more moderate activity range (MIC = 3-10 µg/mL).[6] Screening of novel analogs is crucial to identify compounds with improved antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

1.1.1 Materials and Reagents

  • Test Compounds: this compound analogs dissolved in dimethyl sulfoxide (DMSO).

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213, MRSA strain ATCC 43300), Enterococcus faecalis (e.g., ATCC 29212).[7][8]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[8]

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Positive Control: Vancomycin (for Gram-positive), Gentamicin (for Gram-negative).

  • Negative Control: DMSO.

1.1.2 Procedure

  • Bacterial Inoculum Preparation: Culture bacteria overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[7]

  • Compound Dilution: Prepare a 2-fold serial dilution of the this compound analogs in CAMHB in a 96-well plate. The final concentration range should typically span from 0.1 to 100 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compounds.

  • Controls: Include wells for a positive control (antibiotic), a negative control (DMSO, ensuring the final concentration does not exceed 1% to avoid solvent toxicity), and a sterility control (media only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation

Summarize the MIC values for each this compound analog against the tested bacterial strains in a clear, tabular format.

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
This compound8816>100>100
Analog-001448>100>100
Analog-002163232>100>100
Analog-00322464>100
Vancomycin112N/AN/A
GentamicinN/AN/AN/A24

Note: Data presented are hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of this compound Analogs Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculation Inoculate Plates with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Plate Visually Inspect or Read OD at 600nm Incubation->Read_Plate Determine_MIC Determine MIC Values Read_Plate->Determine_MIC Data_Table Tabulate Results Determine_MIC->Data_Table Anticancer_Screening_Workflow A Seed Cancer Cells in 96-well Plates B Incubate Overnight (37°C, 5% CO2) A->B C Treat Cells with Serial Dilutions of Analogs B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance at 570nm G->H I Calculate IC50 Values H->I

References

Application Notes and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Pestalone against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. The discovery and evaluation of novel antimicrobial agents are crucial in addressing this challenge. Pestalone, a chlorinated benzophenone first isolated from a marine-derived fungus, has demonstrated promising anti-MRSA activity.[1][2] However, reported Minimum Inhibitory Concentration (MIC) values have varied, with initial findings suggesting a potent MIC of 37 ng/mL, while subsequent studies indicated a higher range of 3-10 µg/mL.[1][3] This discrepancy underscores the need for a standardized protocol to accurately determine the MIC of this compound against MRSA.

These application notes provide a detailed protocol for determining the MIC of this compound against MRSA using the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This standardized approach will enable researchers to generate reliable and comparable data, facilitating the evaluation of this compound as a potential therapeutic agent.

Data Presentation

The following table summarizes the reported MIC values of this compound against MRSA and provides a template for recording new experimental data.

MRSA StrainThis compound MIC (µg/mL) - Published DataThis compound MIC (µg/mL) - Experimental ResultsVancomycin MIC (µg/mL) - ControlOxacillin MIC (µg/mL) - Control
ATCC 43300 (HA-MRSA)0.037[1], 3-10[3]
USA300 (CA-MRSA)
S. aureus ATCC 29213 (QC)

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; QC: Quality Control

Experimental Protocol

This protocol is based on the CLSI guidelines for broth microdilution antimicrobial susceptibility testing.

1. Materials and Reagents

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MRSA strains (e.g., ATCC 43300, USA300)

  • Staphylococcus aureus ATCC 29213 (Quality Control strain)

  • Vancomycin and Oxacillin (for control)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

2. Preparation of this compound Stock Solution

Due to the lack of definitive solubility data, it is recommended to prepare a fresh stock solution of this compound for each experiment. This compound is presumed to be soluble in DMSO based on its chemical structure and the common use of DMSO for similar compounds.

  • Calculate the required amount of this compound to prepare a 1 mg/mL (1000 µg/mL) stock solution. The molecular weight of this compound is approximately 439.3 g/mol .

  • Aseptically weigh the required amount of this compound powder and dissolve it in sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution. This will be your primary stock solution.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) culture of MRSA on a non-selective agar plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.10).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the 0.5 McFarland suspension.

4. Broth Microdilution Procedure

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB in sterile tubes to create a range of concentrations (e.g., from 128 µg/mL to 0.015 µg/mL).

    • Alternatively, dilutions can be performed directly in the 96-well plate. Add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the appropriate this compound working solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10.

  • Plate Setup:

    • Test Wells (Columns 1-10): Add 50 µL of the appropriate this compound dilution to each well.

    • Growth Control (Column 11): Add 50 µL of CAMHB (without this compound).

    • Sterility Control (Column 12): Add 100 µL of CAMHB (without bacteria).

    • Repeat this setup for each MRSA strain and the quality control strain. Also, include plates for vancomycin and oxacillin as controls.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Do not add bacteria to the sterility control wells (Column 12).

  • Incubation:

    • Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.

5. Reading and Interpretation of Results

  • After incubation, visually inspect the microtiter plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • The growth control well (Column 11) should show distinct turbidity, and the sterility control well (Column 12) should remain clear.

  • The results for the quality control strain (S. aureus ATCC 29213) should fall within the expected CLSI-defined range for the control antibiotics to validate the experiment.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis pestalone_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of this compound in CAMHB in 96-well plate pestalone_stock->serial_dilution bacterial_culture Prepare MRSA Inoculum (0.5 McFarland) inoculation Inoculate wells with diluted MRSA suspension bacterial_culture->inoculation serial_dilution->inoculation incubation Incubate plate at 35°C for 16-20 hours inoculation->incubation read_mic Visually determine MIC (lowest concentration with no visible growth) incubation->read_mic Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs This compound This compound mic_assay Broth Microdilution Assay This compound->mic_assay mrsa MRSA Culture mrsa->mic_assay media Growth Medium (CAMHB) media->mic_assay mic_value MIC Value (µg/mL) mic_assay->mic_value susceptibility Susceptibility Determination mic_value->susceptibility

References

Application Notes and Protocols for the Synthesis of Pestalone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Pestalone and its derivatives, with a focus on pestalachloride A. These compounds have garnered interest for their potential as novel antimicrobial agents.

Introduction

This compound is a chlorinated and prenylated benzophenone natural product first isolated from the marine fungus Pestalotia sp.[1]. It has demonstrated notable antibiotic activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[1]. Pestalachloride A, a derivative of this compound, has also been a subject of study for its antifungal and antibacterial properties[2]. The synthesis of these compounds is crucial for further investigation into their structure-activity relationships (SAR) and potential therapeutic applications. This document outlines the key synthetic methodologies, presents available quantitative bioactivity data, and illustrates the proposed biosynthetic pathway.

Data Presentation

The following table summarizes the reported minimum inhibitory concentration (MIC) values for this compound and its derivatives against various pathogens. This data is essential for understanding the structure-activity relationship and for guiding the design of new, more potent analogs.

CompoundOrganismMIC (μg/mL)Reference
This compound Staphylococcus aureus (MRSA)3 - 10[1]
Staphylococcus aureus (MRSA)0.037[1]
Pestalachloride A Staphylococcus aureus (MRSA)>10[1]
This compound Derivative 1 Staphylococcus aureus2.0[3]
This compound Derivative 2 Staphylococcus aureus2.0[3]
This compound Derivative 3 Staphylococcus aureus2.0[3]
This compound Derivative 4 Staphylococcus aureus2.0[3]
This compound Derivative 5 Staphylococcus aureus2.0[3]
This compound Derivative 6 Staphylococcus aureus2.0[3]
Psoralen Derivative ZM631 Staphylococcus aureus (MRSA)1[4]
Naphthoquinone Amide 8g Staphylococcus aureus (MRSA)-[5]
Naphthoquinone Amide 10g Staphylococcus aureus (MRSA)-[5]
Naphthoquinone Amide 11g Staphylococcus aureus (MRSA)-[5]

Note: The study by Augner et al. (2013) reported a significantly higher MIC for this compound against MRSA (3-10 µg/mL) compared to the initially reported value of 37 ng/mL, suggesting potential variability in testing conditions or strains.[1]

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound has been reported by Slavov et al. (2010). The key steps of this synthesis are outlined below. Detailed experimental procedures, including reagent quantities and reaction conditions, should be obtained from the supporting information of the original publication.

Workflow for the Total Synthesis of this compound

G cluster_A Synthesis of Building Block A cluster_B Synthesis of Building Block B A1 Starting Material 1 A2 Multi-step synthesis A1->A2 A3 Building Block A A2->A3 C Coupling of Building Blocks A and B A3->C B1 Starting Material 2 B2 Multi-step synthesis B1->B2 B3 Building Block B B2->B3 B3->C D Key Intermediate C->D E Final synthetic steps D->E F This compound E->F

Caption: A generalized workflow for the total synthesis of this compound.

Protocol:

  • Preparation of Key Building Blocks: The synthesis commences with the preparation of two key aromatic building blocks. These multi-step syntheses involve standard organic transformations to install the necessary functional groups.

  • Coupling Reaction: The two building blocks are then coupled together using a suitable cross-coupling reaction to form the benzophenone core.

  • Elaboration of the Core Structure: Following the coupling, a series of reactions are performed to introduce the prenyl group and other functionalities present in the this compound molecule.

  • Final Deprotection and Isolation: The synthesis is completed by the removal of any protecting groups, followed by purification of the final product, this compound.

Conversion of this compound to Pestalachloride A

Pestalachloride A can be readily synthesized from this compound by reaction with ammonia under mild conditions[6].

Workflow for the Conversion of this compound to Pestalachloride A

G This compound This compound Reaction Reaction with Ammonia (NH3) This compound->Reaction Pestalachloride_A Pestalachloride A Reaction->Pestalachloride_A

Caption: A simple workflow for the synthesis of Pestalachloride A from this compound.

Protocol:

  • Dissolution of this compound: this compound is dissolved in a suitable organic solvent.

  • Addition of Ammonia: An ammonia source (e.g., a solution of ammonia in methanol or ammonium chloride) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Workup and Purification: Upon completion, the reaction mixture is subjected to an aqueous workup, and the crude product is purified by column chromatography to yield Pestalachloride A.

Proposed Biosynthetic Pathway of Pestalachlorides

The biosynthesis of pestalachlorides is thought to proceed through a series of enzymatic and non-enzymatic steps, starting from simpler precursors. A proposed pathway involves an Aldol reaction followed by an intramolecular hetero-Diels-Alder reaction[7].

Proposed Biosynthetic Pathway of Pestalachlorides D and C

G A Dichloro-substituted phenol (A) B Stabilized carbanion (B) A->B Deprotonation D Aldol Reaction B->D C Aldehyde (C) C->D E Tetrahedral intermediate D->E F Secondary alcohol (D) E->F Protonation G Dehydration F->G H α,β-unsaturated ketone (E) G->H I Intramolecular [4+2] hetero-Diels-Alder reaction H->I J (±)-Pestalachloride D and (±)-Pestalachloride C I->J

Caption: A proposed biosynthetic pathway for Pestalachlorides D and C.

Mechanism of Action

The precise mechanism of action for this compound and its derivatives is still under investigation. However, studies on other benzophenone-based antibiotics suggest that they may target the bacterial cell membrane[3][8]. This class of compounds has been shown to have a high affinity for anionic components of the cell wall, such as lipoteichoic acid (LTA) and lipopolysaccharide (LPS)[8]. This interaction can lead to the disruption of the bacterial membrane potential, causing the release of essential ions like potassium and ultimately leading to cell death[8]. The ability to disrupt the bacterial membrane represents a promising mechanism of action that may be less prone to the development of bacterial resistance[8].

Proposed Mechanism of Action for Benzophenone Antibiotics

G cluster_membrane Bacterial Cell Membrane LTA_LPS Lipoteichoic Acid (LTA) & Lipopolysaccharide (LPS) Membrane Membrane Integrity Ion_Channel Ion Channels BPMTA Benzophenone Antibiotic BPMTA->LTA_LPS Binds to Disruption Disruption of Membrane Potential BPMTA->Disruption Disruption->Membrane Compromises K_efflux K+ Efflux Disruption->K_efflux Cell_Death Cell Death K_efflux->Cell_Death

Caption: A simplified diagram of the proposed mechanism of action for benzophenone antibiotics.

Conclusion

The synthesis of this compound and its derivatives, such as Pestalachloride A, offers a promising avenue for the development of new antimicrobial agents. The protocols and data presented here provide a foundation for researchers to further explore the synthesis, biological activity, and mechanism of action of this interesting class of natural products. Further research is warranted to elucidate the detailed structure-activity relationships and to optimize the therapeutic potential of these compounds.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Pestalone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific in vivo efficacy studies for Pestalone. The initial in vitro findings, which showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), along with moderate cytotoxicity against cancer cell lines, suggested its potential for further preclinical development[1][2][3]. However, subsequent research has not yet published the results of animal model testing.

Therefore, the following application notes and protocols are provided as a generalized framework for the in vivo evaluation of a novel therapeutic candidate like this compound, based on established and widely used methodologies in preclinical research.

Hypothetical In Vivo Antibacterial Efficacy Testing

Given this compound's reported in vitro activity against MRSA and VREF, appropriate animal models would include those that simulate systemic and localized infections.

Murine Sepsis Model for Systemic MRSA/VREF Infection

This model is designed to evaluate the efficacy of this compound in treating life-threatening systemic infections.

Data Presentation: Hypothetical Results

The primary endpoints for this model are survival and reduction in bacterial load in key organs. Data would be summarized as follows:

Table 1: Survival Rate in Murine Sepsis Model

Treatment GroupDose (mg/kg)Administration RouteNumber of AnimalsSurvival Rate (%) at Day 7
Vehicle Control-IV100
This compound5IV1040
This compound10IV1080
This compound20IV10100
Vancomycin (Control)10IV10100

Table 2: Bacterial Load in Organs at 48h Post-Infection

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Spleen (± SD)Mean Log10 CFU/g Liver (± SD)Mean Log10 CFU/g Kidney (± SD)
Vehicle Control-8.5 ± 0.68.2 ± 0.77.9 ± 0.5
This compound104.2 ± 0.83.9 ± 0.93.5 ± 0.6
Vancomycin (Control)10< 2.0< 2.0< 2.0

Experimental Protocol

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strains: MRSA (e.g., USA300) or VREF (e.g., ATCC 51575).

  • Inoculum Preparation:

    • Culture the bacterial strain in Tryptic Soy Broth (TSB) overnight at 37°C.

    • Subculture into fresh TSB and grow to mid-logarithmic phase.

    • Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the pellet in PBS to a final concentration of approximately 2x10⁸ CFU/mL. The exact concentration should be confirmed by plating serial dilutions.

  • Infection Procedure:

    • Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension (~1x10⁸ CFU/mouse)[4].

  • Treatment:

    • Randomize mice into treatment and control groups (n=10 per group).

    • Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15 in saline).

    • One-hour post-infection, administer this compound or vehicle control via an appropriate route (e.g., intravenous (IV) or IP). A positive control group treated with a standard-of-care antibiotic (e.g., vancomycin for MRSA) should be included[2].

  • Monitoring and Endpoints:

    • Survival: Monitor animals at least twice daily for 7 days. The primary endpoint is survival.

    • Bacterial Load: For a separate cohort of animals, euthanize at 48 hours post-infection. Aseptically harvest spleen, liver, and kidneys. Homogenize tissues in sterile PBS, perform serial dilutions, and plate on appropriate agar to determine bacterial load (CFU/g of tissue)[5].

Murine Skin Infection Model for Topical/Systemic MRSA Treatment

This model assesses the efficacy of this compound in treating localized skin and soft tissue infections (SSTIs).

Data Presentation: Hypothetical Results

Table 3: Efficacy in Murine Skin Infection Model

Treatment GroupDoseLesion Size (mm²) at Day 3 (Mean ± SD)Bacterial Load (Log10 CFU/g tissue) at Day 3 (Mean ± SD)
Vehicle Control-105 ± 159.2 ± 0.4
This compound (Topical)1% Gel45 ± 85.1 ± 0.7
This compound (Systemic)20 mg/kg IV52 ± 105.8 ± 0.9
Mupirocin (Control)2% Ointment42 ± 74.9 ± 0.6

Experimental Protocol

  • Animal Model: Female SKH1 hairless mice, 6-8 weeks old.

  • Inoculum Preparation: Prepare MRSA strain USA300 as described in the sepsis model, but resuspend to a final concentration of ~1x10⁹ CFU/mL.

  • Infection Procedure:

    • Anesthetize the mice.

    • Create a full-thickness wound on the dorsum using a 6-mm dermal biopsy punch[6].

    • Inoculate the wound with 10 µL of the bacterial suspension (~1x10⁷ CFU)[7].

  • Treatment:

    • Begin treatment 4 hours post-infection.

    • For topical treatment, apply a defined volume (e.g., 20 µL) of this compound formulated in a hydrogel or ointment directly to the wound, twice daily for 3 days.

    • For systemic treatment, administer this compound IV or IP as described previously.

    • Include vehicle and positive control (e.g., topical mupirocin) groups[8].

  • Monitoring and Endpoints:

    • Lesion Size: Measure the wound area daily using digital calipers.

    • Bacterial Load: On day 3, euthanize the animals. Excise the entire wound area, weigh the tissue, and homogenize to determine the bacterial load (CFU/g of tissue)[7][8].

Hypothetical In Vivo Anticancer Efficacy Testing

Based on the moderate in vitro cytotoxicity, a cell-line-derived xenograft (CDX) model would be a standard initial step to evaluate this compound's potential as an anticancer agent.

Data Presentation: Hypothetical Results

Table 4: Efficacy in Human Tumor Xenograft Model (e.g., HCT-116 Colon Cancer)

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1550 ± 180-+5
This compound15850 ± 15045+2
This compound30420 ± 9573-4
5-FU (Control)50380 ± 8075-8

Experimental Protocol

  • Cell Line: A human cancer cell line from the NCI-60 panel against which this compound showed activity (e.g., HCT-116 colorectal carcinoma).

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old, to prevent rejection of human cells[9].

  • Tumor Implantation:

    • Culture HCT-116 cells under standard conditions.

    • Harvest cells during the exponential growth phase and confirm >90% viability.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at 5x10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (5x10⁶ cells) subcutaneously into the right flank of each mouse[10].

  • Treatment:

    • Monitor tumor growth 2-3 times per week with calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group)[11].

    • Administer this compound (e.g., daily via IP injection for 14 days), vehicle control, and a positive control (e.g., 5-Fluorouracil).

  • Monitoring and Endpoints:

    • Tumor Volume: Measure tumor volume 2-3 times per week throughout the study.

    • Body Weight: Monitor animal body weight as an indicator of toxicity.

    • Endpoint: The primary endpoint is tumor growth inhibition (TGI) at the end of the study. The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³)[12].

Visualizations: Workflows and Mechanisms

Hypothetical Experimental Workflow for In Vivo Antibacterial Efficacy

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Dosing cluster_analysis Phase 3: Endpoint Analysis p1 Culture MRSA/VREF (Mid-log phase) p2 Prepare Inoculum (Wash & Resuspend) p1->p2 i2 Induce Infection (IP, Skin Wound, etc.) p2->i2 p3 Formulate this compound & Controls i4 Administer Treatment (this compound, Vehicle, Control) p3->i4 i1 Acclimatize Mice (e.g., BALB/c) i1->i2 i3 Randomize Animals i2->i3 i3->i4 a1 Monitor Survival & Clinical Signs i4->a1 a2 Measure Tumor Volume / Lesion Size i4->a2 a3 Harvest Organs/Tissues i4->a3 a5 Statistical Analysis & Data Reporting a1->a5 a2->a5 a4 Quantify Bacterial Load (CFU counts) a3->a4 a4->a5

Caption: General workflow for preclinical in vivo efficacy testing.

Hypothetical Mechanism of Action for this compound

The benzophenone scaffold is known in some antibiotics to target and disrupt the bacterial cell membrane[1][13][14]. The following diagram illustrates this proposed mechanism.

G cluster_membrane Bacterial Cell Membrane membrane Lipid Bilayer ion_channel Ion Channels (e.g., K+) This compound This compound binding Binding to Anionic Lipids (LTA/LPS) This compound->binding disruption Membrane Disruption & Pore Formation binding->disruption depolarization Membrane Depolarization disruption->depolarization ion_efflux K+ Ion Efflux disruption->ion_efflux death Bacterial Cell Death depolarization->death ion_efflux->death

Caption: Proposed mechanism of bacterial membrane disruption.

References

Determining the Crystal Structure of Pestalone via X-ray Crystallography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies involved in determining the crystal structure of Pestalone, a chlorinated benzophenone antibiotic, using single-crystal X-ray crystallography. The protocols outlined below are based on the original structure determination and general best practices in small molecule crystallography.

Introduction

This compound is a natural product first isolated from a marine-derived fungus of the genus Pestalotia.[1] The initial structural assignment, based on spectral and chemical data, was later confirmed by a single-crystal X-ray analysis, which provided unambiguous insight into its three-dimensional architecture.[1][2][3] Understanding the precise molecular geometry of this compound is crucial for elucidating its mechanism of action, designing derivatives with improved therapeutic properties, and advancing structure-activity relationship (SAR) studies.

Data Presentation

The crystallographic data for this compound provides a wealth of quantitative information about its solid-state structure. Key parameters are summarized in the table below for easy reference and comparison.

Parameter Value
Chemical Formula C₂₁H₂₀Cl₂O₆
Formula Weight 439.29 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a15.534(2) Å
b8.853(1) Å
c15.654(2) Å
α90°
β114.34(1)°
γ90°
Volume 1963.3(4) ų
Z 4
Calculated Density 1.484 g/cm³
Radiation Wavelength 1.54178 Å (Cu Kα)
Temperature 293(2) K
Reflections Collected 3452
Unique Reflections 3265
R-factor (R1) 0.048
wR2 0.134
CCDC Number 179947[4]

Experimental Protocols

The following sections detail the key experimental procedures for the crystallization of this compound and the subsequent determination of its crystal structure by X-ray diffraction.

Protocol 1: Crystallization of this compound

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a small organic molecule like this compound, slow evaporation or vapor diffusion are common and effective crystallization techniques.

Materials:

  • Purified this compound sample (>95% purity)

  • Crystallization-grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Small glass vials (e.g., 1-2 mL)

  • Beakers or larger vials for vapor diffusion

  • Microscope for crystal inspection

Procedure (Slow Evaporation):

  • Dissolve a small amount of purified this compound (e.g., 5-10 mg) in a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate) in a small, clean glass vial to create a near-saturated solution.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitor the vial periodically over several days to weeks for the formation of single crystals.

  • Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully extract a single crystal for mounting.

Procedure (Vapor Diffusion):

  • Dissolve the this compound sample in a small volume of a relatively non-volatile "good" solvent in which it is readily soluble.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile "poor" solvent in which this compound is insoluble, but which is miscible with the "good" solvent.

  • Over time, the vapor of the "poor" solvent will diffuse into the "good" solvent, gradually reducing the solubility of this compound and promoting slow crystallization.

  • Monitor for crystal growth as described above.

Protocol 2: X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction data collection.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX II)

  • X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å)

  • Goniometer head

  • Cryostream (for low-temperature data collection, if necessary)

  • Microscope with a polarizing filter

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head using a suitable cryoprotectant (if collecting data at low temperature) or adhesive.

  • Instrument Setup: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the crystal system and unit cell, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Collection: Execute the data collection run. The detector will record the positions and intensities of the diffracted X-ray beams.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal size and beam intensity.

Protocol 3: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure of this compound.

Software:

  • Structure solution and refinement software package (e.g., SHELX, Olex2)

  • Molecular visualization software (e.g., Mercury, PyMOL)

Procedure:

  • Structure Solution: The phase problem is solved using direct methods, which are highly effective for small molecules. This yields an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization process. This iterative process involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

  • Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factors (R1 and wR2), goodness-of-fit, and analysis of the residual electron density map to ensure the model is accurate and complete.

Visualizations

The following diagrams illustrate the workflow for determining the crystal structure of this compound and a logical diagram of the key steps in X-ray crystallography.

Pestalone_Workflow cluster_Crystallization Crystal Growth cluster_Data_Collection X-ray Diffraction cluster_Structure_Determination Structure Determination Pestalone_Sample Purified this compound Crystallization Crystallization (Slow Evaporation / Vapor Diffusion) Pestalone_Sample->Crystallization Single_Crystal Single Crystal Selection Crystallization->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Raw_Data Raw Diffraction Data Data_Collection->Raw_Data Data_Processing Data Processing (Integration & Scaling) Raw_Data->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for this compound Crystal Structure Determination.

Xray_Crystallography_Logic A Sample Preparation (Purification & Crystallization) B X-ray Diffraction Experiment (Data Collection) A->B High-Quality Crystal C Electron Density Map Calculation (Phase Problem Solution) B->C Diffraction Pattern D Model Building (Atomic Placement) C->D Initial Phases E Structure Refinement (Optimization) D->E Initial Model E->D Iterative Improvement F Structure Validation (Quality Assessment) E->F Refined Model G Final 3D Structure F->G Validated Model

Caption: Key Steps in X-ray Crystallography.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Total Synthesis of Pestalone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Pestalone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this potent antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the key steps in the synthesis of this compound, with a focus on improving overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the overall reported yield for the total synthesis of this compound and what are the main challenges?

The total synthesis of this compound reported by Slavov et al. in 2010 proceeds in 10 steps with an overall yield of approximately 16%. The primary challenges in this synthesis are associated with the construction of the sterically hindered tetra-ortho-substituted benzophenone core. Reactions involving the highly functionalized and sterically demanding aromatic rings can be low-yielding and prone to side reactions.

Q2: My overall yield is significantly lower than 16%. What are the most likely steps to be causing problems?

Low yields can often be attributed to a few critical steps. The halogen-metal exchange to form the aryllithium species and the subsequent Grignard-type addition to the aldehyde are highly sensitive to reaction conditions. Additionally, the deprotection steps, particularly the BBr₃-mediated ether cleavage, can be problematic if not carried out under strictly anhydrous conditions. Finally, the stability of the final product, this compound, should be considered, as it can be sensitive to light and basic conditions.

Q3: I am observing the formation of a significant amount of a dimeric by-product during the Grignard-type reaction. How can this be minimized?

The formation of dimeric by-products in Grignard-type reactions, especially with reactive halides like prenyl bromide, is a common issue. This can be minimized by the slow, dropwise addition of the prenyl bromide to the reaction mixture at a low temperature to keep its concentration low. Ensuring the magnesium is of high purity and sufficiently activated can also improve the desired reaction's efficiency.

Q4: During the Dess-Martin oxidation, I am getting incomplete conversion and some decomposition of my starting material. What can I do to improve this step?

Incomplete conversion in Dess-Martin oxidations can be due to impure or degraded reagent. Using freshly opened or properly stored Dess-Martin periodinane is crucial. To minimize decomposition, the reaction can be buffered with a mild base like pyridine or sodium bicarbonate to neutralize the acetic acid by-product. Running the reaction at room temperature and monitoring closely by TLC to avoid unnecessarily long reaction times is also recommended.

Q5: The final purification of this compound is proving difficult. What are the recommended procedures?

The purification of the final this compound product can be challenging due to its potential for isomerization or degradation. Column chromatography on silica gel is the standard method. It is advisable to use a non-polar/polar solvent system (e.g., hexane/ethyl acetate) and to avoid highly polar or basic eluents. The purified product should be stored under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.

Troubleshooting Guides

Issue 1: Low Yield in the Halogen-Metal Exchange and Subsequent Aldehyde Addition
Symptom Potential Cause Troubleshooting Steps
Low conversion of the aryl bromide to the desired alcohol Incomplete halogen-metal exchange.- Ensure strictly anhydrous conditions. All glassware should be flame-dried, and solvents must be rigorously dried. - Use freshly titrated n-BuLi. The concentration of commercial n-BuLi can vary. - Perform the reaction at a very low temperature (-78 °C) to prevent side reactions.
Decomposition of the aryllithium intermediate.- Use the freshly generated aryllithium species immediately in the next step. Do not let it warm up or stand for extended periods.
Side reactions of the aldehyde.- Purify the aldehyde immediately before use to remove any carboxylic acid impurities. - Add the aldehyde solution slowly to the aryllithium solution at low temperature.
Formation of homocoupling products from the aryl bromide Reaction temperature is too high.- Maintain a constant low temperature during the addition of n-BuLi.
Low recovery of material after work-up Emulsion formation during extraction.- Use a saturated aqueous solution of ammonium chloride for quenching. - If an emulsion persists, add a small amount of brine or filter the mixture through a pad of celite.
Issue 2: Inefficient Demethylation with Boron Tribromide (BBr₃)
Symptom Potential Cause Troubleshooting Steps
Incomplete demethylation Insufficient BBr₃.- Use a sufficient excess of BBr₃ (typically 1.1 to 3 equivalents per ether group). - Ensure the BBr₃ is of high quality and has not been decomposed by moisture.
Reaction time is too short.- Monitor the reaction by TLC. These reactions can sometimes be slow. Allow for longer reaction times if necessary.
Formation of a persistent precipitate Formation of insoluble boron complexes or boric acid.- Maintain strictly anhydrous conditions. - During work-up, add methanol cautiously to quench excess BBr₃ and break up the boron complexes.
Product decomposition Reaction is too harsh.- Perform the initial addition of BBr₃ at a low temperature (e.g., -78 °C or 0 °C) to control the initial exothermic reaction. - Do not overheat the reaction during work-up.

Experimental Protocols

General Protocol for Dess-Martin Oxidation

This protocol is a general guideline and may need to be optimized for the specific substrate in the this compound synthesis.

  • Reaction Setup: To a solution of the alcohol (1.0 equiv) in dry dichloromethane (DCM, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2-1.5 equiv) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

General Protocol for BBr₃-Mediated Ether Cleavage

This is a general procedure and requires careful handling of the pyrophoric and corrosive reagent BBr₃.

  • Reaction Setup: Dissolve the methyl ether (1.0 equiv) in dry DCM (~0.1 M) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C.

  • Reagent Addition: Slowly add a solution of BBr₃ in DCM (1.1-3.0 equiv per ether group) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and slowly and carefully add methanol to quench the excess BBr₃.

  • Work-up: Add water and separate the layers. Extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Quantitative Data for Yield Optimization (Illustrative)

The following tables provide an illustrative guide to how different reaction parameters could be varied to optimize the yield of key steps. The presented yields are hypothetical and intended to guide experimentation.

Table 1: Illustrative Optimization of the Halogen-Metal Exchange and Aldehyde Addition

Parameter Condition A Yield A (%) Condition B Yield B (%) Condition C Yield C (%)
Temperature (°C) -7875-6065-4050
n-BuLi (equiv) 1.1721.5782.075
Solvent THF75Diethyl Ether68Toluene55
Addition Time of Aldehyde (min) 56030786075

Table 2: Illustrative Optimization of the BBr₃ Demethylation

Parameter Condition A Yield A (%) Condition B Yield B (%) Condition C Yield C (%)
Temperature (°C) -78 to RT850 to RT80RT70 (with some decomposition)
BBr₃ (equiv per ether) 1.5752.0883.085
Reaction Time (h) 2706851282
Quenching Agent Water75Methanol88Ethanol86

Visualizations

Pestalone_Synthesis_Workflow A Starting Material (Substituted Phenol) B Halogenation & Methylation (Steps 1-3) A->B 83% C Halogen-Metal Exchange & Aldehyde Addition B->C 82% D Dess-Martin Oxidation C->D 88% E Protection of Phenols (MOM ethers) D->E 81% F Prenylation E->F 92% G Final Deprotections (BBr3 & HCl) F->G 37% (2 steps) H This compound G->H

Caption: Workflow of the total synthesis of this compound with reported step-wise yields.

Troubleshooting_Logic cluster_c Halogen-Metal Exchange / Addition cluster_g Deprotection Steps cluster_h Final Product Stability start Low Overall Yield step_check Identify Low-Yielding Step(s) (via TLC, NMR of crude) start->step_check c1 Check Anhydrous Conditions step_check->c1 If Step C is problematic g1 Verify BBr3 Quality step_check->g1 If Step G is problematic h1 Protect from Light step_check->h1 If final recovery is low c2 Titrate n-BuLi c1->c2 c3 Optimize Temperature & Addition Rate c2->c3 g2 Ensure Anhydrous Conditions g1->g2 g3 Optimize Reaction Time & Temperature g2->g3 h2 Use Mild Purification Conditions h1->h2 h3 Store under Inert Gas at Low Temperature h2->h3

Caption: A logical decision tree for troubleshooting low yields in this compound synthesis.

Technical Support Center: Overcoming Low Pestalone Production in Monoculture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of Pestalone in Pestalotia sp. monocultures.

Troubleshooting Guides

Issue: No or Low this compound Production in Axenic Fungal Culture

Question: My monoculture of Pestalotia sp. is not producing any detectable this compound. What are the primary reasons for this?

Answer: this compound is a secondary metabolite whose biosynthetic gene cluster is often silent or expressed at very low levels under standard laboratory monoculture conditions. The primary reason for the lack of production is the absence of an external trigger that induces its biosynthesis. Research has shown that this compound is naturally produced by the marine fungus Pestalotia sp. only when it is in the presence of a marine bacterium, or when stimulated by specific chemical or environmental cues.

Question: How can I induce this compound production in my Pestalotia sp. culture?

Answer: There are two primary strategies to induce this compound production:

  • Co-culture with a Bacterial Strain: Introducing a symbiotic or competing bacterium can trigger the fungal defense mechanisms, leading to the activation of the this compound biosynthetic gene cluster.

  • Epigenetic Modification: Using chemical agents to alter the epigenetic landscape of the fungus can lead to the transcription of otherwise silent gene clusters.

  • Chemical Induction: The addition of certain chemicals, such as ethanol, has been shown to induce this compound production, albeit sometimes at low yields.

Below are detailed protocols and troubleshooting for each of these methods.

FAQs and Experimental Protocols

Co-culture Methodology

Question: What is a general protocol for co-culturing Pestalotia sp. with a bacterial strain to induce this compound production?

Answer: The following is a generalized protocol based on the initial discovery of this compound. Optimization will likely be required for your specific strains and laboratory conditions.

Experimental Protocol: Fungal-Bacterial Co-culture for this compound Production

Objective: To induce this compound production in Pestalotia sp. by co-culturing with a marine bacterial strain (e.g., strain CNJ-328).

Materials:

  • Pestalotia sp. culture

  • Inducing bacterial strain (e.g., marine bacterium CNJ-328)

  • Seawater-based marine nutrient medium (e.g., Yeast Extract-Peptone-Glucose broth prepared with seawater)

  • Shaker incubator

  • Sterile flasks

Procedure:

  • Prepare Inocula:

    • Grow Pestalotia sp. in the seawater-based marine nutrient medium at 25°C with shaking (250 rpm) for 24 hours.

    • Concurrently, grow the bacterial strain in a suitable liquid medium until a sufficient cell density is reached.

  • Initiate Co-culture:

    • After 24 hours of fungal growth, inoculate the Pestalotia sp. culture with the bacterial culture. A 1:100 (v/v) bacterial to fungal culture ratio can be a starting point.

  • Incubation:

    • Continue to incubate the mixed culture under the same conditions (25°C, 250 rpm) for an additional 6-10 days.[1]

  • Extraction and Analysis:

    • After the incubation period, extract the entire culture volume with an organic solvent such as ethyl acetate.

    • Dry the organic extract and proceed with purification and analysis (e.g., HPLC, LC-MS) to detect and quantify this compound.

Troubleshooting:

  • No this compound detected:

    • Inoculation Ratio: The ratio of fungus to bacterium may be critical. Experiment with different inoculation ratios.

    • Timing of Inoculation: The growth stage of both the fungus and the bacterium at the time of co-inoculation can influence the interaction. Try inoculating the bacterium at different time points of the fungal growth.

    • Physical Contact: Some studies suggest that physical contact between the microorganisms is necessary for the induction of secondary metabolites.[2] Ensure adequate mixing.

    • Choice of Bacterium: Not all bacteria will induce this compound production. If the original inducing strain (CNJ-328) is unavailable, screening of other marine bacteria may be necessary.

Quantitative Data on Co-culture:

Condition This compound Yield Reference
Pestalotia sp. monoculture Not Detected [1]

| Pestalotia sp. co-cultured with bacterium CNJ-328 | Detected (specific yield not quantified in the initial report) |[1] |

Epigenetic Modification Methodology

Question: How can I use epigenetic modifiers to induce this compound production?

Answer: Epigenetic modifiers, such as DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors, can remodel the chromatin and make previously silent gene clusters accessible for transcription.[2][3]

Experimental Protocol: Induction of this compound Production using a DNMT Inhibitor

Objective: To induce this compound production in Pestalotia sp. using the DNMT inhibitor 5-azacytidine.

Materials:

  • Pestalotia sp. culture

  • Suitable liquid culture medium (e.g., Potato Dextrose Broth)

  • 5-azacytidine (stock solution prepared in a suitable solvent and filter-sterilized)

  • Shaker incubator

  • Sterile flasks

Procedure:

  • Prepare Fungal Culture:

    • Inoculate Pestalotia sp. into the liquid culture medium and grow at 25°C with shaking for 3-4 days.

  • Introduce Epigenetic Modifier:

    • Add 5-azacytidine to the culture to a final concentration of 50-500 µM. A concentration of 500 µM has been shown to alter the metabolite profile in Pestalotiopsis crassiuscula.[4]

  • Continued Incubation:

    • Continue to incubate the culture under the same conditions for another 7-14 days.

  • Extraction and Analysis:

    • Extract the culture broth and mycelium with an appropriate organic solvent.

    • Analyze the extract for the presence of this compound using HPLC or LC-MS.

Troubleshooting:

  • Toxicity of the Modifier: Epigenetic modifiers can be toxic to the fungus at high concentrations. If you observe significant growth inhibition, perform a dose-response experiment to find the optimal, sub-lethal concentration.

  • No Induction:

    • Choice of Modifier: Not all epigenetic modifiers will have the desired effect. Consider screening other DNMT inhibitors (e.g., zebularine) or HDAC inhibitors (e.g., sodium butyrate, suberoylanilide hydroxamic acid - SAHA).

    • Timing of Addition: The timing of the addition of the modifier can be critical. Try adding it at different stages of fungal growth.

Quantitative Data on Epigenetic Modification:

Fungal Species Epigenetic Modifier Concentration Outcome Reference
Pestalotiopsis crassiuscula 5-azacytidine 500 µM Altered metabolite profile, induction of new secondary metabolites [4]

| Penicillium chrysogenum | Sodium Butyrate | Not specified | Enhanced anti-HIV activity of crude extract |[1] |

Chemical Induction Methodology

Question: Can I use a simple chemical to induce this compound production?

Answer: Yes, the addition of ethanol has been reported to induce this compound production in a pure culture of Pestalotia sp., although the yield may be low.[1]

Experimental Protocol: Ethanol Induction of this compound

Objective: To induce this compound production in Pestalotia sp. using ethanol.

Materials:

  • Pestalotia sp. culture

  • Suitable liquid culture medium

  • Sterile ethanol

  • Shaker incubator

  • Sterile flasks

Procedure:

  • Prepare Fungal Culture:

    • Grow Pestalotia sp. in the liquid culture medium at 25°C with shaking for 24 hours.

  • Ethanol Addition:

    • Add sterile ethanol to the culture to a final concentration of 1% (v/v).

  • Incubation:

    • Continue to incubate the culture under the same conditions for an additional 6 days.

  • Extraction and Analysis:

    • Extract the culture and analyze for this compound production.

Troubleshooting:

  • Low Yield: This method is known to result in low yields. Optimization of the ethanol concentration (e.g., 0.5% to 2%) and the timing of its addition may improve the outcome.

  • Growth Inhibition: Higher concentrations of ethanol can inhibit fungal growth. Monitor the culture for signs of stress.

Quantitative Data on Chemical Induction:

Inducer Concentration This compound Yield Reference

| Ethanol | 1% (v/v) | Low but detectable |[1] |

Visualizations

Biosynthetic and Signaling Pathways

Diagram 1: Proposed Biosynthetic Pathway of this compound's Benzophenone Core

Benzophenone_Biosynthesis cluster_shikimate Shikimate Pathway cluster_polyketide Polyketide Pathway Chorismate Chorismate Benzoyl-CoA Benzoyl-CoA Chorismate->Benzoyl-CoA Malonyl-CoA Malonyl-CoA Benzophenone_Synthase Benzophenone_Synthase Malonyl-CoA->Benzophenone_Synthase Benzoyl-CoA->Benzophenone_Synthase Benzophenone_Core Benzophenone_Core Benzophenone_Synthase->Benzophenone_Core Tailoring_Enzymes Tailoring_Enzymes Benzophenone_Core->Tailoring_Enzymes Chlorination, prenylation, etc. This compound This compound Tailoring_Enzymes->this compound

Caption: General biosynthetic pathway for the benzophenone core of this compound.

Diagram 2: Hypothetical Signaling for Bacterial Induction of this compound Production

Bacterial_Induction_Pathway cluster_interaction Fungus-Bacterium Interaction cluster_fungus Fungal Cell Bacterial_Signal Bacterial Signal (e.g., cell contact, secreted molecule) Fungal_Receptor Fungal Receptor Bacterial_Signal->Fungal_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, cAMP) Fungal_Receptor->Signaling_Cascade Transcription_Factor_Activation Transcription Factor Activation Signaling_Cascade->Transcription_Factor_Activation Epigenetic_Modification Epigenetic Modification Signaling_Cascade->Epigenetic_Modification BGC_Expression This compound Biosynthetic Gene Cluster (BGC) Expression Transcription_Factor_Activation->BGC_Expression Epigenetic_Modification->BGC_Expression Pestalone_Biosynthesis This compound Biosynthesis BGC_Expression->Pestalone_Biosynthesis Pestalone_Product This compound Pestalone_Biosynthesis->Pestalone_Product

Caption: Hypothetical signaling pathway for bacterial induction of this compound.

References

Pestalone Technical Support Center: Troubleshooting Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Pestalone in solution and troubleshooting for common issues encountered during experimental work. The information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: While specific stability data for this compound is limited, based on its chlorinated benzophenone structure, the primary factors influencing its stability in solution are expected to be:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.[1]

  • Light: Exposure to UV and visible light can lead to photodegradation.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4]

  • Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.[5][6]

Q2: What are the likely degradation pathways for this compound?

A2: Based on studies of similar chlorinated benzophenone compounds, the main degradation pathways for this compound are likely to be:

  • Photodegradation: Upon exposure to light, particularly UV radiation, the benzophenone core can undergo photochemical reactions, potentially leading to the formation of hydroxylated or other photoproducts.[2][3]

  • Hydrolysis: The molecule may be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could lead to cleavage of certain bonds.[7]

  • Oxidation: Oxidative stress can result in the formation of hydroxylated derivatives or cleavage of the aromatic rings.[5][6]

Q3: What are the potential degradation products of this compound?

A3: Direct studies on this compound's degradation products are not publicly available. However, based on the degradation of other benzophenone derivatives, potential degradation products could include hydroxylated this compound, and products resulting from the cleavage of the benzophenone core.[5] The identification of these products would require techniques like HPLC-MS/MS.[8][9]

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of a this compound solution. This method should be able to separate the intact this compound from any potential degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity of this compound solution Degradation of this compound due to improper storage or handling.Store this compound solutions protected from light, at a cool temperature (e.g., 2-8 °C for short-term, -20 °C or -80 °C for long-term), and in a tightly sealed container. Prepare fresh solutions for critical experiments.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Analyze the new peaks using mass spectrometry (MS) to identify their structures.
Precipitation in this compound solution Poor solubility or degradation leading to insoluble products.Ensure the solvent system is appropriate for the desired concentration. If precipitation occurs upon storage, it may indicate degradation. Analyze the precipitate and the supernatant separately.
Inconsistent experimental results Instability of this compound under experimental conditions (e.g., in cell culture media).Evaluate the stability of this compound in the specific experimental medium over the time course of the experiment. Consider adding antioxidants if oxidative degradation is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a vial containing the this compound stock solution in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a quartz cuvette containing the this compound stock solution to a UV lamp (e.g., 254 nm and 365 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC-UV method.

  • For identification of degradation products, use HPLC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Example Gradient: Start with 30% acetonitrile, ramp up to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound in the presence of its degradation products.

Quantitative Data Summary

Note: The following data is hypothetical and for illustrative purposes to demonstrate how to present stability data. Actual data must be generated experimentally.

Table 1: Hypothetical Stability of this compound in Solution under Different Storage Conditions

Storage ConditionTime (days)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
2-8°C, in dark798.5< 0.1
3095.21.5
Room Temperature, in dark792.14.8
3075.618.2
Room Temperature, exposed to light765.328.9
3020.170.5

Table 2: Hypothetical Results of Forced Degradation Study of this compound

Stress ConditionThis compound Degraded (%)Number of Major Degradation Products
0.1 N HCl, 60°C, 24h15.22
0.1 N NaOH, RT, 24h25.83
3% H₂O₂, RT, 24h35.14
70°C, 48h10.51
UV light, 24h55.75

Visualizations

Pestalone_Degradation_Pathways This compound This compound Photo_Deg Photodegradation (Light/UV) This compound->Photo_Deg Hydro_Deg Hydrolysis (Acid/Base) This compound->Hydro_Deg Oxi_Deg Oxidation (Peroxide) This compound->Oxi_Deg DP1 Hydroxylated This compound Photo_Deg->DP1 DP3 Other Photoproducts Photo_Deg->DP3 DP2 Cleavage Products Hydro_Deg->DP2 Oxi_Deg->DP1 Oxi_Deg->DP2

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Pestalone_Sol This compound Solution Acid Acidic (HCl, Heat) Pestalone_Sol->Acid Base Basic (NaOH, RT) Pestalone_Sol->Base Oxidation Oxidative (H2O2, RT) Pestalone_Sol->Oxidation Thermal Thermal (Heat) Pestalone_Sol->Thermal Photo Photolytic (UV Light) Pestalone_Sol->Photo HPLC HPLC-UV Analysis (Quantification) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS If new peaks are observed

Caption: Workflow for a forced degradation study.

Antibiotic_MoA cluster_bacterium Bacterial Cell This compound This compound CellWall Cell Wall Synthesis This compound->CellWall Inhibition Protein_Synth Protein Synthesis This compound->Protein_Synth Inhibition DNA_Rep DNA Replication This compound->DNA_Rep Inhibition Bacterial_Death Bacterial Cell Death CellWall->Bacterial_Death Protein_Synth->Bacterial_Death DNA_Rep->Bacterial_Death

References

Identifying and removing impurities from synthetic Pestalone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and removal of impurities from synthetic Pestalone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low yield of crude this compound after synthesis.

Possible Cause Suggested Solution
Incomplete Reaction - Ensure starting materials are pure and dry. Anhydrous reaction conditions are critical, especially for organometallic steps. - Verify the stoichiometry of reactants. An excess of the Grignard or organolithium reagent may be necessary. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Side Reactions - Dimerization of Grignard/Organolithium Reagent: This can lead to the formation of biphenyl-type impurities. Use of lower temperatures and slow addition of reagents can minimize this. - Over-alkylation/acylation: In Friedel-Crafts type reactions, poly-substitution can occur. Control of reaction time and temperature is crucial.[1] - Premature quenching of organometallic reagent: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Degradation of Product - this compound is a phenolic compound and may be sensitive to oxidative degradation. Work-up conditions should be carefully controlled. - The prenyl group may be susceptible to acid-catalyzed cyclization or rearrangement. Avoid strongly acidic conditions during work-up and purification.

Problem 2: Presence of multiple spots on TLC after initial purification.

Possible Cause Suggested Solution
Co-eluting Impurities - The polarity of the impurities may be very similar to this compound. - Solution: Employ a different solvent system for flash chromatography or switch to a different purification technique like preparative HPLC with a C18 column.
Unreacted Starting Materials - If the reaction did not go to completion, starting materials will contaminate the product. - Solution: Optimize the reaction conditions (time, temperature, stoichiometry). Consider a purification step to remove unreacted starting materials before proceeding.
Formation of Diastereomers or Regioisomers - The synthesis may lead to the formation of isomers with very similar properties. - Solution: High-resolution purification techniques like preparative HPLC are often necessary to separate isomers. Chiral chromatography may be required if enantiomers are formed.

Problem 3: Purified this compound shows signs of degradation over time.

Possible Cause Suggested Solution
Oxidation - Phenolic compounds are susceptible to oxidation, which can be accelerated by light and air. - Solution: Store purified this compound under an inert atmosphere (e.g., argon), protected from light, and at low temperatures (-20°C or -80°C).
Hydrolysis - Although less common for the core structure, ester or other labile functional groups in analogues could be susceptible to hydrolysis. - Solution: Store in a desiccated environment.
Photodegradation - Benzophenone-containing compounds can be light-sensitive.[2] - Solution: Store in amber vials or wrap containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in synthetic this compound?

A1: Based on common synthetic routes for benzophenones and related natural products, likely impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts from Coupling Reactions: Homocoupling products of organometallic reagents (e.g., biphenyl derivatives).

  • Incomplete Chlorination Products: this compound analogues with fewer than the specified number of chlorine atoms.

  • Isomers: Regioisomers from the prenylation or acylation steps, and potentially diastereomers if chiral centers are not controlled.

  • Oxidation and Degradation Products: Products arising from the decomposition of this compound during synthesis, work-up, or storage.[3]

Q2: What is the recommended initial purification method for crude this compound?

A2: Flash column chromatography on silica gel is a good initial purification step to remove major impurities.[4] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective for separating compounds with different polarities.

Q3: My compound is hydrophobic and difficult to purify. What can I do?

A3: For hydrophobic compounds like this compound:

  • Reverse-Phase Chromatography: This is often more effective than normal-phase for hydrophobic molecules. Use a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.[5]

  • Solvent Choice: Ensure your compound is fully dissolved before loading onto the column. A small amount of a stronger, compatible solvent may be needed.

  • Troubleshooting Precipitation: If the compound precipitates on the column, try reducing the sample concentration, increasing the initial organic solvent percentage in the mobile phase, or adding a small amount of a co-solvent to improve solubility.[6][7]

Q4: Which analytical techniques are best for identifying and quantifying impurities in this compound?

A4: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating impurities from the main compound. A reverse-phase C18 column with UV detection is a good starting point.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides molecular weight and fragmentation data, which is crucial for identifying the structure of unknown impurities.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities, especially when they can be isolated in sufficient quantity.

Q5: How can I conduct a forced degradation study for this compound?

A5: Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[13] Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treat this compound with dilute HCl and NaOH at room temperature and elevated temperatures.

  • Oxidation: Expose this compound to a solution of hydrogen peroxide.

  • Thermal Stress: Heat the solid compound and a solution of the compound.

  • Photostability: Expose the solid compound and a solution to UV and visible light.

Analyze the stressed samples by a stability-indicating HPLC method to separate the degradation products from the parent compound.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for Impurity Profiling of this compound

This protocol provides a starting point for developing a specific impurity profile method for this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Note: This method is a general guideline and may require optimization for specific impurity profiles.

Visualizations

Workflow Workflow for Identifying and Removing Impurities from Synthetic this compound cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_characterization Impurity Identification cluster_final Final Product Crude_this compound Crude Synthetic this compound TLC TLC Analysis Crude_this compound->TLC Initial Purity Check Flash_Chromatography Flash Column Chromatography TLC->Flash_Chromatography Guide Purification HPLC_Initial HPLC-UV Analysis LCMS LC-MS/MS Analysis HPLC_Initial->LCMS Identify Impurities Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC Further Purification if Needed Prep_HPLC->HPLC_Initial Purity Check of Fractions Pure_this compound Pure this compound (>95%) Prep_HPLC->Pure_this compound Isolation NMR NMR Spectroscopy LCMS->NMR Confirm Structure Impurity_Profile Impurity Profile Report LCMS->Impurity_Profile NMR->Impurity_Profile Crude_Pthis compound Crude_Pthis compound Crude_Pthis compound->HPLC_Initial Quantitative Assessment

Caption: Workflow for this compound Impurity Identification and Removal.

Troubleshooting Troubleshooting Logic for this compound Purification Start Crude Product Analysis Low_Purity Low Purity / Multiple Spots Start->Low_Purity Impure? Good_Purity High Purity / Single Spot Start->Good_Purity Pure? Optimize_Synthesis Optimize Synthesis Conditions Low_Purity->Optimize_Synthesis Suspect Reaction Issues Change_Purification Change Purification Method (e.g., Prep HPLC) Low_Purity->Change_Purification Suspect Co-elution Check_Stability Check for On-Column Degradation Low_Purity->Check_Stability Streaking / Tailing on TLC Final_Product Proceed to Final Characterization Good_Purity->Final_Product Optimize_Synthesis->Start Change_Purification->Start Check_Stability->Change_Purification

Caption: Decision tree for troubleshooting this compound purification.

References

Technical Support Center: Scaling Up Pestalone Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of scaling up the fermentation production of Pestalone, a potent antibiotic produced through the co-culture of the marine fungus Pestalotia sp. and a marine bacterium.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in producing this compound?

A1: The primary challenge in this compound production is the absolute requirement for a co-culture system. This compound is a secondary metabolite produced by the fungus Pestalotia sp. only when it is grown in the presence of a specific marine bacterium (strain CNJ-328).[1] This symbiotic or antagonistic interaction is essential to trigger the expression of the biosynthetic gene cluster for this compound in the fungus.[2] Scaling up a co-culture fermentation is inherently more complex than a monoculture process due to the need to maintain a stable and productive interaction between two different microorganisms.[3]

Q2: Why can't I produce this compound by growing Pestalotia sp. alone?

A2: The genes responsible for this compound synthesis in Pestalotia sp. are "silent" or not expressed under standard laboratory monoculture conditions. The presence of the marine bacterium acts as an elicitor, signaling the fungus to produce this compound, likely as a defense mechanism or a form of inter-species communication.[2][4] This phenomenon is a well-documented strategy for discovering novel secondary metabolites from microorganisms.[5][6]

Q3: What are the key parameters to control during the scale-up of the co-culture fermentation?

A3: Several critical parameters must be carefully controlled to ensure a successful and reproducible scale-up of the this compound co-culture fermentation. These include:

  • Inoculum Ratio: The initial ratio of the fungal and bacterial inocula is crucial for establishing a productive co-culture.[7][8]

  • Growth Kinetics: The fungus and the bacterium will likely have different growth rates. Understanding the growth kinetics of each organism is essential for timing the inoculation and maintaining a balanced culture.[9][10][11]

  • Environmental Conditions: Parameters such as pH, temperature, dissolved oxygen, and agitation must be optimized for the co-culture system, which may be a compromise between the optimal conditions for each individual microorganism.[12][13]

  • Medium Composition: The nutrient requirements of both the fungus and the bacterium must be met to support their growth and the production of this compound.[4][14][15]

Q4: What are the main downstream processing challenges for this compound?

A4: The primary downstream processing challenges involve separating this compound from a complex fermentation broth containing two microorganisms, their metabolic byproducts, and residual media components.[16] Key steps include:

  • Biomass Removal: Efficiently separating the fungal mycelia and bacterial cells from the liquid broth.

  • Extraction: Selecting an appropriate solvent to extract the chlorinated benzophenone, this compound, from the clarified broth.

  • Purification: Utilizing chromatographic techniques to purify this compound to the desired level, removing closely related impurities.[16]

  • Stability: Ensuring the stability of this compound throughout the purification process, as benzophenone compounds can be susceptible to degradation under certain conditions.[17][18]

Troubleshooting Guide

Problem 1: Low or No this compound Yield
Possible Cause Troubleshooting Action Expected Outcome
Improper Inoculum Ratio Systematically vary the initial inoculum ratio of Pestalotia sp. to the marine bacterium (e.g., 1:1, 1:10, 10:1 by volume or cell count).[7]An optimal ratio will be identified that maximizes this compound production.
Suboptimal Media Composition Test different carbon and nitrogen sources in the fermentation medium. For example, compare glucose, sucrose, and maltose as carbon sources, and peptone, yeast extract, and ammonium sulfate as nitrogen sources.[14][15]Identification of a medium that supports both microbial growth and high this compound titers.
Incorrect Fermentation pH Monitor and control the pH of the fermentation broth. Test a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0) to find the optimum for this compound production.Maintaining the optimal pH will lead to increased and more consistent this compound yields.
Inadequate Aeration/Agitation Vary the agitation speed and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the fungal mycelia.[12]Improved microbial growth and secondary metabolite production.
Timing of Bacterial Inoculation Experiment with the timing of the bacterial inoculation. Inoculate the bacterium at the same time as the fungus, or after the fungus has been growing for a set period (e.g., 24, 48, or 72 hours).Determining the optimal inoculation time will enhance the elicitation of this compound production.
Problem 2: Inconsistent this compound Yields Between Batches
Possible Cause Troubleshooting Action Expected Outcome
Genetic Drift of Microorganisms Re-isolate and verify the identity and productivity of both the fungal and bacterial strains from master cell banks.Ensures that the starting cultures are consistent and have not lost their ability to produce/elicit this compound.
Variability in Inoculum Preparation Standardize the age and physiological state of the fungal and bacterial inocula. Use cultures in the late logarithmic growth phase for inoculation.Consistent inoculum quality will lead to more reproducible fermentation outcomes.
Poorly Controlled Fermentation Parameters Implement real-time monitoring and automated control of pH, temperature, and dissolved oxygen in the bioreactor.[12][19]Tighter control over fermentation parameters will reduce batch-to-batch variability.
Inconsistent Raw Material Quality Source key media components from a single, reliable supplier and perform quality control checks on each new batch of raw materials.Consistent media quality will contribute to more reproducible fermentation performance.
Problem 3: Difficulty in Downstream Processing
Possible Cause Troubleshooting Action Expected Outcome
Inefficient Extraction of this compound Test a range of organic solvents (e.g., ethyl acetate, dichloromethane, n-butanol) for their efficiency in extracting this compound from the fermentation broth.Identification of a solvent that provides high recovery of this compound with minimal extraction of impurities.
Co-elution of Impurities during Chromatography Optimize the chromatographic purification method. This may involve testing different stationary phases (e.g., C18, silica), mobile phase compositions, and gradient profiles.[16]Improved separation of this compound from other metabolites, leading to higher purity.
Degradation of this compound during Purification Conduct stability studies of this compound in different solvents and at various pH levels and temperatures to identify conditions that minimize degradation.[17][20]Development of a purification process that preserves the integrity of the this compound molecule.
Formation of Emulsions during Extraction If emulsions form during solvent extraction, try adding a demulsifying agent or using a different extraction technique, such as solid-phase extraction.Cleaner separation of the organic and aqueous phases, leading to improved recovery and purity.

Experimental Protocols

Protocol 1: Co-culture Inoculum Preparation
  • Fungal Inoculum:

    • Aseptically transfer a small piece of a mature culture of Pestalotia sp. from a potato dextrose agar (PDA) plate to a 250 mL flask containing 50 mL of potato dextrose broth (PDB).

    • Incubate at 25-28°C on a rotary shaker at 150 rpm for 5-7 days, or until sufficient mycelial growth is observed.

    • Homogenize the mycelial culture using a sterile blender or tissue homogenizer to create a uniform suspension.

  • Bacterial Inoculum:

    • Inoculate a single colony of the marine bacterium (strain CNJ-328) into a 250 mL flask containing 50 mL of marine broth.

    • Incubate at 28-30°C on a rotary shaker at 180 rpm for 24-48 hours, or until the culture reaches the late logarithmic growth phase.

Protocol 2: Shake Flask Co-culture Fermentation
  • Prepare the fermentation medium (e.g., a modified PDB medium supplemented with sea salts).

  • Dispense 100 mL of the medium into 500 mL baffled flasks and sterilize by autoclaving.

  • Aseptically inoculate the flasks with the fungal and bacterial inocula at the desired ratio.

  • Incubate the co-culture at 25-28°C on a rotary shaker at 150-180 rpm for 10-14 days.

  • Monitor the fermentation for this compound production by periodically taking samples for analysis (e.g., by HPLC).

Protocol 3: this compound Extraction and Preliminary Purification
  • After fermentation, separate the biomass from the broth by centrifugation or filtration.

  • Extract the clarified broth three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Redissolve the crude extract in a minimal amount of methanol and subject it to column chromatography over silica gel.

  • Elute the column with a gradient of hexane and ethyl acetate to separate the fractions containing this compound.

  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing pure this compound.

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Co-Culture Fermentation cluster_downstream Downstream Processing Fungal Culture Fungal Culture Fungal Inoculum Fungal Inoculum Fungal Culture->Fungal Inoculum Bacterial Culture Bacterial Culture Bacterial Inoculum Bacterial Inoculum Bacterial Culture->Bacterial Inoculum Bioreactor Bioreactor Fungal Inoculum->Bioreactor Inoculation Bacterial Inoculum->Bioreactor Inoculation Biomass Separation Biomass Separation Bioreactor->Biomass Separation Harvest Solvent Extraction Solvent Extraction Biomass Separation->Solvent Extraction Clarified Broth Purification Purification Solvent Extraction->Purification Crude Extract Pure this compound Pure this compound Purification->Pure this compound

Caption: Experimental workflow for this compound production.

signaling_pathway Marine Bacterium Marine Bacterium Elicitor Molecule Elicitor Molecule Marine Bacterium->Elicitor Molecule Secretes Receptor Binding Receptor Binding Elicitor Molecule->Receptor Binding Binds to Fungal Cell Fungal Cell Signal Transduction Cascade Signal Transduction Cascade Receptor Binding->Signal Transduction Cascade Initiates Gene Activation Gene Activation Signal Transduction Cascade->Gene Activation Leads to This compound Biosynthesis This compound Biosynthesis Gene Activation->this compound Biosynthesis Induces This compound This compound This compound Biosynthesis->this compound Produces

Caption: Proposed signaling pathway for this compound induction.

troubleshooting_logic Low this compound Yield Low this compound Yield Check Co-culture Conditions Check Co-culture Conditions Low this compound Yield->Check Co-culture Conditions Optimize Inoculum Ratio Optimize Inoculum Ratio Check Co-culture Conditions->Optimize Inoculum Ratio Yes Optimize Media Composition Optimize Media Composition Check Co-culture Conditions->Optimize Media Composition Yes Check Fermentation Parameters Check Fermentation Parameters Check Co-culture Conditions->Check Fermentation Parameters No Optimize pH Optimize pH Check Fermentation Parameters->Optimize pH Yes Optimize Temperature Optimize Temperature Check Fermentation Parameters->Optimize Temperature Yes Optimize Aeration/Agitation Optimize Aeration/Agitation Check Fermentation Parameters->Optimize Aeration/Agitation Yes Check Downstream Processing Check Downstream Processing Check Fermentation Parameters->Check Downstream Processing No Optimize Extraction Optimize Extraction Check Downstream Processing->Optimize Extraction Yes Optimize Purification Optimize Purification Check Downstream Processing->Optimize Purification Yes

Caption: Troubleshooting logic for low this compound yield.

References

Resolving Discrepancies in Pestalone Antibiotic Potency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the antibiotic properties of Pestalone. It addresses the conflicting reports on its potency and provides troubleshooting resources to assist in obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: There are conflicting reports on the antibiotic potency of this compound. What are the key differences?

A1: Initial studies reported this compound as a highly potent antibiotic, while later research suggested significantly lower activity. The primary discrepancy lies in the Minimum Inhibitory Concentration (MIC) values against methicillin-resistant Staphylococcus aureus (MRSA). A 2001 study by Cueto et al. reported a very potent MIC of 37 ng/mL.[1][2][3][4] However, a subsequent 2013 study by Slavov et al., conducted after achieving total synthesis of the compound, found the MIC to be in the range of 3-10 µg/mL.[5] This indicates a potency approximately 80 to 270 times lower than originally described.

Q2: What could be the reasons for such a significant discrepancy in reported MIC values?

A2: Variations in MIC measurements can arise from several experimental factors. While the exact protocols from the original studies are not detailed in the available literature, discrepancies can often be attributed to differences in:

  • Experimental methodology: Even minor variations in protocol can lead to different results.

  • Bacterial strain: Different strains of the same bacterial species can exhibit varying susceptibility.

  • Inoculum size: The number of bacteria used in the test can affect the concentration of antibiotic needed for inhibition.[6]

  • Culture medium: The composition of the growth medium can influence both bacterial growth and the activity of the antibiotic.

  • Incubation conditions: Factors such as time, temperature, and atmospheric composition can impact results.

  • Endpoint determination: The method used to determine bacterial growth inhibition can vary.

Data Presentation: Conflicting MIC Values for this compound against MRSA

Reference Reported MIC against MRSA Equivalent Concentration (µg/mL)
Cueto et al. (2001)37 ng/mL0.037 µg/mL
Slavov et al. (2013)3-10 µg/mL3-10 µg/mL

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][7][8][9]

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium (e.g., S. aureus) on an appropriate agar plate.
  • Growth Medium: Use a standardized broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

2. Inoculum Preparation:

  • From the fresh agar plate, select 3-5 well-isolated colonies and suspend them in sterile saline.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium to obtain a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
  • Include a positive control well (no antibiotic) and a negative control well (no bacteria).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the positive control well.
  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.
  • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Troubleshooting Guide

Q3: My experimental MIC value for this compound is different from the published values. What should I check?

A3: Use the following checklist to troubleshoot your experiment:

  • Purity and Integrity of this compound:

    • Was the purity of your this compound sample confirmed?

    • How was it stored? Could it have degraded?

  • Bacterial Strain:

    • Are you using the exact same strain as in the reference study?

    • Has the strain been properly maintained and stored?

  • Inoculum Preparation:

    • Was the inoculum density accurately prepared to a 0.5 McFarland standard?

    • Was the final inoculum concentration in the wells correct? An inoculum that is too high is a known cause of elevated MIC values.[6]

  • Culture Medium:

    • Are you using the recommended medium (e.g., CAMHB)?

    • Was the medium prepared correctly?

  • Incubation Conditions:

    • Were the incubation time and temperature within the recommended range?

  • Solvent Effects:

    • If using a solvent like DMSO, was the final concentration in the wells low enough to not affect bacterial growth? A solvent control should be included.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Discrepant MIC Result check_compound Verify this compound Purity & Stability start->check_compound check_strain Confirm Bacterial Strain Identity & Viability start->check_strain check_protocol Review Experimental Protocol start->check_protocol solvent_control Check Solvent Control for Inhibition check_compound->solvent_control adjust_protocol Adjust Protocol Based on Findings check_strain->adjust_protocol protocol_details Inoculum Density Medium Preparation Incubation Conditions Reading Method check_protocol->protocol_details compare_literature Compare Protocol to Standard Methods (e.g., CLSI) check_protocol->compare_literature compare_literature->adjust_protocol solvent_control->adjust_protocol No Inhibition rerun_experiment Re-run Experiment solvent_control->rerun_experiment Inhibition Observed adjust_protocol->rerun_experiment end End: Consistent Result rerun_experiment->end

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

FactorsInfluencingMIC cluster_biological Biological Factors cluster_chemical Chemical Factors cluster_physical Physical/Procedural Factors MIC Observed MIC Value BacterialStrain Bacterial Strain (Genotype/Phenotype) BacterialStrain->MIC InoculumSize Inoculum Size (CFU/mL) InoculumSize->MIC CompoundPurity This compound Purity & Stability CompoundPurity->MIC MediumComposition Culture Medium (e.g., CAMHB) MediumComposition->MIC Solvent Solvent Effects (e.g., DMSO) Solvent->MIC IncubationTime Incubation Time IncubationTime->MIC Temperature Temperature Temperature->MIC ReadingMethod Endpoint Reading (Visual/Automated) ReadingMethod->MIC

Caption: Factors influencing the outcome of an MIC assay.

References

Technical Support Center: Optimizing Reaction Conditions for Pestalone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Pestalone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful derivatization experiments for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that can be targeted for derivatization?

A1: this compound possesses several reactive functional groups amenable to derivatization. These include three phenolic hydroxyl (-OH) groups and one aldehyde (-CHO) group. The presence of these groups allows for a variety of derivatization strategies to improve volatility, thermal stability, and chromatographic separation.

Q2: Which derivatization methods are recommended for the phenolic hydroxyl groups of this compound?

A2: For the phenolic hydroxyl groups, three common and effective derivatization methods are silylation, acylation, and alkylation.

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][2]

  • Acylation: This involves the introduction of an acyl group (e.g., acetyl) to form an ester. Acetic anhydride is a frequently used reagent for this purpose.[3][4]

  • Alkylation: This method introduces an alkyl group. For enhanced detection in GC-MS with electron capture detection (ECD), a common reagent is pentafluorobenzyl bromide (PFB-Br).[5]

Q3: How can the aldehyde group of this compound be derivatized?

A3: The aldehyde group can be effectively derivatized through oximation. A highly recommended reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reaction forms a stable oxime derivative, which is more volatile and provides excellent sensitivity, especially for GC-MS analysis.[6]

Q4: Can multiple functional groups in this compound be derivatized simultaneously?

A4: Yes, it is possible to derivatize multiple functional groups in a single or sequential reaction. For instance, a silylation reagent like BSTFA can react with both the phenolic hydroxyl groups and, under certain conditions, the aldehyde group. However, for more controlled derivatization, a two-step approach might be preferable, for example, oximation of the aldehyde group followed by silylation of the hydroxyl groups.

Q5: What are the critical parameters to control for a successful derivatization reaction?

A5: Key parameters to optimize include reaction temperature, reaction time, reagent concentration, and the choice of solvent.[7][8][9][10] The absence of moisture is also critical for many derivatization reagents, especially for silylation.[7][11]

Troubleshooting Guides

Issue 1: Incomplete or Low Yield of Derivatization
Possible Cause Suggested Solution
Presence of Moisture Ensure all glassware is thoroughly dried, and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent. Consider storing reagents under an inert atmosphere.[7][11]
Suboptimal Reaction Temperature Increase the reaction temperature in increments (e.g., 10°C). Some derivatizations, like silylation of hindered phenols, may require heating (e.g., 60-80°C) to proceed to completion.[1][8]
Insufficient Reaction Time Increase the reaction time. Monitor the reaction progress at different time points to determine the optimal duration.[8][9]
Inadequate Reagent Concentration Use a molar excess of the derivatization reagent (e.g., 2 to 10-fold excess) to drive the reaction to completion.[7]
Poor Solubility of this compound Ensure this compound is fully dissolved in the reaction solvent before adding the derivatization reagent. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[12] For silylation, pyridine or acetonitrile can be good solvent choices.[1]
Steric Hindrance For sterically hindered hydroxyl groups in this compound, a catalyst may be required. For silylation with BSTFA, adding a small amount of trimethylchlorosilane (TMCS) can enhance reactivity.[1][7]
Issue 2: Presence of Extraneous Peaks in the Chromatogram
Possible Cause Suggested Solution
Reagent Byproducts Excess derivatizing reagent can sometimes appear as peaks in the chromatogram. A cleanup step after derivatization, such as solid-phase extraction (SPE), may be necessary. Alternatively, choose a reagent whose byproducts are volatile and do not interfere with the analyte peaks.[2]
Formation of Multiple Derivatives If both mono-, di-, and tri-substituted derivatives are observed for the phenolic groups, it indicates an incomplete reaction. Refer to the solutions for "Incomplete or Low Yield of Derivatization".
Side Reactions The combination of functional groups in this compound may lead to unexpected side reactions. For example, during acylation of phenols, C-acylation can sometimes compete with the desired O-acylation, although O-acylation is generally favored under kinetic control.[13][14] Optimizing reaction conditions (e.g., lower temperature) can help minimize side reactions.
Sample Matrix Interference Components from the sample matrix may also undergo derivatization. A thorough sample cleanup prior to derivatization is recommended to remove potential interferences.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for the derivatization of functional groups present in this compound. These should be considered as starting points for method optimization.

Table 1: Silylation of Phenolic Hydroxyl Groups with BSTFA (+/- 1% TMCS)

ParameterConditionReference
Reagent BSTFA with 1% TMCS[1]
Solvent Anhydrous Pyridine or Acetonitrile[1][15]
Temperature 60-80°C[1]
Time 30-60 minutes[1]
Reagent Ratio 2:1 molar ratio of BSTFA to active hydrogens[7]

Table 2: Acylation of Phenolic Hydroxyl Groups with Acetic Anhydride

ParameterConditionReference
Reagent Acetic Anhydride[3][4]
Catalyst (optional) Pyridine or a solid acid catalyst[16]
Solvent Dichloromethane or solvent-free[3][4]
Temperature Room Temperature to 60°C[4]
Time 30 minutes to 7 hours[4]
Reagent Ratio 1.5 to 2 equivalents per hydroxyl group[3][4]

Table 3: Oximation of Aldehyde Group with PFBHA

ParameterConditionReference
Reagent PFBHA hydrochloride[6]
Solvent Aqueous buffer or organic solvent[6]
Temperature 60-70°C[6]
Time 30-60 minutes[6]
pH (if aqueous) Slightly acidic to neutralN/A

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis
  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the this compound residue. Add 200 µL of BSTFA containing 1% TMCS to the vial.[1]

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block.[1]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Oximation of this compound's Aldehyde Group followed by Silylation of Phenolic Groups
  • Oximation Step:

    • Dissolve 1-5 mg of this compound in 200 µL of a suitable solvent (e.g., acetonitrile).

    • Add 100 µL of a 10 mg/mL PFBHA solution in pyridine.

    • Cap the vial and heat at 60°C for 30 minutes.[6]

    • Cool the vial to room temperature.

  • Silylation Step:

    • To the same vial, add 200 µL of BSTFA.

    • Recap the vial and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature before GC-MS analysis.

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis This compound This compound Sample dissolve Dissolve in Anhydrous Solvent This compound->dissolve add_reagent Add Derivatization Reagent (e.g., BSTFA) dissolve->add_reagent heat Heat at Optimized Temperature and Time add_reagent->heat cool Cool to Room Temperature heat->cool gcms GC-MS Analysis cool->gcms

Caption: General experimental workflow for this compound derivatization.

Troubleshooting_Logic start Low/No Product? moisture Check for Moisture (Anhydrous Conditions?) start->moisture Yes temp_time Optimize Temperature and Time moisture->temp_time Dry Conditions Confirmed complete Reaction Complete moisture->complete Moisture was the issue reagent_conc Increase Reagent Concentration temp_time->reagent_conc No Improvement temp_time->complete Optimization Successful catalyst Add Catalyst (e.g., TMCS) reagent_conc->catalyst Still Incomplete reagent_conc->complete Concentration was key catalyst->complete Successful incomplete Reaction Incomplete catalyst->incomplete Still Fails

Caption: Troubleshooting logic for incomplete derivatization.

References

Technical Support Center: Pestalone Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Pestalone using chromatographic techniques.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

Issue 1: Low Yield of this compound After Initial Extraction

  • Question: My initial crude extract shows very low bioactivity, suggesting a low concentration of this compound. What could be the cause?

  • Answer: Low yields of this compound from the fungal fermentation broth are a common challenge. Several factors in the extraction process can contribute to this:

    • Incomplete Extraction: this compound, being a moderately polar compound, may not be fully extracted if the solvent polarity is not optimal. Ethyl acetate is a commonly used solvent for extraction from the fermentation broth.[1][2] Ensure vigorous and repeated extractions to maximize the recovery from both the mycelia and the broth.

    • Emulsion Formation: During liquid-liquid extraction with ethyl acetate, emulsions can form, trapping the compound of interest. To mitigate this, you can try gentle swirling instead of vigorous shaking, or use techniques like centrifugation to break the emulsion.

    • Degradation During Extraction: Although this compound is relatively stable, prolonged exposure to harsh pH conditions or high temperatures during solvent evaporation can lead to degradation. It is advisable to work at neutral pH and use a rotary evaporator at a controlled temperature (e.g., < 40°C).

Issue 2: Poor Separation and Co-elution of Impurities During Column Chromatography

  • Question: I am observing broad peaks and significant overlap with other compounds during my initial reversed-phase column chromatography. How can I improve the separation?

  • Answer: Co-elution of impurities is a frequent problem when working with complex fungal extracts. Here are several strategies to enhance resolution:

    • Optimize the Mobile Phase Gradient: A shallow gradient elution from a low to a high percentage of organic solvent (e.g., methanol or acetonitrile in water) can improve the separation of compounds with similar polarities.[1][2]

    • Choice of Stationary Phase: While C18 is a good starting point for reversed-phase chromatography, other stationary phases could offer different selectivity.[1][2] Consider using a phenyl-hexyl or a polar-embedded column for better separation of aromatic compounds like this compound.

    • Sample Loading: Overloading the column is a common cause of poor separation. Ensure that the amount of crude extract loaded is appropriate for the column size. A general rule of thumb is to load no more than 1-5% of the column's stationary phase weight.

    • Potential Co-eluting Impurities: Fungal extracts are rich in various secondary metabolites. Potential co-eluting impurities with this compound could include other polyketides, fatty acids, and pigments that are commonly produced by fungi. These can be identified by techniques like LC-MS analysis of the crude extract.

Issue 3: Apparent Degradation of this compound During HPLC Purification

  • Question: I am seeing multiple peaks in my analytical HPLC that I suspect are degradation products of this compound, especially when using acidic mobile phase modifiers. Is this compound unstable under these conditions?

  • Answer: As a chlorinated benzophenone, this compound's stability can be influenced by the pH of the mobile phase.

    • pH Sensitivity: While specific data on this compound is limited, related benzophenone derivatives can be susceptible to degradation under strongly acidic or basic conditions. It is recommended to maintain the mobile phase pH in the neutral range (pH 6-8) if degradation is suspected.

    • Solvent Choice: Ensure the use of high-purity HPLC-grade solvents. Trace impurities in solvents can sometimes catalyze degradation. Degassing the mobile phase is also crucial to prevent oxidative degradation.

    • Temperature Effects: Running the HPLC column at elevated temperatures to improve peak shape can sometimes accelerate the degradation of sensitive compounds. If you suspect thermal degradation, try running the purification at room temperature.

Issue 4: Irreproducible Retention Times in HPLC

  • Question: The retention time of my this compound peak is shifting between different HPLC runs. What could be causing this?

  • Answer: Fluctuations in retention time can be caused by several factors:

    • Mobile Phase Composition: Inconsistent mobile phase preparation is a common culprit. Ensure accurate mixing of solvents and use a reliable gradient proportioning valve on your HPLC system.

    • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to shifting retention times. It is advisable to equilibrate the column for at least 10-15 column volumes.

    • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and, consequently, retention times. Using a column oven will provide a stable temperature environment.

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases. This can lead to changes in retention behavior. Regularly check the column's performance with a standard compound.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for a typical multi-step purification of this compound from a 20 L fungal fermentation culture.

Table 1: Summary of this compound Purification Steps and Yields

Purification StepStarting MaterialProduct Mass (mg)Step Yield (%)Overall Yield (%)Purity (%)
Ethyl Acetate Extraction20 L Culture Broth5.0 g (Crude Extract)--~1
Reversed-Phase C18 Flash Chromatography5.0 g Crude Extract3507070~40
Size-Exclusion Chromatography (Sephadex LH-20)350 mg Enriched Fraction2106042~75
Normal-Phase HPLC210 mg Semi-Pure Fraction1266025.2>98

Table 2: Comparison of HPLC Columns for Final this compound Purification

Column TypeMobile PhaseFlow Rate (mL/min)Retention Time (min)Peak Tailing FactorResolution (from closest impurity)
Silica Gel (Normal Phase)n-Hexane:Ethyl Acetate (60:40)4.012.51.12.1
C18 (Reversed Phase)Methanol:Water (70:30)1.08.21.31.8
Phenyl-Hexyl (Reversed Phase)Acetonitrile:Water (60:40)1.09.51.22.5

Experimental Protocols

This section provides a detailed methodology for the purification of this compound based on the originally published method.[1][2]

1. Fungal Fermentation and Extraction

  • Culture: Co-culture of Pestalotia sp. (strain CNL-365) and a marine bacterium (strain CNJ-328) in a seawater-based marine nutrient medium for 7 days.

  • Extraction: The total culture volume is extracted three times with an equal volume of ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract.

2. Reversed-Phase C18 Flash Chromatography

  • Stationary Phase: C18 silica gel.

  • Column Packing: The column is wet-packed with the C18 silica gel in 100% water.

  • Sample Loading: The crude extract is dissolved in a minimal amount of methanol and adsorbed onto a small amount of C18 silica gel. The solvent is evaporated, and the dried sample is loaded onto the top of the column.

  • Elution: A stepwise gradient elution is performed, starting with 100% water and gradually increasing the methanol concentration to 100%.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

3. Size-Exclusion Chromatography

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Isooctane:Toluene:Methanol (3:1:1).

  • Procedure: The this compound-containing fractions from the previous step are combined, concentrated, and loaded onto the Sephadex LH-20 column. The column is eluted isocratically with the mobile phase.

  • Fraction Collection: Fractions are collected and analyzed to pool those containing this compound.

4. Normal-Phase HPLC

  • Column: Semi-preparative silica gel column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: n-Hexane:Ethyl Acetate (6:4).

  • Flow Rate: 4.0 mL/min.

  • Detection: UV at 254 nm and 340 nm.

  • Procedure: The semi-purified this compound from the size-exclusion step is dissolved in a minimal amount of the mobile phase and injected onto the HPLC system. The peak corresponding to this compound is collected.

  • Post-Purification: The solvent is removed under reduced pressure to yield pure this compound.

Mandatory Visualizations

Pestalone_Purification_Workflow cluster_extraction Extraction cluster_purification Chromatographic Purification Fermentation Fungal Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Culture Broth Crude_Extract Crude this compound Extract Extraction->Crude_Extract Flash_Chromo Reversed-Phase C18 Flash Chromatography Crude_Extract->Flash_Chromo Size_Exclusion Size-Exclusion (Sephadex LH-20) Flash_Chromo->Size_Exclusion Enriched Fractions HPLC Normal-Phase HPLC Size_Exclusion->HPLC Semi-Pure Fractions Pure_this compound >98% Pure this compound HPLC->Pure_this compound Troubleshooting_Workflow Start Low Purity or Yield of this compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Chromatography Evaluate Chromatography Steps Start->Check_Chromatography Optimize_Extraction Optimize Solvent & Technique Check_Extraction->Optimize_Extraction Yes Check_Degradation Suspect Degradation? Check_Chromatography->Check_Degradation Yes Optimize_Gradient Optimize Mobile Phase Gradient Check_Chromatography->Optimize_Gradient No Final_Check Re-evaluate Purity/Yield Optimize_Extraction->Final_Check Modify_pH Adjust Mobile Phase pH to Neutral Check_Degradation->Modify_pH pH issue Reduce_Temp Lower Column Temperature Check_Degradation->Reduce_Temp Temp issue Check_Column Check Column Condition & Loading Optimize_Gradient->Check_Column Check_Column->Final_Check Modify_pH->Final_Check Reduce_Temp->Final_Check

References

Technical Support Center: Enhancing the Solubility of Pestalone for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of Pestalone for consistent and reliable results in various bioassays. Due to its hydrophobic nature as a chlorinated benzophenone, achieving and maintaining the solubility of this compound in aqueous-based culture media can be a significant challenge. This guide offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. While specific quantitative data is not widely published, it is known to be sparingly soluble in water and more soluble in organic solvents. For bioassays, it is typically first dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then further diluted into the aqueous culture medium.

Q2: What is the recommended starting solvent for preparing a this compound stock solution?

Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for use in cell-based assays.[1] It is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[2]

Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?

The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% (v/v) is generally recommended, with many researchers aiming for concentrations below 0.1% to minimize any potential off-target effects.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any solvent effects.[1]

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why does this happen and what can I do?

This phenomenon, often referred to as "solvent shock," is the most common reason for compound precipitation.[1] It occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is significantly lower.[3] The abrupt change in solvent polarity causes the compound to "crash out" of the solution.[1] To mitigate this, refer to the troubleshooting guide and experimental protocols below.

Q5: Can I filter out the precipitate from my media?

Filtering the media to remove the precipitate is generally not recommended. The precipitate is the compound of interest, and removing it will lead to an unknown and lower final concentration in your assay, rendering the results inaccurate. The focus should be on preventing precipitation in the first place.[4]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation during your experiments.

Problem Potential Cause Recommended Solution(s)
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in polarity when adding DMSO stock to aqueous media.[1]Improve Dilution Technique: Pre-warm the cell culture media to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid dispersion.[1] Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of media first, then add this to the final volume.[1]
Concentration Exceeds Solubility Limit: The desired final concentration of this compound is higher than its solubility in the final medium.Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution under your experimental conditions (see Experimental Protocol section). Reduce Final Concentration: If possible, lower the final concentration of this compound in your assay.
Precipitation Over Time in the Incubator Temperature Shift: Changes in temperature from room temperature to 37°C can affect solubility.[3]Pre-warm Media: Always pre-warm the media to 37°C before adding the this compound stock solution.[3]
pH Shift: The CO2 environment in an incubator can slightly alter the pH of the media, which can affect the solubility of some compounds.Ensure Proper Buffering: Use a medium that is appropriately buffered for the CO2 concentration in your incubator.
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[3]Use Serum: If compatible with your assay, the presence of serum can help to keep hydrophobic compounds in solution as proteins like albumin can bind to the compound.[4]
Cloudy or Hazy Media Fine Particulate Precipitation or Microbial Contamination: It can be difficult to distinguish between very fine precipitate and early-stage microbial contamination.[3]Microscopic Examination: Examine a sample of the media under a microscope to check for the presence of bacteria or yeast.[3] Review Sterile Technique: If contamination is suspected, discard the culture and review your aseptic techniques.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the Desired Stock Concentration: A common starting stock concentration for hydrophobic compounds is 10 mM.

  • Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound has completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential compound degradation with excessive heat.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol provides a method to determine the practical solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes

Procedure:

  • Prepare a Series of Dilutions:

    • In a series of sterile tubes or wells, prepare serial dilutions of your this compound stock solution in pre-warmed cell culture medium. A 2-fold serial dilution is often a good starting point.

    • For example, to test a range from 100 µM down to ~0.78 µM, you would first dilute your 10 mM stock 1:100 in media to get a 100 µM solution, and then perform 2-fold serial dilutions from there.

  • Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 24, 48, or 72 hours).

  • Visual and Microscopic Observation:

    • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).[3]

    • For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.[3]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.[3]

Visualizations

Experimental Workflow for Solubility Assessment

G A Prepare Concentrated This compound Stock in DMSO C Prepare Serial Dilutions of this compound in Medium A->C B Pre-warm Cell Culture Medium to 37°C B->C D Incubate under Experimental Conditions C->D E Visual Inspection for Precipitate (t=0, 1h, 4h, 24h) D->E F Microscopic Examination for Micro-precipitates E->F G Determine Maximum Soluble Concentration F->G

Workflow for determining this compound's maximum soluble concentration.
Troubleshooting Logic for this compound Precipitation

G start Precipitate Observed in this compound Solution? q1 When did precipitation occur? start->q1 a1 Immediately upon dilution q1->a1 a2 Over time in incubator q1->a2 sol1 Improve dilution technique (slow, dropwise addition) Perform serial dilutions a1->sol1 q2 Is the final concentration too high? a1->q2 sol2 Pre-warm media Ensure proper buffering a2->sol2 sol3 Determine max soluble concentration Lower final concentration q2->sol3

Decision tree for troubleshooting this compound precipitation.

References

Strategies to prevent the conversion of Pestalone to byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the conversion of Pestalone to its byproducts. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts of this compound?

A1: The primary known byproducts of this compound are pestalalactone and pestalachloride A. This compound can isomerize to pestalalactone and can react with amines to form various isoindolinones, with pestalachloride A being a prominent example when ammonia is present.

Q2: What are the primary causes of this compound degradation?

A2: The conversion of this compound to byproducts is primarily caused by:

  • Exposure to UV light: UV irradiation can induce the isomerization of this compound to pestalalactone.

  • Presence of nucleophiles: Nucleophilic catalysts can also promote the isomerization to pestalalactone.

  • Contamination with amines: The presence of amines, including ammonia, can lead to the formation of pestalachloride A and other related isoindolinone byproducts.

Q3: How can I visually detect potential degradation of my this compound sample?

A3: While analytical methods are necessary for confirmation, visual cues such as a change in the color of the solid material or the solution, or the appearance of turbidity or precipitation in a solution that was previously clear, may indicate degradation. However, significant degradation can occur without any visible changes.

Troubleshooting Guides

Issue 1: My this compound sample shows an additional spot on TLC or an unexpected peak in HPLC/LC-MS analysis, suggesting the presence of a byproduct.
  • Possible Cause A: Isomerization to Pestalalactone due to Light Exposure.

    • Troubleshooting Steps:

      • Review your handling and storage procedures. Have your solid this compound or solutions been exposed to ambient light or direct sunlight for extended periods?

      • For all future work, handle solid this compound and its solutions under amber or light-protecting conditions. Use amber vials or wrap containers in aluminum foil.

      • When preparing samples for analysis, minimize the time they are exposed to light.

  • Possible Cause B: Isomerization to Pestalalactone due to Nucleophilic Contamination.

    • Troubleshooting Steps:

      • Assess all reagents and solvents used in your experiment for potential nucleophilic contaminants.

      • Ensure that all glassware is thoroughly cleaned and dried to remove any residues that could act as catalysts.

      • If possible, use freshly opened, high-purity solvents and reagents.

  • Possible Cause C: Formation of Pestalachloride A or other isoindolinones due to Amine Contamination.

    • Troubleshooting Steps:

      • Verify that your experimental setup is free from sources of ammonia or other primary and secondary amines. This includes cleaning solutions and the atmosphere in the laboratory.

      • If working with amine-containing reagents in the same laboratory, ensure there is no cross-contamination.

      • When purifying this compound, be aware that certain chromatographic stationary phases or solvents could potentially contain amine residues.

Issue 2: I am observing a decrease in the biological activity of my this compound sample over time.
  • Possible Cause: Degradation of the active this compound.

    • Troubleshooting Steps:

      • A loss of potency is a strong indicator of degradation. Immediately re-analyze the sample using a validated analytical method (see Experimental Protocols section) to determine the purity of your this compound stock.

      • Prepare a fresh stock solution from a solid sample that has been properly stored (see Storage Recommendations) and compare its activity to the older stock.

      • If the fresh stock restores the expected biological activity, discard the old stock and review your storage and handling procedures to prevent future degradation.

Storage Recommendations

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ConditionSolid this compoundThis compound in Solution
Temperature Store at -20°C or lower for long-term storage.Store at -20°C or lower. Prepare fresh solutions for each experiment if possible. If storing solutions, do so in small aliquots to avoid repeated freeze-thaw cycles.
Light Store in the dark. Use amber, light-blocking containers.Store in the dark. Use amber vials or wrap vials in aluminum foil.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.Purge the headspace of the vial with an inert gas before sealing.
Container Use tightly sealed, airtight glass vials.Use tightly sealed glass vials with PTFE-lined caps to prevent solvent evaporation and contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, which is a crucial step in understanding its degradation profile and developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber.

  • Sample Collection and Analysis:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Byproducts

This protocol provides a starting point for developing a stability-indicating HPLC method to separate and quantify this compound, pestalalactone, and pestalachloride A. Method optimization and validation are required.

  • Instrumentation: HPLC with a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. Chiral columns may be necessary to separate enantiomers of byproducts if they form.

  • Mobile Phase: A gradient elution with acetonitrile and water (both with 0.1% formic acid) is recommended.

    • Initial Gradient Suggestion: Start with a higher aqueous composition (e.g., 70% water) and gradually increase the acetonitrile concentration (e.g., to 95% over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of this compound and its byproducts. A wavelength around 254 nm or 280 nm is likely to be suitable.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare individual standard solutions of this compound and, if available, its byproducts to determine their retention times and response factors.

Data Presentation

The following table provides a template for summarizing quantitative data from a stability study of this compound. Researchers should populate this table with their experimental data.

Stress ConditionTime (hours)This compound Remaining (%)Pestalalactone Formed (%)Pestalachloride A Formed (%)Total Degradation (%)
0.1 M HCl, 60°C 0100000
2
4
8
24
0.1 M NaOH, 60°C 0100000
2
4
8
24
3% H₂O₂, RT 0100000
2
4
8
24
70°C 0100000
2
4
8
24
UV Light 0100000
2
4
8
24

Visualizations

Pestalone_Degradation_Pathways This compound This compound Pestalalactone Pestalactone This compound->Pestalalactone UV Light or Nucleophilic Catalyst Pestalachloride_A Pestalachloride A This compound->Pestalachloride_A + NH3 Experimental_Workflow_for_Pestalone_Stability cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidation Oxidative Degradation Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photo Photodegradation Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis and Quantification HPLC->Data

Validation & Comparative

Pestalone vs. Vancomycin: A Comparative Efficacy Guide Against VRE Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-resistant enterococci (VRE) presents a formidable challenge in clinical settings, necessitating the exploration of novel antimicrobial agents. This guide provides a comparative analysis of Pestalone, a novel natural product, and vancomycin, the glycopeptide antibiotic to which VRE exhibits resistance. The comparison is based on available in vitro efficacy data.

Executive Summary

This compound, a chlorinated benzophenone antibiotic isolated from a marine-derived fungus, has demonstrated potent in vitro activity against vancomycin-resistant Enterococcus faecium (VRE).[1] In stark contrast, VRE, by definition, exhibits high-level resistance to vancomycin. This guide will delve into the available quantitative data, outline the experimental protocols for determining antimicrobial susceptibility, and visualize the underlying mechanisms and workflows.

Quantitative Data Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and vancomycin against VRE strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antimicrobial AgentVRE Strain(s)Minimum Inhibitory Concentration (MIC)Reference
This compound Enterococcus faecium78 ng/mL[1]
Vancomycin Enterococcus spp. (resistant)≥ 32 µg/mL[2]

Note: The data for this compound is from a single study and a specific VRE strain. Vancomycin MICs for VRE can vary but are clinically defined as resistant at ≥ 32 µg/mL.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing of Enterococcus species.

Broth Microdilution MIC Assay Protocol
  • Preparation of Inoculum:

    • Select several isolated colonies of the VRE strain from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of this compound and vancomycin in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The concentration range should bracket the expected MIC values. For vancomycin against VRE, this would typically include concentrations up to 256 µg/mL or higher. For this compound, the range would be significantly lower, encompassing the reported 78 ng/mL.

  • Inoculation and Incubation:

    • Dispense the prepared antimicrobial dilutions into the wells of a microtiter plate.

    • Inoculate each well with the diluted VRE suspension.

    • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For vancomycin testing, a 24-hour incubation is recommended.[3]

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial strain.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate VRE Colonies B Prepare Standardized Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Antimicrobial Agent C->D E Incubate at 35°C for 16-24 hours D->E F Visually Inspect for Growth E->F G Determine MIC F->G

Caption: Workflow for MIC determination.

Mechanism of Vancomycin Resistance in Enterococci

Vancomycin's bactericidal action in susceptible Gram-positive bacteria occurs through the inhibition of cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. In VRE, the mechanism of resistance involves the alteration of this target. The van gene cluster encodes enzymes that synthesize peptidoglycan precursors with a D-Ala-D-Lactate or D-Ala-D-Serine terminus, which have a significantly lower binding affinity for vancomycin, rendering the antibiotic ineffective.

Vancomycin_Resistance cluster_susceptible Vancomycin-Susceptible Enterococcus cluster_resistant Vancomycin-Resistant Enterococcus (VRE) A Peptidoglycan Precursor (ends in D-Ala-D-Ala) C Binding of Vancomycin to D-Ala-D-Ala A->C Target B Vancomycin B->C Binds D Inhibition of Cell Wall Synthesis C->D E Bacterial Cell Lysis D->E F van Gene Cluster Activation G Synthesis of Altered Precursor (ends in D-Ala-D-Lac) F->G I Reduced Binding Affinity G->I Altered Target H Vancomycin H->I Poor Binding J Continued Cell Wall Synthesis I->J K Bacterial Survival J->K

Caption: Vancomycin resistance mechanism.

Conclusion

The available data indicates that this compound possesses potent antibacterial activity against VRE in vitro, with an MIC value orders of magnitude lower than the resistance breakpoint for vancomycin. However, it is crucial to note that the data for this compound is limited. Further studies, including time-kill assays, investigations into the mechanism of action, and in vivo efficacy models, are necessary to fully elucidate the therapeutic potential of this compound for the treatment of VRE infections. The stark difference in MIC values underscores the potential of novel natural products in addressing the challenge of antibiotic resistance. Researchers are encouraged to pursue further investigations into this promising compound.

References

A Comparative Analysis of Pestalone and Methicillin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antibiotic Pestalone and the β-lactam antibiotic methicillin against Methicillin-Resistant Staphylococcus aureus (MRSA). This analysis is based on available preclinical data, focusing on their mechanisms of action, in vitro efficacy, and the basis of MRSA's resistance to methicillin.

Executive Summary

This compound, a marine-derived natural product, has demonstrated potent in vitro activity against MRSA. In contrast, methicillin, a narrow-spectrum β-lactam antibiotic, is ineffective against MRSA due to the bacterium's acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for β-lactam antibiotics. While direct comparative studies are limited, the available data suggests this compound may offer a promising scaffold for the development of new anti-MRSA agents.

Data Presentation: In Vitro Efficacy Against MRSA

The following table summarizes the available quantitative data on the anti-MRSA activity of this compound and the resistance threshold for methicillin. It is important to note that the data for this compound comes from separate studies and direct head-to-head comparisons with methicillin are not available in the current literature.

CompoundMRSA Strain(s)Minimum Inhibitory Concentration (MIC)Source
This compound Not specified37 ng/mL[1][2]
This compound Various MRSA strains3 - 10 µg/mL[3]
Methicillin Clinical Isolates≥ 4 µg/mL (Oxacillin MIC for resistance)[4]

Note: The initial reported MIC for this compound was exceptionally low (37 ng/mL).[1][2] A subsequent study involving the total synthesis of this compound reported a higher, yet still potent, MIC range of 3-10 µg/mL.[3] This discrepancy may be due to differences in the specific MRSA strains tested, experimental conditions, or the purity of the initial natural product isolate. Methicillin resistance in S. aureus is defined by an oxacillin (a more stable penicillinase-resistant penicillin) MIC of ≥ 4 µg/mL.[4]

Experimental Protocols

Detailed experimental protocols for the initial discovery of this compound's activity are not extensively published. However, the following are generalized methodologies typically employed for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against MRSA.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Bacterial Strain Preparation: A standardized inoculum of the MRSA strain is prepared. Typically, colonies from an overnight culture on an appropriate agar medium (e.g., Mueller-Hinton agar) are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Preparation: A stock solution of the test compound (this compound or methicillin) is prepared in a suitable solvent. A series of two-fold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. Positive control wells (containing bacteria and broth without the antimicrobial agent) and negative control wells (containing broth only) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Mechanism of Action and Resistance

Methicillin: Targeting the Cell Wall and the Rise of Resistance

Methicillin, like other β-lactam antibiotics, functions by inhibiting the transpeptidase activity of penicillin-binding proteins (PBPs).[5][6][7] PBPs are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[7] By inactivating these enzymes, methicillin disrupts cell wall integrity, leading to cell lysis and bacterial death.

MRSA's resistance to methicillin is primarily mediated by the acquisition of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec), which carries the mecA gene.[5][8][9][10] The mecA gene encodes for a unique penicillin-binding protein, PBP2a, which has a very low affinity for methicillin and other β-lactam antibiotics.[5][7][10][11] In the presence of methicillin, PBP2a can take over the cell wall synthesis function of the native PBPs, allowing the bacterium to survive and replicate.[7]

This compound: A Potentially Novel Mechanism

The precise mechanism of action of this compound against MRSA has not yet been fully elucidated in the available literature. Its chemical structure, a chlorinated benzophenone, is distinct from that of β-lactam antibiotics, suggesting a different molecular target. Further research is required to identify the specific cellular pathways or enzymes inhibited by this compound.

Visualizing the Molecular Interactions and Experimental Workflow

Methicillin's Mechanism of Action and MRSA Resistance

cluster_0 Susceptible S. aureus cluster_1 Methicillin-Resistant S. aureus (MRSA) Methicillin Methicillin PBP Penicillin-Binding Proteins (PBPs) Methicillin->PBP Inhibits Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Catalyzes Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to Methicillin_MRSA Methicillin PBP_MRSA Penicillin-Binding Proteins (PBPs) Methicillin_MRSA->PBP_MRSA Inhibits PBP2a PBP2a (mecA gene product) Methicillin_MRSA->PBP2a Low Affinity Cell_Wall_Synthesis_MRSA Cell Wall Synthesis PBP2a->Cell_Wall_Synthesis_MRSA Bypasses inhibition, continues synthesis Bacterial Survival Bacterial Survival Cell_Wall_Synthesis_MRSA->Bacterial Survival Start Start Prepare MRSA Inoculum Prepare MRSA Inoculum Start->Prepare MRSA Inoculum Prepare Serial Dilutions of this compound & Methicillin Prepare Serial Dilutions of this compound & Methicillin Start->Prepare Serial Dilutions of this compound & Methicillin Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare MRSA Inoculum->Inoculate Microtiter Plate Prepare Serial Dilutions of this compound & Methicillin->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

References

A Comparative Guide to the Biological Activity of Pestalone and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the natural product Pestalone and its synthetic derivatives. The information presented is based on available experimental data, offering insights into their potential as antimicrobial and cytotoxic agents.

Executive Summary

This compound, a chlorinated benzophenone first isolated from a marine-derived fungus, initially showed exceptional promise as an antibiotic, particularly against multidrug-resistant bacteria.[1] However, subsequent studies on the synthetically produced compound reported more moderate, though still significant, antimicrobial activity.[2] A number of synthetic derivatives, including pestalachlorides and various isoindolinones, have been developed and evaluated. To date, these derivatives have not demonstrated superior antimicrobial or cytotoxic activity compared to the parent compound, this compound. This guide summarizes the available quantitative data, details the experimental methodologies used for these evaluations, and provides a visual representation of the plausible mechanism of action.

Data Presentation: A Comparative Analysis

The biological activities of this compound and its derivatives are summarized in the tables below, focusing on their antimicrobial and cytotoxic effects.

Table 1: Antimicrobial Activity of this compound and Its Derivatives (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)MIC (µM)Reference
This compound (Original Report) Staphylococcus aureus (MRSA)0.037~0.08[1]
Enterococcus faecium (VRE)0.078~0.18[1]
This compound (Synthetic) Staphylococcus aureus (MRSA strains)3 - 10~6.8 - 22.8[2]
Pestalotinone A Staphylococcus aureus1.25-
Staphylococcus aureus (MRSA)1.25-
Pestalotinone B Staphylococcus aureus2.5-
Staphylococcus aureus (MRSA)2.5-
Pestalotinone C Staphylococcus aureus2.5-
Staphylococcus aureus (MRSA)2.5-
(±)-Pestalachloride C Escherichia coli-5.0
Vibrio anguillarum-10.0
Vibrio parahaemolyticus-20.0
(±)-Pestalachloride D Escherichia coli-5.0
Vibrio anguillarum-10.0
Vibrio parahaemolyticus-20.0
Pestalachloride A Staphylococcus aureus (MRSA)Not specifically reported, but activity is not superior to this compound.-[2]
Other Isoindolinone Derivatives Staphylococcus aureus (MRSA)Not specifically reported, but activity is not superior to this compound.-[2]

Table 2: Cytotoxic Activity of this compound and Its Derivatives (Growth Inhibition 50 - GI50)

CompoundCell Line Panel/Specific Cell LineMean GI50 (µM)Reference
This compound NCI-60 Human Tumor Cell Lines6.0[1]
Pestalotinones A-C Vero cells>50
Pestalachloride A Not Reported--
Other Isoindolinone Derivatives Not Reported--

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of this compound and its derivatives is commonly determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A serial two-fold dilution of the stock solution is then prepared in a 96-well microtiter plate using an appropriate growth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: The bacterial strains to be tested are cultured on agar plates. Colonies are then used to inoculate a broth culture, which is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final desired inoculum concentration.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the microtiter plates after incubation.

NCI-60 Human Tumor Cell Line Screen for Cytotoxicity

The cytotoxic activity of this compound was evaluated using the National Cancer Institute's 60 human tumor cell line screen. This assay assesses the growth inhibitory effects of a compound against a panel of 60 different human cancer cell lines.

  • Cell Plating: The 60 cancer cell lines are plated in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: The test compound is added to the plates at various concentrations, and the plates are incubated for an additional 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB): After the incubation period, the cells are fixed with trichloroacetic acid. The fixed cells are then stained with the protein-binding dye Sulforhodamine B.

  • Measurement: The excess dye is washed away, and the bound dye is solubilized. The absorbance is read on a plate reader, which is proportional to the total cellular protein and, therefore, the cell number.

  • Data Analysis: The GI50 value is calculated, which is the concentration of the compound that causes a 50% reduction in the net protein increase in the treated cells compared to the untreated control cells.

Visualizations: Mechanism of Action and Experimental Workflow

Plausible Mechanism of Action of Benzophenone Antibiotics

While the precise molecular target of this compound has not been definitively identified, studies on other benzophenone-based antibiotics suggest a mechanism involving the disruption of the bacterial cell membrane.

Plausible Mechanism of Action of Benzophenone Antibiotics cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound / Derivative Membrane Lipid Bilayer This compound->Membrane Interaction with Lipid Bilayer IonChannel Ion Channel Formation / Pore Formation Membrane->IonChannel Disruption of Membrane Integrity K_ion K+ IonChannel->K_ion Efflux of K+ ions Depolarization Membrane Depolarization K_ion->Depolarization Leads to CellDeath Cell Death Depolarization->CellDeath Results in

Caption: Plausible mechanism of this compound targeting the bacterial cell membrane.

Experimental Workflow for Biological Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound and its synthetic derivatives.

Experimental Workflow This compound This compound (Natural Product) Synthesis Chemical Synthesis of Derivatives (e.g., Pestalachlorides, Isoindolinones) This compound->Synthesis Antimicrobial Antimicrobial Activity Screening (Broth Microdilution - MIC) This compound->Antimicrobial Cytotoxicity Cytotoxicity Screening (NCI-60 Panel - GI50) This compound->Cytotoxicity Synthesis->Antimicrobial Synthesis->Cytotoxicity Data Data Analysis and Comparison Antimicrobial->Data Cytotoxicity->Data

References

Structure-Activity Relationship (SAR) Studies of Pestalone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pestalone, a chlorinated benzophenone first isolated from the marine-derived fungus Pestalotiopsis sp., has garnered significant interest as a potential antimicrobial agent.[1] Initial reports highlighted its potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1] Subsequent studies, however, have presented a more nuanced picture of its efficacy and have explored the synthesis of analogs to delineate the structural requirements for its biological activity. This guide provides a comparative analysis of this compound and its analogs, summarizing key structure-activity relationship (SAR) findings, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Comparative Biological Activity of this compound and Analogs

The biological activity of this compound and its derivatives has been evaluated against a range of bacterial and fungal pathogens, as well as cancer cell lines. The following tables summarize the available quantitative data to facilitate a clear comparison of their performance.

CompoundModification from this compoundTest OrganismActivity (MIC in µg/mL)Reference
This compound -Staphylococcus aureus (MRSA)3 - 10[1]
Enterococcus faecium (VRE)0.078[2]
Pestalachloride A Conversion of the aldehyde to a chlorolactamStaphylococcus aureus (MRSA)Did not exhibit higher activity than this compound[1]
Isoindolinone Analogs Reaction of the aldehyde with aminesStaphylococcus aureus (MRSA)Did not exhibit higher activity than this compound[1]

Table 1: Antibacterial Activity of this compound and its Analogs. This table highlights the minimum inhibitory concentrations (MIC) of this compound and its early-generation analogs against key drug-resistant bacterial strains.

CompoundModification from this compoundCell LineActivity (GI₅₀/IC₅₀ in µM)Reference
This compound -NCI-60 Human Tumor Cell Line Panel (mean)6.0[2]
Pestalotiopsin A Related metabolite from PestalotiopsisNot specifiedNot specified
Other Pestalotiopsis Metabolites Structurally diverse compounds from the same fungal genusHeLa, MCF-7Various

Table 2: Cytotoxic Activity of this compound and Related Fungal Metabolites. This table summarizes the cytotoxic effects of this compound and other compounds isolated from Pestalotiopsis species against various cancer cell lines.

Key Structure-Activity Relationship Insights

While a comprehensive SAR study of a broad range of this compound analogs is not yet available in the public domain, preliminary findings and studies on related benzophenone structures suggest the following:

  • The Aldehyde Group: Early modifications of the aldehyde functional group in this compound, such as its conversion to a chlorolactam (Pestalachloride A) or reaction with amines to form isoindolinones, did not lead to an improvement in antibacterial activity.[1] This suggests that the aldehyde may be important for its mechanism of action or that these specific modifications were not optimal.

  • The Benzophenone Core: The benzophenone scaffold is a common feature in many bioactive natural products and synthetic compounds with antimicrobial and cytotoxic properties. The specific substitution pattern of chlorine and hydroxyl groups on the aromatic rings of this compound is likely crucial for its activity.

  • Related Pestalotiopsis Metabolites: The producing organism, Pestalotiopsis sp., is a rich source of other bioactive secondary metabolites, including polyketides, terpenoids, and alkaloids. Comparing the structures and activities of these compounds to this compound can provide valuable insights into the broader structural features that contribute to bioactivity.

Experimental Protocols

To ensure the reproducibility and comparability of SAR studies, detailed and standardized experimental protocols are essential. The following are representative methodologies for key assays cited in the evaluation of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar plate overnight at 37°C.
  • Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth).
  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Microtiter Plates:

  • The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.
  • A positive control well (containing bacteria and broth but no compound) and a negative control well (containing broth only) are included on each plate.

3. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with the standardized bacterial suspension.
  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

3. MTT Addition and Incubation:

  • After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

4. Formazan Solubilization and Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizing Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to visualize a hypothetical mechanism of action for this compound and a general workflow for SAR studies.

G cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer This compound This compound Analog Interaction Membrane Interaction/ Binding This compound->Interaction Disruption Membrane Disruption/ Pore Formation Interaction->Disruption IonLeakage Ion Leakage (K+, Na+) Disruption->IonLeakage Depolarization Membrane Depolarization IonLeakage->Depolarization CellDeath Bacterial Cell Death Depolarization->CellDeath

Caption: Hypothetical mechanism of action for this compound analogs.

G start Lead Compound (this compound) design Analog Design & Virtual Screening start->design synthesis Chemical Synthesis of Analogs design->synthesis purification Purification & Characterization synthesis->purification bioassays Biological Evaluation (Antimicrobial, Cytotoxic) purification->bioassays sar SAR Analysis bioassays->sar sar->design Iterative Cycle optimization Lead Optimization sar->optimization end Preclinical Candidate optimization->end

Caption: General workflow for structure-activity relationship studies.

References

Validating the Antimicrobial Spectrum of Pestalone in Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial spectrum of Pestalone, a chlorinated benzophenone antibiotic, against clinically relevant isolates. It aims to offer an objective evaluation by presenting available experimental data, outlining methodologies for antimicrobial susceptibility testing, and comparing its performance with established antibiotics.

Introduction to this compound

This compound is a novel antibiotic first isolated from the marine fungus Pestalotia sp. in a co-culture with a marine bacterium.[1] Initial studies reported exceptionally potent activity against critical drug-resistant pathogens, positioning it as a promising candidate for further development.[1] However, subsequent investigations have presented conflicting data, highlighting the importance of rigorous and standardized validation of its antimicrobial spectrum. This guide synthesizes the available information to provide a clear perspective on the current understanding of this compound's efficacy.

Antimicrobial Spectrum of this compound

The primary focus of this compound's antimicrobial activity has been on multidrug-resistant Gram-positive bacteria. Initial reports highlighted its potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1]

However, a later study, after achieving the total synthesis of this compound, was unable to reproduce the initial high potency. The observed Minimum Inhibitory Concentrations (MICs) were significantly higher, falling into a range that is less promising for clinical development.[2]

Table 1: Reported Minimum Inhibitory Concentration (MIC) Values for this compound

OrganismInitial Reported MIC (2001)[1]Re-evaluated MIC (2013)[2]
Methicillin-Resistant S. aureus (MRSA)37 ng/mL3 - 10 µg/mL
Vancomycin-Resistant E. faecium (VRE)78 ng/mLNot Reported

Performance Comparison with Other Antibiotics

To contextualize the antimicrobial activity of this compound, its reported MIC values are compared with those of standard-of-care antibiotics used to treat MRSA and VRE infections. This comparison underscores the significant discrepancy between the initial and later findings for this compound.

Table 2: Comparison of this compound MICs with Standard Antibiotics against MRSA

AntibioticTypical MIC Range against MRSA (µg/mL)This compound MIC (2001) (µg/mL)This compound MIC (2013) (µg/mL)
Vancomycin≤2[3][4]0.0373 - 10
Linezolid≤4[5][6]0.0373 - 10
Daptomycin≤1[7][8]0.0373 - 10

Table 3: Comparison of this compound MICs with Standard Antibiotics against VRE

AntibioticTypical MIC Range against VRE (µg/mL)This compound MIC (2001) (µg/mL)
Linezolid≤2[9][10]0.078
Daptomycin≤4[11][12]0.078

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The broth microdilution method is a standardized and widely accepted protocol.

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the key steps for determining the MIC of a compound against a bacterial isolate.

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the antimicrobial agent (e.g., this compound) in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[13][14]

  • Inoculum Preparation:

    • Culture the clinical isolate on an appropriate agar medium for 18-24 hours.

    • Prepare a bacterial suspension in a sterile saline or broth solution and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to the final required concentration for the assay.[14]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).[15]

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • MIC Determination:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13][15]

Visualizations

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Clinical Isolate Collection B Bacterial Culture (18-24h) A->B 1 C Inoculum Standardization (0.5 McFarland) B->C 2 F Inoculation of Microtiter Plate C->F 4 D Antimicrobial Agent Stock Solution E Serial Dilutions in Microtiter Plate D->E 3 E->F G Incubation (35°C, 16-20h) F->G 5 H Visual Inspection for Turbidity G->H 6 I MIC Determination (Lowest concentration with no growth) H->I 7

Workflow for determining Minimum Inhibitory Concentration (MIC).

Logical Relationship: this compound Discovery and Evaluation

G A Discovery of this compound (from Marine Fungus Co-culture) B Initial In Vitro Testing (2001) A->B leads to D Total Synthesis of this compound A->D motivates C Potent Activity Reported (ng/mL MICs against MRSA and VRE) B->C results in G Conflicting Efficacy Data C->G conflicts with E Re-evaluation of Antimicrobial Activity (2013) D->E enables F Significantly Higher MICs Observed (µg/mL) E->F reveals F->G H Need for Further Independent Validation and Mechanistic Studies G->H necessitates

References

A Head-to-Head Comparison of Pestalone and Other Marine-Derived Antibiotics Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. The marine environment, with its vast biodiversity, has emerged as a promising frontier for identifying such compounds. This guide provides a head-to-head comparison of Pestalone, a marine-derived benzophenone, with other notable marine-derived antibiotics, focusing on their performance against clinically relevant drug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).

Introduction to this compound and Comparator Antibiotics

This compound is a chlorinated benzophenone antibiotic produced by the marine fungus Pestalotia sp., notably when co-cultured with a marine bacterium.[1][2][3][4] Its discovery highlighted the potential of microbial interactions in activating silent biosynthetic gene clusters for novel drug discovery.

For this comparative guide, we will evaluate this compound against three other well-characterized marine-derived antibiotics:

  • Thiomarinol: A hybrid antibiotic produced by the marine bacterium Alteromonas rava, combining a mupirocin-like moiety with a pyrrothine core.[5][6]

  • Loloatin C: A cyclic peptide antibiotic isolated from a marine bacterium.[3]

  • Marinopyrrole A: A halogenated pyrrole alkaloid produced by a marine-derived Streptomyces sp.[7]

Comparative Antimicrobial Performance

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound and the comparator antibiotics against MRSA and VRE. It is crucial to note the discrepancy in the reported MIC values for this compound, with initial studies on the natural product showing significantly higher potency than a later study on the synthetic version.

AntibioticChemical ClassProducing OrganismTarget PathogenStrainMIC (µg/mL)Reference(s)
This compound (Natural) Chlorinated BenzophenonePestalotia sp. (fungus)MRSAClinical Isolate0.037[1][4]
VREClinical Isolate0.078[1][4]
This compound (Synthetic) Chlorinated BenzophenoneN/AMRSAVarious Strains3 - 10[8]
Thiomarinol Polyketide-Pyrrothine HybridAlteromonas rava (bacterium)MRSAATCC 43300≤ 0.01[5]
MRSAClinical Isolates≤ 0.01[5]
Loloatin C Cyclic PeptideMarine bacteriumMRSAClinical Isolate0.5[3]
VREClinical Isolate1.0[3]
Marinopyrrole A Halogenated Pyrrole AlkaloidStreptomyces sp. (bacterium)MRSAUSA300 (TCH1516)0.375[7]
MRSAATCC 335910.75[7]
VREATCC 512991.0[7]

Mechanisms of Action

  • This compound (Benzophenones): While the exact mechanism of this compound is not fully elucidated, studies on other benzophenone-based antibiotics suggest they target the bacterial cell membrane, causing depolarization and disruption of membrane potential.[1][9]

  • Thiomarinol: This hybrid antibiotic exhibits a dual mechanism of action. The mupirocin-like component inhibits isoleucyl-tRNA synthetase, an essential enzyme in protein synthesis, while the pyrrothine moiety is also believed to contribute to its potent antimicrobial activity.[5][10]

  • Loloatins: As cyclic peptides, loloatins are thought to disrupt the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.

  • Marinopyrroles: The precise mechanism of action for marinopyrroles is still under investigation, but they are known to exhibit potent bactericidal activity.[7]

Experimental Protocols

Broth Microdilution MIC Assay for Staphylococcus aureus (CLSI Guidelines)

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Staphylococcus aureus.[9][11][12]

1. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Test antibiotic (e.g., this compound) stock solution of known concentration
  • Staphylococcus aureus strain (e.g., ATCC 43300)
  • Sterile saline or phosphate-buffered saline (PBS)
  • 0.5 McFarland turbidity standard
  • Spectrophotometer
  • Incubator (35°C ± 2°C)

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of S. aureus. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the test antibiotic in CAMHB in the 96-well microtiter plate. b. Typically, for a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 12. c. Add 100 µL of the antibiotic stock solution (at twice the highest desired final concentration) to well 1. d. Transfer 50 µL from well 1 to well 2, mix by pipetting, and continue the serial dilution across the plate to well 10. Discard 50 µL from well 10. e. Well 11 serves as the growth control (contains only CAMHB and the bacterial inoculum). f. Well 12 serves as the sterility control (contains only CAMHB).

4. Inoculation and Incubation: a. Inoculate wells 1 through 11 with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. c. The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

Visualizing the Path to Discovery

The journey from a marine microbe to a potential new antibiotic is a complex, multi-step process. The following diagram illustrates a typical workflow for the discovery and development of marine-derived natural products.

Marine_Antibiotic_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Characterization & Optimization cluster_2 Preclinical & Clinical Development Sample_Collection Sample Collection (Sponges, Sediments, etc.) Microbe_Isolation Microbe Isolation (Bacteria, Fungi) Sample_Collection->Microbe_Isolation Fermentation Fermentation & Extraction Microbe_Isolation->Fermentation Screening Bioactivity Screening (e.g., against MRSA) Fermentation->Screening Bioassay_Guided_Fractionation Bioassay-Guided Fractionation Screening->Bioassay_Guided_Fractionation Structure_Elucidation Structure Elucidation (NMR, MS) Bioassay_Guided_Fractionation->Structure_Elucidation Lead_Optimization Lead Optimization (Medicinal Chemistry) Structure_Elucidation->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials (Phase I, II, III) In_Vivo_Studies->Clinical_Trials Regulatory_Approval Regulatory Approval (e.g., FDA) Clinical_Trials->Regulatory_Approval

References

Pestalone: A Comparative Analysis of its Potential in an Era of Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, marine natural products have emerged as a promising frontier. Among these, Pestalone, a chlorinated benzophenone antibiotic, has garnered attention for its potent activity against clinically significant resistant pathogens. This guide provides a comparative analysis of this compound's performance against existing antibiotics, supported by available data, and outlines a comprehensive experimental protocol for future cross-resistance studies.

Performance Against Key Resistant Pathogens

While direct cross-resistance studies involving this compound are not yet available in the public domain, its initial reported efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) provides a strong basis for comparison with current standard-of-care antibiotics. This compound demonstrates potent activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 37 ng/mL and against VRE with an MIC of 78 ng/mL.[1]

The following tables summarize the in vitro activity of this compound in comparison to commonly used antibiotics for MRSA and VRE infections. It is important to note that MIC values can vary depending on the specific strain and testing methodology.

Table 1: Comparative In Vitro Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticClassTypical MIC Range (µg/mL)This compound MIC (µg/mL)
VancomycinGlycopeptide1 - 2[2][3][4]0.037[1]
DaptomycinLipopeptide0.25 - 1[3]0.037[1]
LinezolidOxazolidinone1 - 4[3]0.037[1]
CeftarolineCephalosporin0.25 - 1[5]0.037[1]

Table 2: Comparative In Vitro Activity Against Vancomycin-Resistant Enterococcus faecium (VRE)

AntibioticClassTypical MIC Range (µg/mL)This compound MIC (µg/mL)
LinezolidOxazolidinone1 - 4[6][7]0.078[1]
DaptomycinLipopeptide1 - 4[8]0.078[1]
TigecyclineGlycylcycline0.06 - 0.250.078[1]

The remarkably low MIC values of this compound against both MRSA and VRE suggest a potent mechanism of action that may differ from existing antibiotic classes, highlighting its potential as a developmental candidate for treating infections caused by these challenging pathogens.

Proposed Experimental Protocol for Cross-Resistance Studies

To thoroughly evaluate the potential for cross-resistance between this compound and existing antibiotics, the following experimental protocol is proposed.

Objective: To determine if resistance developed against conventional antibiotics confers resistance to this compound, and conversely, if resistance to this compound confers resistance to other antibiotics.

Materials:

  • This compound (pure compound)

  • Panel of clinically relevant antibiotics (e.g., vancomycin, daptomycin, linezolid, oxacillin, ampicillin)

  • Susceptible reference strains of Staphylococcus aureus (e.g., ATCC 29213) and Enterococcus faecium (e.g., ATCC 19434)

  • A panel of well-characterized antibiotic-resistant clinical isolates (MRSA and VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Methodology:

Part 1: Generation of this compound-Resistant Mutants

  • Serial Passage Method:

    • Prepare serial dilutions of this compound in CAMHB in a 96-well plate.

    • Inoculate each well with a standardized suspension of the susceptible reference strain (e.g., S. aureus ATCC 29213) to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate at 37°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth.

    • Select the culture from the well at 0.5x MIC and use it to inoculate a new series of this compound dilutions.

    • Repeat this process for a minimum of 20 consecutive days, aiming to select for mutants with increased MICs to this compound.

    • Isolate single colonies from the passaged cultures with the highest MIC values and confirm their resistance by re-testing the MIC.

Part 2: Determination of Cross-Resistance

  • MIC Testing of Resistant Mutants:

    • Perform broth microdilution MIC testing on the generated this compound-resistant mutants against a panel of standard antibiotics (vancomycin, daptomycin, linezolid, etc.).

    • Concurrently, perform MIC testing on the parental susceptible strain against the same panel of antibiotics as a control.

    • An increase in the MIC of a standard antibiotic for the this compound-resistant mutant compared to the parental strain indicates cross-resistance.

  • MIC Testing of Clinically Resistant Isolates:

    • Determine the MIC of this compound against a panel of well-characterized, clinically isolated antibiotic-resistant strains (e.g., various MRSA and VRE strains with known resistance mechanisms).

    • Compare the MIC values of this compound for these resistant strains to the MIC for the susceptible reference strain.

    • A significantly higher MIC of this compound for the resistant clinical isolates would suggest potential cross-resistance.

Data Analysis:

  • Record and compare the MIC values for all tested strains and antibiotics.

  • A four-fold or greater increase in the MIC of a second antibiotic for a resistant mutant compared to the parental strain is generally considered significant for cross-resistance.

Visualizing Experimental Workflows and Concepts

To further clarify the proposed research and the concept of cross-resistance, the following diagrams are provided.

G cluster_0 Part 1: Generation of Resistant Mutants cluster_1 Part 2: Cross-Resistance Testing Start Start Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Inoculate with Susceptible Strain Inoculate with Susceptible Strain Prepare this compound Dilutions->Inoculate with Susceptible Strain Incubate and Determine MIC Incubate and Determine MIC Inoculate with Susceptible Strain->Incubate and Determine MIC Select Culture from 0.5x MIC Select Culture from 0.5x MIC Incubate and Determine MIC->Select Culture from 0.5x MIC Repeat Serial Passage (20+ days) Repeat Serial Passage (20+ days) Select Culture from 0.5x MIC->Repeat Serial Passage (20+ days) Isolate Resistant Mutants Isolate Resistant Mutants Repeat Serial Passage (20+ days)->Isolate Resistant Mutants Resistant Mutants Resistant Mutants Isolate Resistant Mutants->Resistant Mutants MIC Testing vs. Standard Antibiotics MIC Testing vs. Standard Antibiotics Resistant Mutants->MIC Testing vs. Standard Antibiotics Parental Strain (Control) Parental Strain (Control) Parental Strain (Control)->MIC Testing vs. Standard Antibiotics Compare MICs Compare MICs MIC Testing vs. Standard Antibiotics->Compare MICs Analyze for Cross-Resistance Analyze for Cross-Resistance Compare MICs->Analyze for Cross-Resistance

Caption: Workflow for Investigating this compound Cross-Resistance.

G cluster_0 Scenario A: Cross-Resistance cluster_1 Scenario B: No Cross-Resistance Resistance to Antibiotic X Resistance to Antibiotic X Shared Resistance Mechanism Shared Resistance Mechanism Resistance to Antibiotic X->Shared Resistance Mechanism Resistance to this compound Resistance to this compound Shared Resistance Mechanism->Resistance to this compound Resistance to Antibiotic Y Resistance to Antibiotic Y Distinct Resistance Mechanism Distinct Resistance Mechanism Resistance to Antibiotic Y->Distinct Resistance Mechanism Susceptibility to this compound Susceptibility to this compound Distinct Resistance Mechanism->Susceptibility to this compound

Caption: Conceptual Diagram of Cross-Resistance vs. No Cross-Resistance.

References

In Vivo Therapeutic Potential of Pestalone: A Comparative Analysis with Standard-of-Care Antibiotics for MRSA Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Pestalone, a marine-derived antibiotic, against methicillin-resistant Staphylococcus aureus (MRSA) infections. Due to the limited availability of in vivo data for this compound, its performance is contrasted with established standard-of-care antibiotics: vancomycin, linezolid, and daptomycin. This guide summarizes available data, details experimental methodologies for the comparator drugs, and visualizes their mechanisms of action to offer a comprehensive resource for researchers in the field of antibiotic drug development.

Executive Summary

This compound, a chlorinated benzophenone produced by the marine fungus Pestalotia sp., initially demonstrated high potency in vitro against MRSA with a reported Minimum Inhibitory Concentration (MIC) of 37 ng/mL.[1][2][3] This early finding generated significant interest in its potential as a novel antibiotic. However, subsequent studies reported a considerably higher MIC range of 3-10 μg/mL, suggesting lower potency than first anticipated.[4] Crucially, despite initial recommendations for evaluation in advanced animal models, to date, no in vivo studies validating the therapeutic efficacy of this compound have been published in peer-reviewed literature.

In contrast, vancomycin, linezolid, and daptomycin are well-established antibiotics for the treatment of MRSA infections with a substantial body of in vivo evidence supporting their clinical use. This guide provides a comparative overview of their efficacy in various animal models.

Comparative Analysis of In Vivo Efficacy

As no in vivo data for this compound is available, this section focuses on the comparative efficacy of vancomycin, linezolid, and daptomycin in preclinical animal models of MRSA infection.

AntibioticAnimal ModelInfection TypeKey FindingsReference
Vancomycin RabbitNecrotizing Pneumonia83%-100% mortality rate.[5][6][5][6]
RabbitSkin InfectionShowed good activity against MRSA in vivo.[7][7]
MouseHematogenous Pulmonary InfectionUsed as a comparator for daptomycin.[8][8]
MousePeritonitisMonotherapy produced comparable bacterial decreases to linezolid.[9]
Linezolid RabbitNecrotizing PneumoniaMortality rates of 25%, 50%, and 100% when administered 1.5, 4, and 9 hours post-infection, respectively. Significantly suppressed exotoxin synthesis.[5][6][5][6]
MousePeritonitisAchieved higher rates of blood sterilization compared to vancomycin.[9][9]
Guinea PigForeign-Body InfectionReduced planktonic bacteria by ≥3 log10 CFU when combined with rifampin.[10][10]
Daptomycin MouseHematogenous Pulmonary InfectionImproved survival and decreased abscesses and bacterial counts in the lungs compared to control.[8][11][8][11]
MouseSkin Wound InfectionEffectively reduced lesion sizes and bacterial burden.[12][12]

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in this guide are provided below to facilitate experimental replication and comparison.

Rabbit Model of MRSA Necrotizing Pneumonia (Linezolid vs. Vancomycin)
  • Animal Model: New Zealand White rabbits.

  • Infection: Intrabronchial inoculation with MRSA strain USA300.

  • Treatment:

    • Linezolid: 50 mg/kg administered intravenously three times a day.

    • Vancomycin: 30 mg/kg administered intravenously two times a day.

    • Treatment was initiated at 1.5, 4, and 9 hours post-infection.

  • Endpoints: Survival rates, bacterial counts in the lungs, and levels of staphylococcal exotoxins (Panton-Valentine leukocidin and α-hemolysin).[5][6]

Mouse Model of Hematogenous Pulmonary Infection (Daptomycin vs. Vancomycin)
  • Animal Model: Male ICR mice.

  • Infection: Intravenous injection of MRSA to induce hematogenous pulmonary infection.

  • Treatment:

    • Daptomycin: Dosage not specified in the abstract.

    • Vancomycin: 50 mg/kg administered twice daily.

  • Endpoints: Survival rates, number of abscesses in the lungs, and bacterial load in the lungs.[8]

Guinea Pig Model of Foreign-Body Infection (Linezolid)
  • Animal Model: Guinea pigs with subcutaneously implanted tissue cages.

  • Infection: Cages were inoculated with a clinical MRSA strain.

  • Treatment:

    • Linezolid: Administered at 25, 50, and 75 mg/kg twice daily for 4 days, alone or in combination with rifampin (12.5 mg/kg).

  • Endpoints: Bacterial counts of planktonic bacteria in cage fluid and eradication of cage-associated infection.[10]

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the development of new therapeutics. The following section details the known mechanisms of the comparator antibiotics. The mechanism of action for this compound has not been elucidated.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall. This leads to a weakening of the cell wall and eventual cell lysis.

Vancomycin_Mechanism cluster_cellwall Cell Wall Synthesis Site Vancomycin Vancomycin Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Vancomycin->Precursor CellWall Growing Peptidoglycan Chain Precursor->CellWall Incorporation Blocked Linezolid_Mechanism cluster_ribosome Bacterial Ribosome (70S) Ribosome50S 50S Subunit InitiationComplex 70S Initiation Complex Ribosome30S 30S Subunit ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Formation Blocked Linezolid Linezolid Linezolid->Ribosome50S Daptomycin_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Cell Membrane Depolarization Membrane Depolarization Membrane->Depolarization KEfflux K+ Efflux Membrane->KEfflux CellDeath Cell Death Depolarization->CellDeath KEfflux->CellDeath Daptomycin Daptomycin + Ca2+ Daptomycin->Membrane Inserts into Membrane

References

Comparative Cytotoxicity of Pestalone and its Chlorinated Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of Pestalone and discusses the potential effects of its chlorinated analogs. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows.

Introduction

Data Presentation: Cytotoxicity of this compound

This compound has been evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. The available data is summarized in the table below.

CompoundMean GI50 (µM)Cell Line PanelReference
This compound6.0NCI-60[1][2]

Note: The GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth. A lower GI50 value indicates higher cytotoxic potency.

The Impact of Chlorination on Benzophenone Cytotoxicity

Studies on other benzophenone derivatives suggest that the addition of chlorine atoms can have varied effects on their cytotoxic activity. For instance, research on chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines, which share a core structural similarity, revealed that chlorinated analogs displayed significant cytotoxic effects.[3] In another study on benzophenone-type UV filters, chlorination did not uniformly increase toxicity and in some cases, it remained in the same range as the parent compound.[4][5] These findings highlight that the structure-activity relationship for chlorinated benzophenones is complex and the cytotoxic effect is dependent on the specific pattern of chlorination. Further research is required to synthesize and evaluate chlorinated analogs of this compound to determine their specific cytotoxic profiles.

Experimental Protocols

A common method for assessing the cytotoxicity of compounds like this compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its analogs in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The GI50 value can then be determined by plotting cell viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxicity of chemical compounds.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Cell Culture (e.g., A549, HeLa) seeding Cell Seeding (96-well plate) prep_cells->seeding prep_compounds Compound Preparation (this compound & Analogs) treatment Compound Treatment (Serial Dilutions) prep_compounds->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570nm) mtt_assay->readout calculation GI50 Calculation readout->calculation comparison Comparative Analysis calculation->comparison

Caption: Workflow for assessing the cytotoxicity of this compound and its analogs.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound-induced cytotoxicity is not fully elucidated, studies on similar compounds suggest the involvement of the EGFR/MAPK pathway in apoptosis.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras This compound This compound This compound->EGFR Inhibition? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Bax Bax ERK->Bax Activation Bcl2 Bcl-2 ERK->Bcl2 Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Bax Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Execution

Caption: Proposed EGFR/MAPK signaling pathway for this compound-induced apoptosis.

References

Pestalone vs. Standard Antibiotics: A Comparative Analysis of Biofilm Eradication Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria and the formidable challenge of biofilm-associated infections necessitate the exploration of novel antimicrobial agents. Pestalone, a chlorinated benzophenone antibiotic derived from a marine fungus, has demonstrated significant potency against planktonic forms of multidrug-resistant bacteria.[1][2] This guide provides a comparative evaluation of this compound's known efficacy against these planktonic bacteria and the established efficacy of standard antibiotics in the context of biofilm eradication, a critical area of unmet medical need.

This compound: A Potent Antibiotic with Unexplored Anti-Biofilm Potential

This compound, produced by the marine fungus Pestalotia sp., has been identified as a potent antibiotic. Initial studies highlighted its remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 37 ng/mL and against vancomycin-resistant Enterococcus faecium (VRE) with an MIC of 78 ng/mL.[1][2] However, subsequent research following the total synthesis of this compound reported a higher, yet still significant, MIC range of 3-10 μg/mL against various MRSA strains.[3]

Crucially, to date, there is a notable absence of published scientific literature evaluating the efficacy of this compound in the eradication of bacterial biofilms. This represents a significant knowledge gap, as the potent planktonic activity of an antibiotic does not always translate to effectiveness against the complex, protected communities within a biofilm.

Standard Antibiotics and the Challenge of Biofilm Eradication

Bacterial biofilms present a formidable challenge to conventional antibiotic therapy. The extracellular polymeric substance (EPS) matrix of biofilms can act as a physical barrier, and the altered metabolic state of bacteria within the biofilm contributes to significantly increased tolerance to antimicrobial agents.[4] This often leads to persistent and chronic infections.

The efficacy of standard antibiotics against biofilms is typically quantified by the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. The MBEC is often significantly higher than the MIC for the same bacteria in its planktonic state.

Comparative Efficacy Data: Standard Antibiotics in Biofilm Eradication

The following table summarizes the reported efficacy of several standard antibiotics against biofilms formed by common pathogenic bacteria. It is important to note that these values can vary depending on the specific strain, biofilm age, and the experimental conditions used.

AntibioticBacterial SpeciesBiofilm Eradication MetricResult
CiprofloxacinPseudomonas aeruginosaMBEC> 600 µg/mL
TobramycinPseudomonas aeruginosaMBEC> 1024 µg/mL
VancomycinStaphylococcus aureusMBECOften > 1024 µg/mL
DaptomycinStaphylococcus aureusMBEC128 - >1024 µg/mL
RifampicinStaphylococcus aureusMBEC0.25 - >128 µg/mL
CeftriaxoneESBL-producing E. coliLog Reduction0.22 log reduction at half MBEC
Ceftriaxone + Sulbactam + EDTAESBL-producing E. coliLog Reduction3 log reduction at half MBEC[1]

Experimental Protocols for Biofilm Eradication Assays

Standardized protocols are crucial for the evaluation and comparison of anti-biofilm agents. A common method is the microtiter plate assay.

Protocol: Microtiter Plate Biofilm Eradication Assay
  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., 1 x 10^6 CFU/mL) is prepared in a suitable growth medium.

  • Biofilm Formation: Aliquots of the bacterial suspension are dispensed into the wells of a 96-well microtiter plate and incubated for 24-48 hours to allow for biofilm formation.

  • Planktonic Cell Removal: The supernatant containing planktonic bacteria is carefully removed from each well. The wells are then gently washed with a sterile buffer (e.g., phosphate-buffered saline) to remove any remaining non-adherent cells.

  • Antimicrobial Treatment: A serial dilution of the antimicrobial agent (e.g., this compound or a standard antibiotic) is prepared and added to the wells containing the established biofilms. Control wells with no antimicrobial agent are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow the antimicrobial agent to act on the biofilm.

  • Quantification of Biofilm Viability:

    • Metabolic Activity: A viability stain, such as 2,3,5-triphenyltetrazolium chloride (TTC) or resazurin, is added to the wells. The color change, which is proportional to the number of metabolically active cells, is measured using a plate reader.

    • Biomass Staining: The total biofilm biomass can be quantified by staining with crystal violet. After solubilizing the bound dye, the absorbance is measured.

  • Determination of MBEC: The MBEC is determined as the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in viable cells within the biofilm compared to the untreated control.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the biological context of biofilm formation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_biofilm_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification A Bacterial Culture B Standardized Inoculum A->B C Inoculation in 96-well Plate B->C D Incubation (24-48h) C->D E Removal of Planktonic Cells D->E F Washing Step E->F G Addition of Antimicrobial Agent F->G H Incubation (24h) G->H I Viability Staining (TTC/Resazurin) H->I J Biomass Staining (Crystal Violet) H->J K Plate Reader Analysis I->K J->K L L K->L Determine MBEC

Caption: Experimental workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).

Biofilm_Signaling_Pathway cluster_attachment Initial Attachment cluster_maturation Biofilm Maturation cluster_dispersal Dispersal cluster_antibiotic_targets Potential Antibiotic Targets A Planktonic Bacteria B Surface Conditioning A->B C Reversible Attachment B->C D Irreversible Attachment C->D E Microcolony Formation D->E F EPS Matrix Production E->F G Mature Biofilm F->G H Dispersal Signals G->H I Release of Planktonic Cells H->I T1 Cell Wall Synthesis T1->F T2 Protein Synthesis T2->E T3 DNA Replication T3->E T4 Quorum Sensing T4->E T5 EPS Synthesis T5->F

Caption: Generalized signaling pathway of bacterial biofilm formation and potential antibiotic targets.

Conclusion and Future Directions

This compound is a promising antibiotic with potent activity against planktonic forms of clinically important drug-resistant bacteria. However, its efficacy against bacterial biofilms remains a critical unanswered question. The data presented for standard antibiotics underscores the significant challenge posed by biofilms and the need for novel therapeutic strategies.

Future research should prioritize the evaluation of this compound's anti-biofilm activity using standardized protocols. Determining its MBEC against a panel of biofilm-forming pathogens and elucidating its mechanism of action against these complex communities will be crucial in assessing its true potential as a therapeutic agent for persistent and chronic infections. Given its potent planktonic activity, this compound represents a compelling candidate for such investigations.

References

Safety Operating Guide

Navigating the Disposal of Pestalone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of Pestalone, this document outlines procedural guidance to ensure laboratory safety and regulatory compliance. As a chlorinated benzophenone with noted antibiotic and cytotoxic properties, proper disposal of this compound is paramount to protect both laboratory personnel and the environment. [1][2][3][4][5][6]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given its potential hazards, including possible skin and eye irritation, wearing protective gloves, safety glasses with side shields, and a lab coat is essential.[7][9] All handling of this compound powder should be conducted in a chemical fume hood to avoid inhalation of any airborne particles.

General Laboratory Waste Management Guidelines

The following table summarizes key quantitative and procedural guidelines for the management of hazardous chemical waste in a laboratory setting. These represent best practices and are applicable to the disposal of this compound.

ParameterGuidelineCitation
Container Fullness Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills.[8]
Satellite Accumulation Area (SAA) Time Limit Waste containers may remain in an SAA for up to one year if partially filled, or until full, whichever comes first.[8]
SAA Quantity Limit Accumulation of more than 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste is not permitted in an SAA.[8]
Waste Segregation Collect different waste streams separately. Solid waste, liquid waste, and contaminated labware should each have designated, clearly labeled containers.[8]
Container Labeling All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "this compound"), and the associated hazards.[10]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound should be approached systematically to ensure safety and compliance. The following protocol outlines the necessary steps for collecting and preparing this compound waste for final disposal by a certified hazardous waste contractor.

Phase 1: Waste Collection and Segregation

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a designated, compatible, and clearly labeled solid hazardous waste container.

    • Contaminated items such as weighing paper, gloves, and disposable lab coats should be collected in a separate, sealed, and labeled bag for solid hazardous waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled liquid hazardous waste container.

    • Do not mix this compound solutions with other solvent waste streams unless approved by your institution's EHS department.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, centrifuge tubes) contaminated with this compound should be collected in a designated, puncture-resistant hazardous waste container.

    • Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) and collecting the rinsate as hazardous liquid waste.

Phase 2: Storage and Handling in the Laboratory

  • Designated Storage: Store all this compound waste containers in a designated and properly labeled Satellite Accumulation Area within the laboratory, at or near the point of generation.[8]

  • Secondary Containment: Place all liquid waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[8]

  • Keep Containers Closed: Ensure all waste containers are securely sealed when not in use to prevent spills and the release of vapors.[8]

Phase 3: Arranging for Disposal

  • Contact EHS: Once a waste container is full or is approaching its storage time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[8]

  • Documentation: Complete all required waste manifests or pickup request forms accurately, providing detailed information about the waste composition and quantity.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste from the laboratory.

PestaloneDisposalWorkflow This compound Disposal Workflow cluster_collection Phase 1: Waste Collection cluster_storage Phase 2: In-Lab Storage cluster_disposal Phase 3: Final Disposal SolidWaste Solid this compound Waste (Powder, Contaminated PPE) SAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment SolidWaste->SAA LiquidWaste Liquid this compound Waste (Solutions, Rinsate) LiquidWaste->SAA LabwareWaste Contaminated Labware (Pipette tips, Glassware) LabwareWaste->SAA ContactEHS Contact Environmental Health & Safety (EHS) SAA->ContactEHS WastePickup Scheduled Hazardous Waste Pickup ContactEHS->WastePickup

Caption: Logical workflow for the safe disposal of this compound waste.

Experimental Protocols for Decontamination

Specific experimental protocols for the chemical neutralization of this compound are not available in the reviewed literature. Therefore, physical removal and disposal via a licensed hazardous waste contractor is the recommended procedure. For decontamination of laboratory surfaces and equipment, use a solvent known to dissolve this compound, such as acetone or ethanol, followed by a thorough wash with soap and water. Collect all cleaning materials and rinsate as hazardous waste.

By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling Pestalone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Pestalone, a chlorinated benzophenone antibiotic.[1][2] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on its known chemical properties, its characterization as a moderately cytotoxic agent, and general laboratory safety protocols for handling similar chemical compounds.[3][4]

Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₂₁H₂₀Cl₂O₆[1]
Molecular Weight439.3 g/mol [2]
AppearanceYellow crystals[1]
Melting Point153-155 °C[1]
UV max (CH₂Cl₂)340 nm, 281 nm, 238 nm[1]

Personal Protective Equipment (PPE) and Engineering Controls

Due to its cytotoxic nature and the presence of chlorine atoms, a stringent approach to exposure control is mandatory.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact with the cytotoxic compound.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes and airborne particles.
Body Protection A fully buttoned laboratory coat or a disposable gownTo protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation.
Engineering Controls
ControlSpecificationRationale
Ventilation All handling of this compound (weighing, dissolving, and aliquoting) should be performed in a certified chemical fume hood.To minimize inhalation exposure to the operator and prevent contamination of the laboratory environment.
Safety Equipment An eyewash station and a safety shower must be readily accessible in the immediate work area.To provide immediate decontamination in case of accidental exposure.

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is critical to ensure safety.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely preparing a this compound solution for experimental use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don appropriate PPE b Work within a certified chemical fume hood a->b c Weigh solid this compound b->c d Dissolve in appropriate solvent c->d e Aliquot for experimental use d->e f Decontaminate work surfaces e->f g Dispose of waste in designated hazardous waste containers f->g h Remove PPE and wash hands g->h

Caption: Standard Operating Procedure for Handling this compound.
Detailed Methodologies

1. Weighing Solid this compound:

  • Ensure the analytical balance is inside the chemical fume hood or in a ventilated balance enclosure.

  • Use anti-static weighing paper or a tared container.

  • Handle the solid with a dedicated spatula.

  • Close the primary container immediately after dispensing.

2. Dissolving this compound:

  • Add the weighed this compound to a suitable flask.

  • Slowly add the desired solvent (e.g., DMSO, ethanol) with gentle swirling or stirring until fully dissolved.

  • Keep the container covered as much as possible during this process.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection if the spill involves a powder.

  • Contain: For a solid spill, gently cover with absorbent pads to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent material.

  • Clean: Use a chemical spill kit to clean the area. Work from the outside of the spill inward.

  • Dispose: Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weighing paper, and other solid materials should be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Logical Relationship of Safety Precautions

The following diagram illustrates the hierarchical approach to safety when handling this compound.

G a Hazard Identification (this compound: Cytotoxic, Chlorinated) b Engineering Controls (Fume Hood) a->b c Administrative Controls (SOPs, Training) a->c d Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) a->d e Safe Work Practices (Handling, Disposal, First Aid) b->e c->e d->e

Caption: Hierarchy of Controls for Safe this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pestalone
Reactant of Route 2
Reactant of Route 2
Pestalone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.